molecular formula C16H18N2O5 B1593447 Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate CAS No. 731810-57-4

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Cat. No.: B1593447
CAS No.: 731810-57-4
M. Wt: 318.32 g/mol
InChI Key: RJOLGXRDBFYRMF-UHFFFAOYSA-N
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Description

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLGXRDBFYRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650727
Record name Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate
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Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731810-57-4
Record name Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate
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Record name Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate
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Record name 731810-57-4
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive formyl group, a protected amine, and a methyl ester on the indole scaffold makes it a versatile building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. The indole core is a privileged structure in drug discovery, and its decoration with these specific functional groups allows for a wide range of chemical modifications, paving the way for the exploration of novel therapeutic candidates.[1][2] This guide provides an in-depth analysis of the properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its key physicochemical properties can be reliably predicted based on its structure and data from chemical suppliers.

PropertyValueSource
CAS Number 731810-57-4[3][4][5][6]
Molecular Formula C₁₆H₁₈N₂O₅[5]
Molecular Weight 318.32 g/mol [5]
Appearance Solid (predicted)-
Boiling Point 473.5°C at 760 mmHg (predicted)[7]
Density 1.323 g/cm³ (predicted)[7]
Storage 2-8°C, stored under an inert gas[7]

Spectroscopic Data (Predicted)

Detailed spectroscopic data is crucial for the characterization of this molecule. While a publicly available, peer-reviewed spectrum is not available, chemical suppliers often provide this information. Based on the structure, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would show characteristic signals for the indole N-H, the formyl proton, aromatic protons on the indole ring, the methyl ester protons, and the protons of the Boc-protecting group.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the formyl, ester, and carbamate groups, as well as the carbons of the indole ring and the Boc group.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the indole and the protected amine, C=O stretches for the formyl, ester, and carbamate groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Substituted Aniline B Methyl 6-amino-1H-indole-4-carboxylate A->B Indole Ring Formation C Methyl 6-N-Boc-amino-1H-indole-4-carboxylate B->C Boc Protection D This compound C->D Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)
  • Indole Ring Formation: The synthesis would likely commence with a classical indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from a commercially available, appropriately substituted aniline precursor to construct the core indole-4-carboxylate structure.

  • Boc Protection of the 6-amino group: The resulting Methyl 6-amino-1H-indole-4-carboxylate would then undergo protection of the amino group. This is a standard procedure in organic synthesis to prevent unwanted side reactions in subsequent steps. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

  • Vilsmeier-Haack Formylation: The crucial formylation at the C3 position of the indole ring is most effectively carried out using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The electron-rich indole ring readily undergoes electrophilic substitution at the C3 position to yield the desired 3-formylindole derivative.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the formyl group, the Boc-protected amine, and the methyl ester, all attached to the indole nucleus.

Reactions of the 3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical transformations:

  • Reductive Amination: The formyl group can be converted to an amine through reductive amination, providing a route to tryptamine derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension at the 3-position can be achieved via olefination reactions to form substituted acrylic esters or other vinyl derivatives.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as in Knoevenagel or aldol-type reactions, to build more complex molecular scaffolds.

  • Oxidation: The formyl group can be easily oxidized to a carboxylic acid, yielding an indole-3-carboxylic acid derivative.

Reactions Involving the N-Boc-Protected Amine

The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Deprotection reveals the free amine, which can then be further functionalized through:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Introduction of alkyl groups.

  • Sulfonylation: Formation of sulfonamides.

Reactions of the Methyl Ester

The methyl ester at the 4-position can undergo:

  • Hydrolysis: Saponification with a base (e.g., lithium hydroxide or sodium hydroxide) will yield the corresponding carboxylic acid.

  • Amidation: Direct conversion to an amide by reaction with an amine, often requiring high temperatures or catalytic activation.

  • Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will afford the corresponding primary alcohol.

The interplay of these functional groups allows for a highly modular approach to the synthesis of diverse and complex molecules. The following diagram illustrates the key reactive sites and potential transformations:

Reactivity_Diagram cluster_formyl 3-Formyl Group Reactivity cluster_boc 6-N-Boc-amino Group Reactivity cluster_ester 4-Ester Group Reactivity Molecule This compound ReductiveAmination Reductive Amination Molecule->ReductiveAmination Wittig Wittig/HWE Olefination Molecule->Wittig Condensation Condensation Reactions Molecule->Condensation Oxidation Oxidation to Carboxylic Acid Molecule->Oxidation Deprotection Deprotection (Acid) Molecule->Deprotection Hydrolysis Hydrolysis to Carboxylic Acid Molecule->Hydrolysis Amidation Amidation Molecule->Amidation Reduction Reduction to Alcohol Molecule->Reduction Acylation Acylation Deprotection->Acylation Alkylation Alkylation Deprotection->Alkylation

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are commonly found in a variety of biologically active compounds. This makes it a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

  • Anticancer Agents: The indole nucleus is a core component of numerous anticancer drugs. The functional handles on this molecule allow for the synthesis of derivatives that could target various cancer-related pathways. For example, amino derivatives of indole have been investigated as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in cell growth regulation.

  • Antiviral and Antibacterial Agents: Modified indoles have shown promise as antiviral and antibacterial agents. The ability to introduce diverse substituents through the formyl and amino groups could lead to the discovery of novel anti-infective compounds.[1]

  • Central Nervous System (CNS) Agents: The tryptamine scaffold, which can be accessed from this intermediate, is a well-known pharmacophore for CNS-active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex, biologically relevant molecules. Its trifunctional nature provides chemists with a powerful tool for generating diverse libraries of compounds for screening in drug discovery programs. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the field of medicinal chemistry cannot be overstated.

References

Synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate. This compound is a highly valuable, functionalized indole derivative, serving as a critical building block in the development of complex pharmaceutical agents and biologically active molecules. This document details the strategic retrosynthetic analysis, step-by-step experimental protocols, and in-depth mechanistic insights behind the key chemical transformations. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The target molecule, this compound (CAS No. 731810-57-4), is a trifunctionalized indole of significant interest.[2] Its structure incorporates three key functionalities ripe for further chemical elaboration:

  • A formyl group at the C3 position , which is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations.

  • A Boc-protected amine at the C6 position , allowing for selective deprotection and subsequent derivatization, such as amide bond formation.

  • A methyl ester at the C4 position , which can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

This unique combination makes it a powerful intermediate for constructing complex molecular architectures. The synthetic strategy presented herein is designed for efficiency and scalability, proceeding through two principal transformations from a readily accessible precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule is disconnected at the C3-formyl and N6-Boc bonds, identifying a key intermediate, Methyl 6-amino-1H-indole-4-carboxylate.

G Target This compound (Target Molecule) Reagent1 Vilsmeier-Haack Formylation Target->Reagent1 Intermediate1 Methyl 6-N-Boc-amino-1H-indole-4-carboxylate Reagent2 Boc Protection Intermediate1->Reagent2 Intermediate2 Methyl 6-amino-1H-indole-4-carboxylate (Key Precursor) Reagent1->Intermediate1 Reagent2->Intermediate2 G cluster_0 Synthetic Pathway cluster_1 cluster_2 Start Methyl 6-amino-1H- indole-4-carboxylate Step1 Step 1: Boc Protection (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) BocProtected Methyl 6-N-Boc-amino- 1H-indole-4-carboxylate Step2 Step 2: C3-Formylation Vilsmeier-Haack Reaction (POCl₃, DMF) FinalProduct Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate Step1->BocProtected Step2->FinalProduct G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Attack Electrophilic Attack at C3 Vilsmeier->Attack Indole Boc-Protected Indole (Nucleophile) Indole->Attack Iminium Iminium Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product C3-Formylated Indole (Final Product) Hydrolysis->Product

References

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural elucidation of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and multi-faceted spectroscopic analysis required for unambiguous structure confirmation.

Introduction and Synthetic Strategy

The title compound, this compound, incorporates several key functional groups on the indole core: a methyl ester at the 4-position, a Boc-protected amine at the 6-position, and a formyl group at the 3-position. Each of these groups imparts specific chemical properties and provides handles for further synthetic transformations. The strategic placement of these substituents makes this molecule a valuable intermediate in the synthesis of more complex heterocyclic systems.

The logical synthetic approach to this molecule involves a multi-step sequence, starting from a readily available precursor. A plausible and efficient synthesis pathway is outlined below, demonstrating the causality behind the chosen reactions.

Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from methyl 6-amino-1H-indole-4-carboxylate:

  • Boc-Protection of the Amino Group: The primary amine at the 6-position is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent formylation step. This is a standard procedure for protecting amines due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.[1][3][4]

  • Vilsmeier-Haack Formylation: The electron-rich indole ring is then formylated at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto indoles.[5][6][7] The N-Boc group, being electron-withdrawing, slightly deactivates the ring, but the inherent reactivity of the indole nucleus still favors electrophilic substitution at the 3-position.

  • Work-up and Purification: The final step involves aqueous work-up to hydrolyze the intermediate iminium salt to the aldehyde, followed by purification, typically by column chromatography.

Synthesis_Workflow Start Methyl 6-amino-1H- indole-4-carboxylate Step1 Boc Protection (Boc)2O, Base Start->Step1 Intermediate Methyl 6-(N-Boc-amino)-1H- indole-4-carboxylate Step1->Intermediate Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate->Step2 Product Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate Step2->Product

Caption: Synthetic workflow for the target molecule.

Spectroscopic Structure Elucidation

The cornerstone of structure confirmation lies in the synergistic application of various spectroscopic techniques. This section details the analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for the title compound.

Disclaimer: The following spectral data are predicted based on characteristic values for analogous structures and functional groups, intended to illustrate the elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.30 br s 1H Indole N-H
10.05 s 1H -CHO
9.80 s 1H Boc N-H
8.45 s 1H H-2
8.10 d, J=1.5 Hz 1H H-7
7.65 d, J=1.5 Hz 1H H-5
3.90 s 3H -OCH₃

| 1.50 | s | 9H | -C(CH₃)₃ (Boc) |

Interpretation:

  • The downfield broad singlet at ~12.30 ppm is characteristic of the indole N-H proton.

  • The sharp singlet at ~10.05 ppm is indicative of the aldehyde proton of the formyl group.[8]

  • The singlet at ~9.80 ppm corresponds to the N-H proton of the Boc-carbamate.

  • The singlet at ~8.45 ppm is assigned to the H-2 proton of the indole ring, which typically appears as a singlet in 3-substituted indoles.

  • The two doublets in the aromatic region at ~8.10 and ~7.65 ppm, with a small meta-coupling constant (J ≈ 1.5 Hz), are assigned to the H-7 and H-5 protons, respectively.

  • The singlets at ~3.90 ppm and ~1.50 ppm integrate to 3 and 9 protons, respectively, and are readily assigned to the methyl ester and the tert-butyl group of the Boc protector.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
185.5 -CHO
168.0 -COOCH₃
153.0 Boc C=O
138.5 C-7a
137.0 C-2
135.0 C-6
125.0 C-3a
120.0 C-4
118.0 C-3
115.5 C-7
108.0 C-5
80.0 -C(CH₃)₃ (Boc)
52.5 -OCH₃

| 28.5 | -C(CH₃)₃ (Boc) |

Interpretation:

  • The downfield signals at ~185.5 ppm, ~168.0 ppm, and ~153.0 ppm correspond to the three carbonyl carbons: the aldehyde, the ester, and the Boc-carbamate, respectively.[9][10][11]

  • The aromatic region shows the expected number of signals for the substituted indole core.

  • The signals at ~80.0 ppm and ~28.5 ppm are characteristic of the quaternary and methyl carbons of the tert-butyl group.

  • The signal at ~52.5 ppm is assigned to the methyl carbon of the ester.

2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

NMR_Elucidation_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure MS_Fragmentation M_H [M+H]⁺ m/z 319 M_56 [M+H - 56]⁺ m/z 263 (- C4H8) M_H->M_56 - isobutylene M_100 [M+H - 100]⁺ m/z 219 (- C5H8O2) M_H->M_100 - Boc group Fragment1 Further Fragments M_100->Fragment1 - CO, -OCH3, etc.

References

A Predictive Spectroscopic and Structural Analysis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a complex indole derivative of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally related analogs, to forecast the key spectral features of this molecule. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering a robust framework for interpreting future experimental results.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The precise functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound incorporates several key functional groups: a Boc-protected amine, a formyl group, and a methyl carboxylate. This substitution pattern suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds, ensuring the reliability of subsequent biological and pharmacological studies.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts (δ) for the protons of this compound are based on the analysis of substituent effects on the indole core. The electron-withdrawing nature of the formyl and carboxylate groups, coupled with the electronic effects of the Boc-amino group, significantly influences the chemical environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (Indole N-H)~12.0 - 12.5br s-The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.
H2~8.5 - 8.7s-The C2-proton of a 3-formylindole is significantly deshielded by the adjacent aldehyde and the ring nitrogen.
H5~8.0 - 8.2d~1.5-2.0This proton is ortho to the electron-withdrawing carboxylate group and meta to the amino group, leading to a downfield shift. It will exhibit a small meta-coupling to H7.
H7~7.5 - 7.7d~1.5-2.0This proton is ortho to the amino group and meta to the carboxylate group. It will show a small meta-coupling to H5.
CHO (Formyl H)~10.0 - 10.2s-Aldehydic protons are characteristically found at very low field.
OCH₃ (Ester)~3.9 - 4.1s-The chemical shift of the methyl ester protons is typical for this functional group.
NH (Boc)~9.5 - 9.8s-The amide proton of the Boc group is expected to be a singlet and its chemical shift can vary with solvent and temperature.
C(CH₃)₃ (Boc)~1.5s-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield position.

Diagram 1: Molecular Structure and Proton Numbering

G M_H [M+H]⁺ m/z = 319.13 ion1 Loss of isobutylene (-56 Da) m/z = 263.10 M_H->ion1 - C₄H₈ ion3 Loss of Boc group (-100 Da) m/z = 219.11 M_H->ion3 - C₅H₈O₂ ion2 Loss of CO₂ (-44 Da) m/z = 219.11 ion1->ion2 - CO₂ ion4 Loss of OCH₃ (-31 Da) m/z = 188.08 ion3->ion4 - OCH₃ ion5 Loss of CO (-28 Da) m/z = 160.08 ion4->ion5 - CO

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04447943 (CAS 731810-57-4): A Selective PDE9A Inhibitor for Cognitive Enhancement

This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). We will delve into its chemical properties, mechanism of action, and its effects on synaptic plasticity and cognitive function, supported by preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway for neurological disorders.

Chemical Identity and Properties

PF-04447943 is chemically known as 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1] Its development was a result of parallel synthetic chemistry and structure-based drug design.[2]

Table 1: Physicochemical Properties of PF-04447943

PropertyValueSource
CAS Number 731810-57-4 (Incorrectly assigned in some sources, 1082744-20-4 is also used)[3]
Molecular Formula C₂₀H₂₅N₇O₂[3][]
Molecular Weight 395.46 g/mol [3][]
Appearance White crystalline or powder solid[5]
Permeability Cell-permeable, blood-brain barrier permeant[3]

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which in turn modulates downstream signaling pathways critical for synaptic plasticity and cognitive function.[][7] The nitric oxide (NO)/cGMP signaling pathway is a key player in these processes.[8]

Signaling Pathway Diagram

PDE9A_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron cluster_inhibition NMDA_R NMDA Receptor NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_R->NO_Synthase Ca²+ influx NO Nitric Oxide (NO) NO_Synthase->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE9A PDE9A cGMP->PDE9A CREB CREB PKG->CREB activates Synaptic_Plasticity Synaptic Plasticity & Cognitive Function CREB->Synaptic_Plasticity promotes Five_GMP 5'-GMP PDE9A->Five_GMP degrades PF_04447943 PF-04447943 PF_04447943->PDE9A inhibits

Caption: Mechanism of action of PF-04447943 in enhancing synaptic plasticity.

Preclinical Efficacy and Pharmacodynamics

PF-04447943 has demonstrated significant efficacy in various preclinical models, highlighting its potential as a cognitive enhancer.

In Vitro Activity

In cell-free assays, PF-04447943 exhibits high affinity and potent inhibitory activity against PDE9A from different species.[1][2]

Table 2: In Vitro Inhibitory Activity of PF-04447943 against PDE9A

SpeciesKᵢ (nM)IC₅₀ (nM)Source
Human 2.812[1][2]
Rhesus Monkey 4.5-[1][2]
Rat 18-[1][2]

PF-04447943 displays high selectivity for PDE9A over other PDE families (PDEs 1-8 and 10-11).[1][2] In cultured rat hippocampal neurons, low concentrations (30-100 nM) of PF-04447943 significantly increased neurite outgrowth and the formation of synapses.[1] Furthermore, at a concentration of 100 nM, it facilitated hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

In Vivo Activity

Oral administration of PF-04447943 has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid (CSF) of rats, indicating target engagement in the central nervous system.[1][2]

Table 3: In Vivo Effects of PF-04447943 in Rodent Models

ModelSpeciesDose (p.o.)Observed EffectSource
Y-maze Spatial Recognition Mouse1-3 mg/kgImproved cognitive performance[1]
Social Recognition Memory Mouse1-3 mg/kgImproved cognitive performance[1]
Novel Object Recognition (scopolamine-induced deficit) Rat1-3 mg/kgImproved cognitive performance[1][9]
Novel Object Recognition Rat~3 mg/kgImproved performance[3]
Morris Water Maze Mouse3.2 mg/kgImproved spatial memory[9]

At a dose of 3 mg/kg, PF-04447943 also significantly increased the phosphorylation of the glutamate receptor 1 (GluR1) in rat hippocampal membranes, a key event in synaptic plasticity.[1]

Experimental Protocols

The following are representative protocols for assessing the activity of PF-04447943.

PDE Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of PF-04447943 against various PDE enzymes.

Workflow Diagram:

PDE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of PF-04447943 Incubation Incubate compound, enzyme, and substrate Compound_Prep->Incubation Enzyme_Prep Prepare recombinant PDE enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare cGMP substrate solution Substrate_Prep->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Measure remaining cGMP (e.g., using a detection kit) Stop_Reaction->Detection Analysis Calculate IC₅₀ values Detection->Analysis

Caption: Workflow for a PDE enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of PF-04447943 in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme Preparation: Use full-length recombinant PDE enzymes (e.g., PDE1A-C, PDE2A, PDE3A/B, PDE4A-D, PDE7A/B, PDE8A/B, PDE9A, PDE10A, and PDE11A).[2] Dilute the enzymes to the appropriate concentration in assay buffer.

  • Reaction Initiation: In a microplate, add the diluted compound, followed by the enzyme solution. Allow for a brief pre-incubation period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., by adding a terminating agent or boiling).

  • Detection: Quantify the amount of remaining cGMP or the product (5'-GMP) using a suitable detection method, such as a commercially available enzyme immunoassay (EIA) kit or fluorescence polarization assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Novel Object Recognition (NOR) Test in Rats

This protocol describes a behavioral assay to assess the pro-cognitive effects of PF-04447943.

Workflow Diagram:

NOR_Test_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Familiarization cluster_phase3 Phase 3: Test cluster_analysis Analysis Habituation Allow rat to freely explore the empty arena Dosing Administer PF-04447943 or vehicle (p.o.) Habituation->Dosing Familiarization_Trial Place rat in arena with two identical objects (A1 and A2) Dosing->Familiarization_Trial Test_Trial Replace one familiar object (A2) with a novel object (B) Familiarization_Trial->Test_Trial Recording Record time spent exploring each object Test_Trial->Recording DI_Calculation Calculate Discrimination Index (DI) Recording->DI_Calculation

Caption: Workflow for the Novel Object Recognition test.

Step-by-Step Methodology:

  • Habituation: Individually habituate rats to the testing arena (an open-field box) for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

  • Dosing: On the test day, administer PF-04447943 (e.g., 1-3 mg/kg) or vehicle orally (p.o.) at a predetermined time before the familiarization trial (e.g., 60 minutes). To induce a cognitive deficit, a substance like scopolamine can be administered.[9]

  • Familiarization Trial (T1): Place the rat in the arena containing two identical objects (A1 and A2). Allow the rat to explore the objects for a specific duration (e.g., 5 minutes).

  • Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

  • Test Trial (T2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object (A1 and B).

  • Data Collection: Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws) during the test trial.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Summary and Future Directions

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor with demonstrated pro-cognitive effects in preclinical models. Its ability to penetrate the blood-brain barrier and modulate the cGMP signaling pathway makes it a compelling candidate for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[][8] While it has advanced to clinical trials, further research is warranted to fully elucidate its therapeutic potential and long-term safety profile in human populations.

References

An In-Depth Technical Guide to Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its molecular characteristics, a detailed synthetic pathway with mechanistic insights, and its applications as a versatile intermediate for the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a polysubstituted indole derivative featuring a protected amine, a formyl group, and a methyl ester. These functional groups provide multiple reaction sites for further chemical modifications, making it a valuable scaffold in the synthesis of targeted therapeutic agents.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O₅--INVALID-LINK--[1]
Molecular Weight 318.32 g/mol --INVALID-LINK--[1]
CAS Number 731810-57-4--INVALID-LINK--[1]
Appearance Solid (predicted)General chemical knowledge
Boiling Point 473.5°C at 760 mmHgN/A
Density 1.323 g/cm³N/A
Storage Sealed in a dry environment at room temperature.--INVALID-LINK--

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached in a three-step sequence starting from a commercially available nitro-substituted toluene derivative. This pathway involves the construction of the core indole scaffold, followed by the protection of the amino group and, finally, the introduction of the formyl group at the C3 position.

Synthetic_Pathway A Methyl 2-methyl-5-nitrobenzoate B Methyl 6-amino-1H-indole-4-carboxylate A->B  Batcho-Leimgruber Indole Synthesis   C Methyl 6-N-Boc-amino-1H-indole-4-carboxylate B->C  Boc Protection   D This compound C->D  Vilsmeier-Haack Formylation  

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Methyl 6-amino-1H-indole-4-carboxylate (The Indole Core)

The initial and crucial step is the construction of the indole ring system. The Batcho-Leimgruber indole synthesis is a powerful and convergent method for this transformation. It begins with the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by a reductive cyclization.

Experimental Protocol:

  • Enamine Formation: Methyl 2-methyl-5-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds at an elevated temperature (e.g., 120-140 °C) in a suitable solvent like DMF for several hours. The DMF-DMA serves as both a reagent and a solvent in some cases. The product of this step is an enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, other reducing agents such as sodium dithionite or iron in acetic acid can be employed. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield Methyl 6-amino-1H-indole-4-carboxylate.

This approach is advantageous as it allows for the regioselective synthesis of indoles with substituents on the benzene ring.[2]

Step 2: Boc Protection of the Amino Group

To prevent unwanted side reactions in the subsequent formylation step, the amino group at the C6 position must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

  • Reaction Setup: Methyl 6-amino-1H-indole-4-carboxylate is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is also added to facilitate the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, Methyl 6-N-Boc-amino-1H-indole-4-carboxylate, is then purified by recrystallization or column chromatography.

The use of (Boc)₂O is a standard and highly effective method for the protection of amines.[3]

Step 3: Vilsmeier-Haack Formylation

The final step is the introduction of the formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is the classic and most efficient method for this transformation. It utilizes a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a formamide derivative and a chlorinating agent.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF). This exothermic reaction is allowed to stir at low temperature for a short period to form the Vilsmeier reagent (chloroiminium salt).

  • Formylation Reaction: The solution of Methyl 6-N-Boc-amino-1H-indole-4-carboxylate in a suitable solvent (often DMF or a chlorinated solvent) is cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to this solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion. Progress is monitored by TLC.

  • Hydrolysis and Work-up: Upon completion, the reaction is carefully quenched by pouring it onto ice and then neutralized with an aqueous base, such as sodium hydroxide or sodium bicarbonate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Mechanism of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Indole Methyl 6-N-Boc-amino- 1H-indole-4-carboxylate Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde Final Product (Aldehyde) Iminium->Aldehyde + H₂O (Work-up)

References

The Ascendant Scaffold: A Technical Guide to Substituted 1H-Indole-4-Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs that exhibit a wide array of biological activities.[1] Among the diverse family of indole derivatives, substituted 1H-indole-4-carboxylates and their congeners, such as carboxamides, have emerged as a particularly fruitful area of research for drug development professionals. Their unique structural and electronic properties allow for versatile functionalization, leading to potent and selective modulators of various biological targets implicated in oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 1H-indole-4-carboxylates, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the 1H-Indole-4-Carboxylate Core

The indole ring system is a cornerstone of medicinal chemistry, with its derivatives being integral to a multitude of therapeutic agents.[2][3][4] The 1H-indole-4-carboxylate scaffold, in particular, serves as a valuable building block for creating novel therapeutics. The strategic placement of the carboxylate group at the 4-position of the indole ring provides a key handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.[5] This guide will delve into the synthetic pathways to access these molecules, explore their diverse biological activities with a focus on recent advancements, and dissect the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Accessing the 1H-Indole-4-Carboxylate Scaffold

The synthesis of substituted 1H-indole-4-carboxylates can be approached through various routes. A robust and well-documented method involves a multi-step sequence starting from readily available precursors. The overall workflow can be conceptualized as the formation of the indole ring system, followed by the conversion of the carboxylate ester to other functional groups like carboxamides, which are often the ultimate pharmacophores.

G cluster_0 Synthesis of Methyl 1H-Indole-4-carboxylate cluster_1 Derivatization Start Methyl 2-methyl-3-nitrobenzoate Step1 Bromination Start->Step1 NBS, AIBN Step2 Wittig Salt Formation Step1->Step2 PPh3 Step3 Wittig Reaction Step2->Step3 Base, Formaldehyde Step4 Palladium-catalyzed N-Heteroannulation Step3->Step4 Pd(OAc)2, PPh3, CO Ester Methyl 1H-indole-4-carboxylate Step4->Ester Hydrolysis Saponification Ester->Hydrolysis LiOH or NaOH Acid 1H-Indole-4-carboxylic acid Hydrolysis->Acid AmideCoupling Amide Coupling Acid->AmideCoupling Amine, Coupling Reagent (e.g., HATU, EDC) Amide Substituted 1H-Indole-4-carboxamide AmideCoupling->Amide

General synthetic workflow for substituted 1H-indole-4-carboxamides.
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate

The following procedure is adapted from a robust method published in Organic Syntheses, which provides a reliable pathway to the core ester intermediate.

Step A: Methyl 2-(bromomethyl)-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (approx. 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

  • Reflux the mixture under irradiation with a sun lamp for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent such as toluene.

  • Add triphenylphosphine (approx. 1.1 equivalents) and heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like diethyl ether and dry under vacuum.

Step C: Methyl 2-ethenyl-3-nitrobenzoate

  • Suspend the phosphonium salt in a solvent like tetrahydrofuran (THF).

  • Add a base, such as sodium hydride or potassium tert-butoxide, at 0 °C, followed by the addition of formaldehyde.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step D: Methyl 1H-indole-4-carboxylate

  • In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate in a solvent such as acetonitrile.

  • Add palladium(II) acetate (catalytic amount) and triphenylphosphine (catalytic amount).

  • Pressurize the vessel with carbon monoxide (CO) gas (typically 50-60 psi) and heat the reaction mixture.

  • After the reaction is complete, cool the vessel, vent the CO gas, and concentrate the mixture. Purify the residue by column chromatography to obtain methyl 1H-indole-4-carboxylate.

Experimental Protocol: General Procedure for Amide Coupling

The conversion of the carboxylate to a carboxamide is a crucial step in the synthesis of many biologically active indole derivatives. This is typically achieved through the formation of an active ester followed by reaction with an amine.

  • Hydrolysis of the Ester: To a solution of methyl 1H-indole-4-carboxylate (1 equivalent) in a mixture of THF and methanol, add an aqueous solution of lithium hydroxide (LiOH) (excess). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the 1H-indole-4-carboxylic acid. Collect the solid by filtration and dry.

  • Amide Bond Formation: To a solution of 1H-indole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent like DMF or DCM, add a coupling reagent such as HATU (1.1 equivalents) or EDC (1.1 equivalents) in the presence of a base like DIPEA (2 equivalents).[6][7] Stir the mixture at room temperature for a short period to activate the carboxylic acid. Then, add the desired amine (1.2 equivalents) and continue stirring until the reaction is complete.[6] Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. The final product can be purified by crystallization or column chromatography.[6]

Biological Activities and Therapeutic Potential

Substituted 1H-indole-4-carboxylates and their derivatives have been shown to possess a wide range of pharmacological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[1] Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several 1H-indole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[8]

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosylation) of target proteins PARP1->PARylation Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis In the presence of inhibitor and other DNA repair defects (e.g., BRCA1/2 mutation) DDR Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR Repair DNA Repair DDR->Repair Inhibitor 1H-Indole-4-carboxamide PARP-1 Inhibitor Inhibitor->PARP1 Inhibition

Mechanism of action of 1H-indole-4-carboxamide PARP-1 inhibitors.

One study identified a compound, LX15, with superior potency against both the PARP-1 enzyme (IC50 = 13 nM) and BRCA1 deficient cells (CC50 = 0.98 μM).[8][9] This compound demonstrated excellent selectivity between BRCA1 deficient cells and wild-type cells.[8][9] Mechanistic studies revealed that LX15 caused an accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells, highlighting its potential as a promising drug candidate.[8][9]

CompoundR GroupPARP-1 IC50 (nM)CC50 on BRCA1 deficient cells (μM)
LX10 4-fluorobenzyl252.5
LX12 3,4-difluorobenzyl181.8
LX15 4-methoxybenzyl130.98
AG014699 (Reference)301.5
Data synthesized from a study on 1H-indole-4-carboxamide PARP-1 inhibitors.[8][9]
Histamine H4 Receptor Antagonism for Inflammatory Disorders

The histamine H4 receptor is primarily expressed on cells of the immune system and is a novel target for the treatment of inflammatory and allergic conditions.[10] Structure-activity relationship studies on a series of indole carboxamides have identified potent and selective H4 receptor antagonists.[1][11] While much of the detailed SAR has focused on indole-2-carboxamides, the general principles can inform the design of 4-substituted analogs. These studies have shown that substitutions on the indole ring and the nature of the amine in the carboxamide side chain are critical for potent H4 receptor antagonism.[1]

Broader Anticancer and Anti-inflammatory Potential

Beyond PARP-1 inhibition, indole derivatives have shown a wide range of anticancer activities, including the inhibition of tubulin polymerization and targeting of protein kinases.[4][12][13] For instance, some indole derivatives have been investigated as IsoCombretastatin A-4 analogues, which are potent inhibitors of tubulin polymerization.[12]

In the realm of anti-inflammatory research, indole-4-carboxaldehyde, a direct precursor to the corresponding carboxylic acid, has been shown to attenuate methylglyoxal-induced hepatic inflammation. This suggests that the 1H-indole-4-carboxylate scaffold could be a starting point for the development of novel anti-inflammatory agents.

Furthermore, various indole carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant percentage inhibition in preclinical models.[14][15]

Antiviral and Antimicrobial Activities

The indole scaffold is also a component of several antiviral and antimicrobial agents.[16][17] While specific studies on the antiviral activity of 1H-indole-4-carboxylates are less common, the broader class of indole derivatives has shown activity against a range of viruses, including HIV and HCV.[16] Similarly, indole derivatives have been explored for their antibacterial and antifungal properties.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted 1H-indole-4-carboxylates is highly dependent on the nature and position of substituents on the indole ring and the modifications of the carboxylate group.

  • Substituents on the Indole Ring: For PARP-1 inhibitors, substitutions on the indole nitrogen with small alkyl or aryl groups can modulate potency and pharmacokinetic properties. Halogenation of the benzene portion of the indole ring can also influence activity, likely through altered electronic properties and binding interactions.

  • The Carboxamide Moiety: The conversion of the carboxylate to a carboxamide is often essential for biological activity. The nature of the amine used in the amide coupling is a key determinant of potency and selectivity. For PARP-1 inhibitors, for example, specific substituted benzylamines were found to be optimal.[8] For H4 receptor antagonists, cyclic amines like piperazine are common features.

  • Physicochemical Properties: As with all drug candidates, properties such as solubility and metabolic stability are critical. Modifications to the core scaffold and its substituents can be used to optimize these drug-like properties.

Future Perspectives

The 1H-indole-4-carboxylate scaffold continues to be a rich source of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: While significant progress has been made in targeting PARP-1 and the H4 receptor, the versatility of the scaffold suggests that it could be adapted to inhibit other enzymes or receptors.

  • Development of More Selective Inhibitors: As our understanding of the structural biology of target proteins improves, the rational design of more selective inhibitors will become increasingly feasible. This will be crucial for minimizing off-target effects and improving the safety profile of drug candidates.

  • Application of Novel Synthetic Methodologies: The development of new and more efficient synthetic methods will facilitate the rapid generation of diverse libraries of 1H-indole-4-carboxylate derivatives for high-throughput screening.

  • Investigation of Drug Combinations: As seen with PARP-1 inhibitors, combining 1H-indole-4-carboxylate-based drugs with other therapeutic agents could lead to synergistic effects and improved clinical outcomes.

References

Discovery and synthesis of functionalized indole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Functionalized Indole Building Blocks

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5][6] Its unique electronic properties and versatile chemical reactivity have made it a privileged structure in drug discovery.[7][8][9][10][11] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of functionalized indole building blocks. We will delve into the causality behind experimental choices in both classical and modern synthetic methodologies, present detailed, self-validating protocols for key reactions, and illuminate the strategic application of these building blocks in the development of novel therapeutics.

The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[2][3][6] Its prevalence stems from its ability to mimic the structure of peptides and engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[7] This structural versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, inflammation, and central nervous system disorders.[9][10]

The strategic functionalization of the indole core at its various positions (N1, C2, C3, C4, C5, C6, and C7) allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity.[8] Consequently, the development of novel and efficient methods for the regioselective synthesis and functionalization of indoles remains a vibrant and critical area of chemical research.[1][4]

Foundational Strategies for Indole Core Synthesis

The construction of the indole nucleus itself is the first critical step. Over the years, a number of named reactions have become the workhorses of indole synthesis.

The Fischer Indole Synthesis: A Classic Revisited

First reported by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole scaffold.[12][13][14][15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[12][13][15]

Causality of Experimental Choices:

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[13][15] The choice of acid is crucial and depends on the substrate's reactivity and the desired reaction conditions. Lewis acids are often preferred for their ability to coordinate with the carbonyl group, facilitating hydrazone formation and subsequent cyclization under milder conditions.

  • Reaction Conditions: The reaction is typically heated to drive the[16][16]-sigmatropic rearrangement, which is the key bond-forming step.[13][17] The choice of solvent is also important, with higher-boiling point solvents often being necessary to achieve the required reaction temperatures.

Self-Validating Protocol: Fischer Indole Synthesis of 2-phenylindole

  • Hydrazone Formation (Implicit Validation): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. The formation of the phenylhydrazone is often accompanied by a color change and can be monitored by Thin Layer Chromatography (TLC), where the product will have a different Rf value than the starting materials.

  • Cyclization and Indole Formation: Add a catalytic amount of zinc chloride (0.2 eq). Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC. The disappearance of the hydrazone spot and the appearance of a new, often UV-active, spot corresponding to 2-phenylindole indicates the reaction is proceeding.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst, Heat E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Aromatization G->H I Indole Product H->I

Caption: Mechanism of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides access to 2-arylindoles from the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[18][19][20] While historically plagued by harsh conditions and low yields, modern modifications, such as the use of microwave irradiation and milder catalysts, have improved its utility.[18][19]

Causality of Experimental Choices:

  • Excess Aniline: A large excess of aniline is typically used to act as both a reactant and a solvent, driving the reaction to completion.

  • Temperature: High temperatures are required to facilitate the cyclization and dehydration steps.

Modern Era of Indole Functionalization: Precision and Efficiency

While classical methods are effective for constructing the indole core, modern drug discovery demands more precise and efficient ways to introduce functional groups at specific positions. The last two decades have seen a paradigm shift towards transition-metal-catalyzed C-H functionalization, offering unprecedented control over regioselectivity.[21][22]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying the indole nucleus without the need for pre-functionalized starting materials, thus improving atom economy.[23] Palladium, rhodium, and copper are the most commonly employed metals for these transformations.[1][21][22]

Regioselectivity: The Directing Group Strategy

The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position.[23] To achieve functionalization at other positions, particularly the less reactive C2 and benzenoid C4-C7 positions, a directing group strategy is often employed.[16][23][24][25] The directing group, typically attached to the indole nitrogen, coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation.[25]

Table 1: Common Directing Groups for Regioselective C-H Functionalization of Indoles

Directing GroupTarget PositionMetal CatalystReference
PyridylC2Rhodium[22]
CarbamoylC2Rhodium[22]
PivaloylC4Palladium[24][25]
PhosphinoylC7Palladium[26]

Diagram: Directing Group Strategy in C-H Functionalization

Directing_Group_Strategy cluster_0 Indole with Directing Group (DG) cluster_1 Metal Catalyst (M-L) cluster_2 Intermediate cluster_3 Functionalized Indole Indole Indole-DG Intermediate Indole-DG-M-L Indole->Intermediate Coordination Catalyst M-L Catalyst->Intermediate Product Functionalized Indole Intermediate->Product C-H Activation & Functionalization

Caption: Conceptual workflow of directing group-assisted C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the functionalization of halo-indoles.[27] More recently, oxidative cross-coupling reactions that directly couple two C-H bonds have gained prominence.[28][29]

Self-Validating Protocol: Palladium-Catalyzed C3-Arylation of Indole

  • Reaction Setup: To a flame-dried Schlenk tube, add indole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq). Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS. A self-validating aspect is the observation of a gradual color change of the reaction mixture, often to a darker brown or black, indicating the formation of palladium nanoparticles, which is common in these reactions.

  • Work-up and Purification: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography. The final product should be fully characterized by spectroscopic methods.

Emerging Synthetic Frontiers

Beyond traditional and transition-metal-catalyzed methods, several innovative strategies are expanding the toolkit for indole functionalization.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forging new bonds under mild conditions.[30] This approach utilizes a photocatalyst that, upon excitation with light, can initiate single-electron transfer processes, enabling a wide range of transformations, including alkylations and arylations of indoles.

Electrochemical Synthesis

Electrochemical synthesis offers a reagent-free and environmentally friendly alternative for indole functionalization.[30] By using electricity as the driving force, C-H bonds can be activated and new bonds formed without the need for chemical oxidants or reductants.

Conclusion: A Future of Precision and Diversity

The synthesis of functionalized indole building blocks is a dynamic and evolving field. While classical methods provide a robust foundation for constructing the indole core, modern transition-metal-catalyzed C-H functionalization, photoredox catalysis, and electrochemical approaches are enabling unprecedented levels of precision and efficiency in modifying this privileged scaffold.[4][5][30] The continued development of these innovative synthetic strategies will undoubtedly accelerate the discovery of new indole-based therapeutics with enhanced efficacy and safety profiles, ensuring the enduring legacy of the indole nucleus in drug discovery.[7][8][9][10]

References

A Technical Guide to Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: Sourcing and Application in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, bearing the CAS Number 731810-57-4, is a highly functionalized indole derivative that has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules.[1][2] Its strategic placement of a protected amine, a formyl group, and a methyl ester on the indole core makes it a versatile precursor for constructing a diverse array of compounds, particularly those with therapeutic potential. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] This guide provides an in-depth overview of reliable chemical suppliers for this key intermediate and presents a detailed, field-proven protocol for its application in a common and crucial synthetic transformation: reductive amination.

Sourcing and Supplier Information

The procurement of high-quality starting materials is paramount to the success of any synthetic endeavor. For this compound, several reputable suppliers offer various grades and quantities. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and NMR spectra, to ensure the identity and quality of the material.[4]

SupplierProduct NumberPurityAvailable Quantities
Angene International Limited AG00C72P>95%1g, 5g, 10g, 25g, 50g, 100g
Sunway Pharm Ltd CB3365597%1g, Custom
BLDpharm BD119859>97%1g, 5g, 25g
ChemScene CS-0088439>98%50mg, 100mg, 250mg, 500mg, 1g

This table is for informational purposes and is not an exhaustive list. Researchers are encouraged to request quotes and lead times directly from the suppliers.

Core Synthetic Application: Reductive Amination

The formyl group at the 3-position of the indole ring is a prime handle for introducing further molecular complexity. One of the most powerful and widely utilized methods for this purpose is reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[5][6] This one-pot procedure is highly efficient and is a cornerstone of modern drug discovery for the synthesis of amine-containing molecules.[7]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification Start Dissolve Indole Aldehyde in appropriate solvent (e.g., DCM, THF) Add_Amine Add primary or secondary amine Start->Add_Amine Imine_Formation Stir at room temperature to form imine intermediate Add_Amine->Imine_Formation Add_Reducing_Agent Add reducing agent (e.g., Sodium Triacetoxyborohydride) Imine_Formation->Add_Reducing_Agent Reduction Continue stirring until reaction is complete (monitor by TLC/LC-MS) Add_Reducing_Agent->Reduction Quench Quench reaction with saturated NaHCO3 solution Reduction->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate under reduced pressure Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Final_Product Characterize Final Product (NMR, MS) Purify->Final_Product

Caption: A generalized workflow for the reductive amination of this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative example of a reductive amination reaction using this compound. This procedure is based on established methodologies and provides a framework that can be adapted for various amine coupling partners.[5][6]

Reaction: Reductive amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, thus minimizing side reactions such as the reduction of the starting aldehyde.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired N-alkylated indole derivative.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its readily available nature from multiple suppliers and the reactivity of its formyl group, particularly in reductive amination reactions, make it an attractive starting material for drug discovery programs. The detailed protocol provided herein offers a reliable and reproducible method for the synthetic utilization of this important intermediate, empowering researchers to efficiently construct novel chemical entities.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The protocol details a robust procedure for the regioselective C3-formylation of the substituted indole scaffold, Methyl 6-N-Boc-amino-1H-indole-4-carboxylate, via the Vilsmeier-Haack reaction. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and validation criteria to ensure reproducible and high-yield synthesis.

Introduction: Significance of 3-Formylindole Scaffolds

Indole-3-carboxaldehyde and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products.[1][2] The formyl group at the C3 position is a versatile chemical handle, readily participating in transformations such as oxidations, reductions, and carbon-carbon or carbon-nitrogen bond-forming reactions.[1] This versatility makes 3-formylindoles invaluable precursors for the synthesis of complex heterocyclic systems, including tryptamines and various indole alkaloids with significant therapeutic potential.[3][4]

The target molecule, this compound, incorporates several key features: a protected amine at the C6 position, a methyl ester at the C4 position, and the reactive formyl group at C3. This specific arrangement of functional groups makes it a highly valuable building block for the synthesis of targeted therapeutics, particularly in oncology and neuropharmacology. The synthesis of this molecule requires a regioselective formylation that favors the electron-rich C3 position of the indole nucleus. The Vilsmeier-Haack reaction is the preeminent method for achieving this transformation on electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic rings using a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[8]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of indole is the most nucleophilic and therefore the preferred site of attack.[8] This leads to the formation of an iminium ion intermediate.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium ion to yield the final aldehyde product.[8]

The presence of the N-Boc-amino group at C6 enhances the electron density of the indole ring, thereby activating it towards electrophilic substitution. Conversely, the methyl carboxylate group at C4 is electron-withdrawing, which slightly deactivates the ring. However, the powerful activating effect of the nitrogen atom in the pyrrole ring ensures that the reaction proceeds selectively at the C3 position.

Synthetic Workflow

The synthesis of this compound is a single-step transformation from the readily available starting material, Methyl 6-N-Boc-amino-1H-indole-4-carboxylate.

G cluster_0 Preparation of Vilsmeier Reagent cluster_1 Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier SM Methyl 6-N-Boc-amino- 1H-indole-4-carboxylate Intermediate Iminium Ion Intermediate SM->Intermediate Electrophilic Attack Product Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., NaHCO₃ soln.)

Figure 1: Overall workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles and may require optimization for scale-up.[3][9]

4.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier (Example)
Methyl 6-N-Boc-amino-1H-indole-4-carboxylate731810-56-3C₁₅H₁₈N₂O₄290.32BOC Sciences
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific

4.2 Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

4.3 Step-by-Step Procedure

  • Preparation of the Vilsmeier Reagent:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction:

    • Dissolve Methyl 6-N-Boc-amino-1H-indole-4-carboxylate (1 equivalent) in anhydrous DMF or anhydrous dichloromethane (DCM).

    • Add the solution of the indole starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is alkaline (pH ~ 8-9). This step hydrolyzes the intermediate iminium salt and should be performed with caution due to gas evolution.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective for separating the product from any unreacted starting material and by-products.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Product Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value / Observation
Appearance Off-white to yellow solid
Molecular Formula C₁₆H₁₈N₂O₅
Molecular Weight 318.33 g/mol
Yield 75-90% (This is an expected range and will depend on reaction scale and optimization)
¹H NMR The ¹H NMR spectrum should be consistent with the structure. Key expected signals include a singlet for the aldehyde proton (~10 ppm), signals for the aromatic protons on the indole ring, a singlet for the methyl ester protons, a singlet for the Boc group protons, and a broad singlet for the indole N-H.
Mass Spectrometry ESI-MS should show a peak corresponding to [M+H]⁺ at m/z 319.12 or [M+Na]⁺ at m/z 341.10.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and is harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • The quenching step is exothermic and involves gas evolution. Perform this step slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture. Insufficient reaction time or temperature.Ensure all glassware is oven-dried and reagents are anhydrous. Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC.
Multiple Products Observed by TLC Side reactions, such as formylation at other positions or decomposition.Ensure the dropwise addition of reagents is slow and the temperature is well-controlled. Over-stirring or excessively high temperatures can lead to by-products. A careful chromatographic purification should isolate the desired product.
Difficult Purification The product and starting material have similar polarities.Use a shallow gradient during column chromatography and consider using a different solvent system (e.g., DCM/methanol). Recrystallization may also be an option if a suitable solvent is found.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and regioselective method for the synthesis of this compound. The protocol described herein, grounded in established chemical principles, offers a reliable pathway to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and temperature management, is crucial for achieving high yields and purity. The resulting 3-formylindole is a versatile platform for further chemical elaboration in the development of novel therapeutic agents.

References

Navigating the Purification of Substituted Indole Carboxylates: From Crude Mixture to High-Purity Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Substituted indole carboxylates are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological efficacy and safety of these compounds are intrinsically linked to their purity. The presence of residual starting materials, byproducts, or isomers can confound biological data and introduce toxicity risks. This guide provides a comprehensive overview of the principal techniques for purifying substituted indole carboxylates, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decision-making required for successful isolation. We will cover crystallization, liquid-liquid extraction, and various chromatographic methods, offering detailed protocols, troubleshooting advice, and visual workflows to empower researchers in their quest for chemical purity.

The Purification Strategy: A Decision-Making Framework

The selection of a purification technique is not arbitrary; it is a logical process dictated by the physicochemical properties of the target molecule and its surrounding impurities. Key factors include the scale of the purification, the polarity of the compound, the presence of ionizable functional groups (like the carboxylate), and the required final purity.

The initial step is always a rapid assessment of the crude reaction mixture, typically via Thin Layer Chromatography (TLC) and solubility tests. This initial analysis informs the entire purification cascade.

G start Crude Reaction Mixture tlc_analysis TLC & Solubility Analysis start->tlc_analysis decision1 Major Product by TLC? >90% Pure? tlc_analysis->decision1 decision2 Ionizable? (e.g., COOH) decision1->decision2 No cryst Crystallization decision1->cryst Yes decision3 Separation on TLC? Rf ~0.2-0.5 decision2->decision3 No extraction Acid-Base Extraction decision2->extraction Yes flash Flash Chromatography decision3->flash Yes hplc Preparative HPLC decision3->hplc No (Streaking/Overlapping Spots) final_product Pure Compound cryst->final_product extraction->decision3 Post-Extraction Mixture flash->final_product hplc->final_product

Caption: Initial decision workflow for purification strategy.

Crystallization: The Art of Purity

Recrystallization is often the most effective method for achieving high purity, yielding a crystalline solid that is easy to handle and dry. The principle relies on the solubility difference between the desired compound and impurities in a chosen solvent or solvent system.[2][3] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

When to Use:

  • When the crude product is already relatively clean (>90%).

  • For the final purification step to obtain a highly pure, crystalline solid.

  • When a scalable, cost-effective method is required for large quantities.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the indole carboxylate is sparingly soluble at room temperature but readily soluble when heated. Common choices include ethanol, methanol, ethyl acetate, or water for more polar compounds.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary: Common Recrystallization Solvents
Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar78-100Excellent for moderately polar compounds. Water is added as the anti-solvent to the hot ethanol solution.[4]
Hexane/Ethyl AcetateNon-polar to Polar69-77A versatile system for a wide range of polarities.[5]
Dichloromethane/HexaneMedium40-69Good for less polar compounds.
TolueneNon-polar111Effective for aromatic compounds that crystallize well.

Liquid-Liquid Extraction: Exploiting Chemical Handles

Extraction is a powerful workup technique that separates compounds based on their differential solubility in two immiscible liquid phases. For indole carboxylates, the acidic carboxylic acid group provides a perfect "handle" for separation from neutral or basic impurities.

When to Use:

  • As a primary purification step after a reaction workup.

  • To remove baseline impurities before chromatography.

  • When the target compound is an acid or a base.

G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Wash with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer: Sodium Indole-Carboxylate (Deprotonated, Water-Soluble) separate1->aq_layer Bottom Layer org_layer Organic Layer: Neutral/Basic Impurities separate1->org_layer Top Layer acidify Acidify Aqueous Layer with aq. HCl to pH ~2 aq_layer->acidify precipitate Precipitate Forms (Protonated, Insoluble) acidify->precipitate extract_again Extract with Fresh Organic Solvent precipitate->extract_again separate2 Separate Layers extract_again->separate2 final_org Organic Layer: Pure Indole Carboxylic Acid separate2->final_org Top Layer final_aq Aqueous Layer: Salts separate2->final_aq Bottom Layer dry_concentrate Dry (Na2SO4) & Concentrate final_org->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for acid-base extraction of an indole carboxylic acid.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[6]

  • Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃). The indole carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer 2-3 times to ensure complete removal of the acidic product.

  • Acidification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add an aqueous acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The indole carboxylic acid will precipitate as it is protonated and becomes insoluble in water.

  • Final Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 2-3 times. The purified indole carboxylic acid will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[7]

Flash Chromatography: The Purification Workhorse

Flash chromatography is the most common and versatile technique for purifying synthetic mixtures. It relies on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (typically silica gel).[8]

When to Use:

  • For mixtures containing multiple components with different polarities.

  • When crystallization and extraction are insufficient.

  • For purifications on a milligram to multi-gram scale.

Protocol 3: Normal-Phase Flash Chromatography
  • TLC Method Development: First, find a suitable solvent system using TLC. Spot the crude mixture on a silica TLC plate and test different mobile phases (e.g., varying ratios of hexane and ethyl acetate). The ideal system gives the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[8]

  • Column Packing: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude sample by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). For better resolution, it is often preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Trustworthiness Check: The slightly acidic nature of standard silica gel can sometimes cause peak tailing for indole derivatives due to interaction with the basic indole nitrogen. If this occurs, consider using deactivated silica or adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to the mobile phase to improve peak shape.[8]

Data Summary: Common Flash Chromatography Systems
Stationary PhaseMobile Phase System (Non-polar:Polar)Compound Polarity Suitability
Silica GelHexane : Ethyl AcetateLow to Medium
Silica GelDichloromethane : MethanolMedium to High
C18 (Reverse-Phase)Water : Acetonitrile (with 0.1% Formic Acid)High (Polar)
C18 (Reverse-Phase)Water : Methanol (with 0.1% Formic Acid)High (Polar)

High-Performance Liquid Chromatography (HPLC): For Ultimate Purity & Resolution

Preparative HPLC is a high-resolution version of column chromatography used for challenging separations or for obtaining compounds with very high purity (>99%). It is particularly useful for separating closely related isomers or for the final purification of drug candidates.

When to Use:

  • For separating diastereomers or other closely-eluting impurities.

  • For chiral separations to resolve enantiomers.[9]

  • When a very high degree of purity is required for biological testing.

G sample Crude or Semi-Pure Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Separation on Column (e.g., C18) inject->separate detect UV Detector separate->detect collect Fraction Collector detect->collect analyze Analyze Fractions (Analytical HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Lyophilization/Rotovap) pool->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: General workflow for preparative HPLC purification.

Protocol 4: Reverse-Phase Preparative HPLC
  • Method Development: An analytical HPLC is used to develop the separation method. A common starting point is a C18 column with a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.[10][11]

  • Sample Preparation: Dissolve the semi-purified sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or the mobile phase itself). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Isolation: Combine the pure fractions. The solvent is typically removed by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile or by rotary evaporation for more volatile organic solvents.

Ion-Exchange Chromatography (IEC): A Charge-Based Approach

For indole carboxylates, the negatively charged carboxylate group at physiological or basic pH makes them ideal candidates for anion-exchange chromatography. This technique separates molecules based on their net charge by binding them to a positively charged stationary phase.[12][13]

When to Use:

  • Purifying an ionizable compound from neutral impurities.

  • Separating compounds with different charge states (e.g., mono- vs. di-carboxylic acids).

Protocol 5: Anion-Exchange Chromatography
  • Column and Buffer Selection: Choose a weak or strong anion-exchange resin (e.g., DEAE or Q-type).[14] Prepare a low-ionic-strength starting buffer at a pH where the indole carboxylate is deprotonated and carries a net negative charge (typically pH > 5).

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the sample in the starting buffer and load it onto the column. The negatively charged indole carboxylate will bind to the positively charged resin, while neutral compounds will pass through.

  • Washing: Wash the column with the starting buffer to remove all unbound impurities.

  • Elution: Elute the bound product by either increasing the salt concentration (e.g., a linear gradient of 0-1M NaCl) or decreasing the pH of the elution buffer. The salt ions or protonation will disrupt the ionic interaction between the compound and the resin, releasing the product.

  • Desalting: The collected fractions containing the pure product will also contain high concentrations of salt. A subsequent step, such as reverse-phase solid-phase extraction (SPE) or dialysis, is required to remove the salt.

References

The Strategic Utility of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. This guide focuses on a highly functionalized indole derivative, Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate , a trifunctionalized building block poised for the generation of diverse chemical libraries targeting a wide array of biological targets. This document provides a comprehensive overview of its synthetic accessibility and detailed protocols for its strategic derivatization, aimed at researchers, scientists, and drug development professionals.

Introduction: A Scaffold Ripe with Potential

The subject molecule, this compound, integrates three key functionalities, each offering a distinct handle for chemical modification. This strategic arrangement allows for a systematic exploration of the chemical space around the indole core, a crucial aspect of structure-activity relationship (SAR) studies.

  • The 3-Formyl Group: This electrophilic center is a gateway to a vast array of C-C and C-N bond-forming reactions. It serves as a precursor for the synthesis of 3-substituted indoles, a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[2]

  • The 4-Carboxylate Group: The methyl ester at the C-4 position offers a site for modification to amides, hydrazides, and other ester derivatives. Indole-4-carboxamides, for instance, have been investigated as potent enzyme inhibitors.[3]

  • The 6-N-Boc-amino Group: The Boc-protected amine at the C-6 position, upon deprotection, provides a nucleophilic center for the introduction of a variety of substituents via acylation, sulfonylation, and alkylation. 6-Aminoindoles are recognized as versatile building blocks in the synthesis of therapeutic agents, including those with anticancer and anti-inflammatory activities.[4]

The convergence of these three functionalities on a single indole scaffold makes this molecule a powerful tool for generating novel chemical entities with the potential for diverse pharmacological activities.

Synthesis of the Core Scaffold

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established indole synthetic methodologies. A likely approach would involve the construction of a suitably substituted benzene ring followed by cyclization to form the indole nucleus, or the functionalization of a pre-existing indole core.

A potential synthetic strategy could involve the following key steps:

  • Starting Material: A substituted nitrotoluene, such as methyl 2-methyl-3-nitrobenzoate.

  • Functional Group Interconversion: Conversion of the methyl group to a formyl group precursor and introduction of an amino group precursor at the appropriate position.

  • Indole Ring Formation: Reductive cyclization, for example, using a Leimgruber-Batcho indole synthesis approach, to construct the indole ring.

  • Functionalization: Subsequent Vilsmeier-Haack formylation at the C-3 position and protection of the amino group.

A general representation of a synthetic approach is depicted below:

Synthesis A Substituted Nitrotoluene B Functional Group Interconversion A->B Multiple Steps C Reductive Cyclization (e.g., Leimgruber-Batcho) B->C D 6-Amino-1H-indole-4-carboxylate C->D E Boc Protection D->E F Vilsmeier-Haack Formylation E->F G Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate F->G

Caption: Plausible synthetic pathway to the target indole.

Application Protocols: Derivatization Strategies

The true utility of this compound lies in its potential for diversification. The following sections provide detailed protocols for the modification of each of its key functional groups.

Modifications of the 3-Formyl Group

The aldehyde at the C-3 position is a versatile handle for introducing a wide range of substituents.

Reductive amination is a powerful method for the synthesis of 3-aminomethyl-indoles, which are common motifs in bioactive molecules.[5]

Protocol: One-Pot Reductive Amination [2][6]

  • To a stirred solution of this compound (1.0 mmol) and a primary or secondary amine (1.0 mmol) in ethanol (4 mL), add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%).

  • Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Amines for Reductive Amination

AmineExpected ProductPotential Biological Relevance
Benzylamine3-(Benzylaminomethyl)indole derivativeCNS-active agents, enzyme inhibitors
Piperidine3-(Piperidin-1-ylmethyl)indole derivativeGPCR ligands, ion channel modulators
Morpholine3-(Morpholinomethyl)indole derivativeAnticancer, anti-inflammatory agents

The Knoevenagel condensation allows for the formation of a C-C double bond at the 3-position, leading to α,β-unsaturated indole derivatives.[7][8]

Protocol: Knoevenagel Condensation with Active Methylene Compounds [9]

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in toluene (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) and a catalytic amount of acetic acid (0.1 mmol).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

The formyl group can be converted to a nitrile, a versatile functional group that can be further transformed into amides, carboxylic acids, or tetrazoles.[10]

Protocol: Conversion of 3-Formyl to 3-Cyanoindole

  • To a solution of this compound (1.0 mmol) in a mixture of formic acid (5 mL) and water (1 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Formyl_Derivatization A 3-Formylindole B Reductive Amination A->B D Knoevenagel Condensation A->D F Cyanation A->F C 3-Aminomethylindole B->C E 3-(α,β-Unsaturated)indole D->E G 3-Cyanoindole F->G

Caption: Derivatization pathways for the 3-formyl group.

Modifications of the 4-Carboxylate Group

The methyl ester at the C-4 position can be readily converted to a variety of amides, which are prevalent in many drug molecules.

The first step in modifying the carboxylate is its hydrolysis to the corresponding carboxylic acid.

Protocol: Ester Hydrolysis

  • Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.[11][12]

Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolve the 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventAdvantages
EDCHOBt/HOAtDIPEA, TEADMF, DCMWater-soluble byproducts, mild conditions
HATU-DIPEA, TEADMFFast reaction times, high yields
PyBOP-DIPEA, TEADMFEffective for hindered substrates
Modifications of the 6-N-Boc-amino Group

The Boc protecting group can be readily removed to liberate the free amine, which can then be further functionalized.

Protocol: Acid-Catalyzed Boc Deprotection [13]

  • Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (10 mL).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

The free 6-amino group can be acylated to form amides.[14]

Protocol: N-Acylation with Acyl Chlorides

  • Dissolve the deprotected 6-aminoindole derivative (1.0 mmol) in anhydrous DCM (10 mL).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 mmol).

  • Cool the mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

The 6-amino group can also be converted to sulfonamides, a common pharmacophore in many drugs.

Protocol: N-Sulfonylation with Sulfonyl Chlorides

  • Dissolve the deprotected 6-aminoindole derivative (1.0 mmol) in anhydrous pyridine (5 mL).

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 mmol) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Amino_Derivatization A 6-N-Boc-aminoindole B Boc Deprotection A->B C 6-Aminoindole B->C D N-Acylation C->D F N-Sulfonylation C->F E 6-Acylaminoindole D->E G 6-Sulfonamidoindole F->G

Caption: Derivatization pathways for the 6-amino group.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the systematic and independent modification of three key positions on the indole scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, facilitating the generation of novel compound libraries for biological screening and the development of new therapeutic agents. The strategic application of this scaffold, coupled with the robust synthetic methodologies described, will undoubtedly accelerate the discovery of new indole-based drugs.

References

The Formyl Group of Indole-3-Carbaldehydes: A Versatile Handle in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Indole-3-Carbaldehyde

Indole-3-carbaldehyde, a readily available and stable derivative of the indole nucleus, stands as a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical agents.[1][2] Its significance lies in the versatile reactivity of the C3-formyl group, which serves as a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of the key reactions involving this formyl group, offering detailed application notes, step-by-step protocols, and mechanistic insights for researchers in organic synthesis and drug development.

The electrophilic nature of the formyl carbon, coupled with the electron-rich character of the indole ring, dictates the diverse reaction pathways available. This duality allows for both nucleophilic additions to the carbonyl and reactions that leverage the acidity of the α-proton under certain conditions. Understanding the principles behind these reactions is paramount for the rational design and efficient execution of synthetic routes toward complex indole-containing targets.

Carbon-Carbon Bond Forming Reactions: Expanding the Indole Scaffold

The construction of new carbon-carbon bonds at the C3-position is a fundamental strategy for elaborating the indole core. The formyl group of indole-3-carbaldehyde is an excellent electrophile for a variety of classic and modern C-C bond-forming reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation is a powerful method for the synthesis of α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3] In the context of indole-3-carbaldehyde, this reaction provides access to a wide range of substituted indole-3-yl acrylates, acrylonitriles, and other vinylogous systems, which are valuable precursors for various heterocyclic and pharmaceutical compounds.

Causality in Experimental Choices: The choice of base is critical in the Knoevenagel condensation. A weak base, such as piperidine or triethylamine, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The solvent also plays a role, with polar protic solvents like ethanol often facilitating the reaction.

Mechanism of Knoevenagel Condensation:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate_c Protonated Base Base-H⁺ Protonated Base_c Indole-3-carbaldehyde Indole-CHO Alkoxide Intermediate Indole-CH(O⁻)-CH(Z)(Z') Indole-3-carbaldehyde->Alkoxide Intermediate Alkoxide Intermediate_c Enolate_c->Indole-3-carbaldehyde Nucleophilic attack Alcohol Intermediate Indole-CH(OH)-CH(Z)(Z') Alkoxide Intermediate_c->Alcohol Intermediate Protonation Protonated Base_c->Alcohol Intermediate Alcohol Intermediate_c Final Product Indole-CH=C(Z)(Z') Alcohol Intermediate_c->Final Product - H₂O

Caption: Knoevenagel condensation mechanism.

Protocol 1: Synthesis of 3-(1H-indol-3-yl)acrylonitrile

Reagent/SolventMolar Eq.Amount
Indole-3-carbaldehyde1.01.45 g (10 mmol)
Malononitrile1.00.66 g (10 mmol)
PiperidineCatalytic2-3 drops
Ethanol-20 mL

Procedure:

  • To a solution of indole-3-carbaldehyde (1.45 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add malononitrile (0.66 g, 10 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-(1H-indol-3-yl)acrylonitrile as a solid. Typical yields are in the range of 85-95%.

Synthesis of Bis(indolyl)methanes (BIMs)

The reaction of indole-3-carbaldehyde with one or two equivalents of another indole molecule, typically under acidic conditions, leads to the formation of bis(indolyl)methanes (BIMs). These compounds are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.

Causality in Experimental Choices: The choice of catalyst is crucial for the efficient synthesis of BIMs. A wide range of protic and Lewis acids can be employed. Lewis acids like FeCl₃, InCl₃, and Sc(OTf)₃ are often preferred for their high catalytic activity under mild conditions.[4] The reaction can also be carried out under solvent-free conditions or in greener solvents like water, which aligns with the principles of green chemistry.

Mechanism for the Formation of Bis(indolyl)methanes:

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Carbocation Formation cluster_3 Step 4: Second Nucleophilic Attack Indole-3-carbaldehyde Indole-CHO Activated Complex Indole-CHO-LA Indole-3-carbaldehyde->Activated Complex Lewis Acid Lewis Acid (e.g., FeCl₃) Lewis Acid->Activated Complex Activated Complex_c Indole Indole Indole->Activated Complex_c Nucleophilic attack Intermediate A Indole-CH(OH)-Indole Intermediate A_c Activated Complex_c->Intermediate A Carbocation [Indole-CH-Indole]⁺ Intermediate A_c->Carbocation - H₂O Carbocation_c Indole_2 Indole Indole_2->Carbocation_c Nucleophilic attack Final Product Bis(indolyl)methane Carbocation_c->Final Product

Caption: Mechanism of bis(indolyl)methane synthesis.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a Bis(indolyl)methane

Reagent/SolventMolar Eq.Amount
Indole-3-carbaldehyde1.01.45 g (10 mmol)
Indole2.02.34 g (20 mmol)
Ferric Chloride (FeCl₃)0.10.16 g (1 mmol)
Dichloromethane (DCM)-50 mL

Procedure:

  • To a solution of indole-3-carbaldehyde (1.45 g, 10 mmol) and indole (2.34 g, 20 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add ferric chloride (0.16 g, 1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (25 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired bis(indolyl)methane.

Table 1: Synthesis of Bis(indolyl)methanes with Various Aldehydes and Catalysts

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Indole-3-carbaldehydeFeCl₃ (10)DCM0.592[4]
24-NitrobenzaldehydeLa(OTf)₃ (10)Solvent-free (MW)0.0595[5]
3BenzaldehydeSalicylic Acid (15)H₂O-EtOH784[6]
44-ChlorobenzaldehydeTaurine (10)H₂O (Sonication)0.588[7]
Henry (Nitroaldol) Reaction: A Gateway to Tryptamines

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde to form a β-nitro alcohol.[1] When applied to indole-3-carbaldehyde, the resulting nitroalkene intermediate can be subsequently reduced to afford tryptamines, a crucial scaffold in many natural products and pharmaceuticals.

Causality in Experimental Choices: The choice of base and solvent can influence the outcome of the Henry reaction. Ammonium acetate is a commonly used mild base. The subsequent reduction of the nitro group to an amine can be achieved with various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful but non-selective option. A milder and more selective method involves a two-step reduction using sodium borohydride (NaBH₄) followed by a nickel-catalyzed reduction.[8]

Protocol 3: Three-Step Synthesis of Tryptamine from Indole-3-Carbaldehyde [8]

Step 1: Henry Reaction

Reagent/SolventMolar Eq.Amount
Indole-3-carbaldehyde1.01.45 g (10 mmol)
Nitromethane1.50.92 g (15 mmol)
Ammonium Acetate0.50.39 g (5 mmol)
Acetic Acid-10 mL

Procedure:

  • A mixture of indole-3-carbaldehyde (1.45 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (0.39 g, 5 mmol) in acetic acid (10 mL) is heated at reflux for 2 hours.

  • After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • The solid is washed with water and dried to give 3-(2-nitrovinyl)-1H-indole.

Step 2 & 3: Reduction to Tryptamine

Reagent/SolventMolar Eq.Amount
3-(2-nitrovinyl)-1H-indole1.01.88 g (10 mmol)
Sodium Borohydride (NaBH₄)4.01.51 g (40 mmol)
Nickel(II) Acetate Tetrahydrate1.02.49 g (10 mmol)
Acetonitrile/Water (60:1)-61 mL

Procedure:

  • The 3-(2-nitrovinyl)-1H-indole is first reduced to 3-(2-nitroethyl)indole using NaBH₄.

  • In a subsequent step, a mixture of the 3-(2-nitroethyl)indole, sodium borohydride (1.51 g, 40 mmol), and nickel(II) acetate tetrahydrate (2.49 g, 10 mmol) in a 60:1 mixture of acetonitrile and water (61 mL) is stirred at room temperature for 20 minutes.

  • The reaction is quenched, and the product is extracted and purified to yield tryptamine.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of the Formyl Group

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the conversion of aldehydes into alkenes.[9][10] These reactions provide a highly reliable method for introducing a double bond at the C3-position of the indole ring, with predictable stereochemistry in the case of the HWE reaction.

Causality in Experimental Choices: In the Wittig reaction, the nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene. The HWE reaction, which employs phosphonate carbanions, generally provides excellent selectivity for the (E)-alkene.[9][11] The choice of base for generating the ylide or phosphonate carbanion is also critical and depends on the acidity of the corresponding phosphonium salt or phosphonate.

Protocol 4: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl (E)-3-(1H-indol-3-yl)acrylate

Reagent/SolventMolar Eq.Amount
Triethyl phosphonoacetate1.12.47 g (11 mmol)
Sodium Hydride (60% in oil)1.10.44 g (11 mmol)
Anhydrous Tetrahydrofuran (THF)-40 mL
Indole-3-carbaldehyde1.01.45 g (10 mmol)

Procedure:

  • To a suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (2.47 g, 11 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution back to 0 °C and add a solution of indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl (E)-3-(1H-indol-3-yl)acrylate.

Perkin Reaction: Synthesis of Indole-3-acrylic Acids

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid.[12][13] This reaction can be applied to indole-3-carbaldehyde to produce indole-3-acrylic acid, a valuable intermediate.

Causality in Experimental Choices: The classical Perkin reaction often requires high temperatures.[14] The use of microwave irradiation can significantly reduce the reaction time.[14][15] Triethylamine can also be used as a base instead of the sodium salt of the acid.[16]

Protocol 5: Microwave-Assisted Perkin Reaction for the Synthesis of Indole-3-acrylic Acid [14]

ReagentMolar Eq.Amount
Indole-3-carbaldehyde1.01.45 g (10 mmol)
Acetic Anhydride1.51.53 g (15 mmol)
Anhydrous Sodium Acetate0.60.49 g (6 mmol)

Procedure:

  • A mixture of indole-3-carbaldehyde (1.45 g, 10 mmol), acetic anhydride (1.53 g, 15 mmol), and finely powdered anhydrous sodium acetate (0.49 g, 6 mmol) is placed in a microwave-safe vessel.

  • The mixture is irradiated in a domestic microwave oven at a power level of approximately 320 W for 5 minutes.

  • After irradiation, the hot mixture is poured into water.

  • The solution is then steam distilled to remove any unreacted aldehyde.

  • The residual solution is cooled and acidified with concentrated HCl to precipitate the crude indole-3-acrylic acid.

  • The product is collected by filtration, washed with cold water, and can be recrystallized from ethanol.

Carbon-Nitrogen Bond Forming Reactions: Introducing Nitrogen Functionality

The formyl group is also an excellent electrophilic partner for various nitrogen nucleophiles, enabling the introduction of nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Reductive Amination: A Versatile Route to Substituted Tryptamines

Reductive amination is a two-step process that converts an aldehyde into an amine.[17][18] It involves the initial formation of an imine or iminium ion by the reaction of the aldehyde with a primary or secondary amine, followed by in situ reduction to the corresponding amine.[17] This is a highly versatile and widely used method for synthesizing a diverse range of substituted tryptamines from indole-3-carbaldehyde.

Causality in Experimental Choices: A variety of reducing agents can be used for the reduction step, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over aldehydes.[19][20] The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Mechanism of Reductive Amination:

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Indole-3-carbaldehyde Indole-CHO Iminium Ion [Indole-CH=NR₂]⁺ Indole-3-carbaldehyde->Iminium Ion + R₂NH, - H₂O Amine R₂NH Amine->Iminium Ion Iminium Ion_c Final Product Indole-CH₂-NR₂ Iminium Ion_c->Final Product Reducing Agent [H]⁻ (e.g., from NaBH(OAc)₃) Reducing Agent->Iminium Ion_c Hydride transfer

Caption: Reductive amination mechanism.

Protocol 6: Reductive Amination of Indole-3-carbaldehyde with Morpholine [21]

Reagent/SolventMolar Eq.Amount
Indole-3-carbaldehyde1.01.45 g (10 mmol)
Morpholine1.10.96 g (11 mmol)
Sodium Triacetoxyborohydride1.22.54 g (12 mmol)
1,2-Dichloroethane (DCE)-50 mL

Procedure:

  • To a solution of indole-3-carbaldehyde (1.45 g, 10 mmol) in 1,2-dichloroethane (50 mL), add morpholine (0.96 g, 11 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-substituted tryptamine derivative.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity and complexity. Indole-3-carbaldehyde is an excellent aldehyde component for several important MCRs.

Ugi Four-Component Reaction

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[22] This reaction allows for the rapid assembly of peptide-like structures.

Protocol 7: Ugi Reaction with Indole-3-carbaldehyde [7][11]

ComponentMolar Eq.
Indole-3-carbaldehyde1.0
Aniline1.0
Benzoic Acid1.0
tert-Butyl Isocyanide1.0
SolventWater or Solvent-free

Procedure:

  • In a reaction vessel, combine indole-3-carbaldehyde (1.0 eq), aniline (1.0 eq), benzoic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq).

  • The reaction can be performed in water or under solvent-free conditions.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Work-up typically involves dilution with an organic solvent and washing with aqueous base and acid to remove unreacted starting materials.

  • The product can be purified by crystallization or column chromatography.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][23]

Protocol 8: Passerini Reaction with Indole-3-carbaldehyde [8]

ComponentMolar Eq.
Indole-3-carbaldehyde1.0
Acetic Acid1.0
Benzyl Isocyanide1.0
SolventDichloromethane

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 eq) and acetic acid (1.0 eq) in dichloromethane, add benzyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Conclusion

The formyl group of indole-3-carbaldehyde is a remarkably versatile functional group that provides access to a vast chemical space of indole derivatives. The reactions highlighted in this guide—Knoevenagel condensation, bis(indolyl)methane synthesis, Henry reaction, Wittig and HWE olefinations, Perkin reaction, reductive amination, and multicomponent reactions—represent a powerful toolkit for synthetic chemists. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize indole-3-carbaldehyde as a key building block in the synthesis of novel compounds with potential applications in medicine and materials science.

References

The Pivotal Role of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. Within this important class of molecules, Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate has emerged as a critical intermediate in the synthesis of complex therapeutic agents. This application note provides a detailed technical guide on the synthesis, characterization, and application of this key building block, with a particular focus on its role in the development of novel kinase inhibitors.

The Strategic Importance of Functionalized Indoles in Drug Discovery

The indole nucleus is a privileged structure in drug design, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] The strategic placement of functional groups on the indole ring is paramount in dictating the molecule's interaction with biological targets. The title compound, with its strategically positioned formyl, Boc-protected amine, and methyl carboxylate groups, is a prime example of a highly functionalized intermediate designed for efficient and specific downstream chemical transformations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available methyl 6-amino-1H-indole-4-carboxylate. The synthetic strategy involves two key transformations: the protection of the amino group and the formylation of the indole ring.

Part 1: Boc Protection of the Amino Group

The first step is the protection of the nucleophilic 6-amino group with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions during the subsequent electrophilic formylation step.

Protocol 1: Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate

  • Reagents and Materials:

    • Methyl 6-amino-1H-indole-4-carboxylate

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve methyl 6-amino-1H-indole-4-carboxylate in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine or DIPEA to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford pure methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate.

Part 2: Vilsmeier-Haack Formylation

The second key step is the introduction of a formyl group at the C3 position of the indole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]

Protocol 2: Synthesis of this compound

  • Reagents and Materials:

    • Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM), anhydrous

    • Ice-water bath

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice-water bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice melts.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the resulting crude solid by recrystallization or flash column chromatography to yield this compound.

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldPurity
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylateMethyl 6-amino-1H-indole-4-carboxylate(Boc)₂O, TEA85-95%>98%
This compoundMethyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylatePOCl₃, DMF70-85%>98%

Characterization Data for this compound:

  • Molecular Formula: C₁₆H₁₈N₂O₅

  • Molecular Weight: 318.33 g/mol

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR and ¹³C NMR data should be consistent with the proposed structure.[5] Mass spectrometry should confirm the molecular weight.

Application in Drug Synthesis: A Key Intermediate for the RIPK1 Inhibitor GSK2982772

This compound is a crucial intermediate in the synthesis of GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[8] RIPK1 is a key regulator of inflammation and necroptosis, making it an attractive therapeutic target for a range of inflammatory diseases.[8][9]

The synthesis of the core heterocyclic structure of GSK2982772 relies on a cyclocondensation reaction involving the 3-formyl group of the indole intermediate and a suitable hydrazine derivative.

Protocol 3: Exemplary Cyclocondensation Reaction

  • Reagents and Materials:

    • This compound

    • Appropriate hydrazine derivative (e.g., a substituted pyrazole hydrazine)

    • Ethanol or Acetic Acid

    • Reflux apparatus

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound and the hydrazine derivative in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the cyclized product, which is a key precursor to GSK2982772.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound and its application.

Conclusion

This compound is a synthetically valuable and strategically designed intermediate. The protocols outlined in this application note provide a clear and reproducible pathway for its synthesis and demonstrate its critical role in the construction of complex drug molecules like GSK2982772. The careful orchestration of protecting group chemistry and regioselective functionalization highlights the elegance and precision required in modern pharmaceutical synthesis. For researchers and drug development professionals, a thorough understanding of the synthesis and application of such key intermediates is essential for the efficient and successful development of new therapeutic agents.

References

Applications of Indole Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, underpinning a remarkable array of natural products and synthetic compounds with profound biological activities.[1][2] Its unique physicochemical properties, including its electron-rich nature and planar structure, facilitate interactions with a diverse range of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] In the realm of oncology, the versatility of the indole scaffold is particularly evident. From the classic vinca alkaloids, vinblastine and vincristine, which have been mainstays in chemotherapy for decades, to the modern targeted therapies like sunitinib and osimertinib, indole derivatives continue to provide a fertile ground for the discovery of potent anticancer agents.[4][5]

The urgent need for new anticancer drugs is underscored by the challenges of drug resistance and the severe side effects associated with conventional chemotherapies.[6][7][8][9] Indole derivatives offer a promising avenue to address these challenges, demonstrating the ability to modulate a wide spectrum of cancer-related biological processes.[5][7] This guide provides an in-depth exploration of the applications of indole derivatives in cancer research, detailing their mechanisms of action, key molecular targets, and providing robust, field-proven protocols for their evaluation.

Mechanisms of Action: How Indole Derivatives Combat Cancer

The anticancer efficacy of indole derivatives stems from their ability to interfere with multiple hallmark capabilities of cancer cells. These compounds are not monolithic in their action; rather, they engage with a variety of molecular targets, leading to the disruption of critical cellular processes.[6][10]

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[4] Interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][4] This is a clinically validated strategy, and several indole derivatives function as potent tubulin polymerization inhibitors.[4]

  • Vinca Alkaloids (e.g., Vinblastine, Vincristine): These natural indole alkaloids bind to tubulin, preventing its polymerization into microtubules, thereby disrupting mitotic spindle formation.[4]

  • Synthetic Indole Derivatives: Numerous synthetic indole derivatives have been developed that target the colchicine binding site on tubulin, inhibiting its polymerization with high potency.[1] For instance, certain indole-chalcone derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization.[4]

Inhibition of Pro-Survival Signaling: Targeting Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.[4] The indole scaffold is a key component of many clinically successful kinase inhibitors.[1][4][5]

  • Tyrosine Kinase Inhibitors (TKIs):

    • Sunitinib: An FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, sunitinib is a multi-targeted TKI that inhibits VEGFR, PDGFR, and c-KIT.[1][4][5][11]

    • Osimertinib: Approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][5]

    • Alectinib: Used to treat ALK-positive NSCLC.[1][5]

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in cancer. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known to suppress this pathway.[12][13] Synthetic indole derivatives are also being actively investigated for their ability to inhibit key kinases in this pathway.[6][8][9][10]

Induction of DNA Damage and Apoptosis: Targeting Topoisomerases

Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and the induction of apoptosis.[6][14] Several indole derivatives have been identified as potent topoisomerase inhibitors. For example, derivatives of ursolic acid incorporating an indole moiety have demonstrated significant topoisomerase IIα inhibitory activity and induced apoptosis in liver cancer cells.[14]

Other Key Mechanisms

Indole derivatives exert their anticancer effects through a variety of other mechanisms, including:

  • Induction of Apoptosis: Many indole-based compounds trigger programmed cell death through various intrinsic and extrinsic pathways.[3][6][8][9]

  • Cell Cycle Arrest: Beyond targeting tubulin, indole derivatives can induce cell cycle arrest at different checkpoints.[6][10]

  • Histone Deacetylase (HDAC) Inhibition: Panobinostat is an FDA-approved indole-based HDAC inhibitor used for multiple myeloma.[1][5] HDAC inhibition alters chromatin structure, leading to changes in gene expression that can suppress tumor growth.

  • Aromatase Inhibition and Estrogen Receptor Regulation: This is a key strategy in hormone-dependent cancers like breast cancer.[6][7][10]

Key Signaling Pathways Targeted by Indole Derivatives

The following diagram illustrates the major signaling pathways in cancer cells that are targeted by various indole derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Relieves Supercoiling DNA->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis Indole_TKI Indole-based TKIs (e.g., Sunitinib) Indole_TKI->RTK Inhibits Indole_PI3K Indole Derivatives (e.g., I3C, DIM) Indole_PI3K->PI3K Inhibits Indole_MAPK Indole Alkaloids Indole_MAPK->Raf Inhibits Indole_Tubulin Indole Derivatives (e.g., Vinca Alkaloids) Indole_Tubulin->Tubulin Inhibits Polymerization Indole_Topo Indole Derivatives Indole_Topo->Topoisomerase Inhibits Indole_Topo->Apoptosis Induces DNA Damage

Caption: Major signaling pathways targeted by indole derivatives in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various human cancer cell lines, as reported in the literature.

Indole Derivative ClassSpecific Compound ExampleCancer Cell LineTarget/MechanismIC50 ValueReference
Chalcone-Indole Hybrid Compound 12VariousTubulin Polymerization Inhibitor0.22 - 1.80 µM[1]
Quinoline-Indole Hybrid Compound 13VariousTubulin Polymerization Inhibitor2 - 11 nM[1]
Benzimidazole-Indole Hybrid Compound 8VariousTubulin Polymerization Inhibitor50 nM (average)[1]
Indole-Vinyl Sulfone Compound 9VariousTubulin Polymerization InhibitorPotent activity reported[1]
Pyrazolinyl-Indole Compound 17LeukemiaEGFR Inhibitor78.76% growth inhibition at 10 µM[4]
Indole-Curcumin Hybrid Methoxy-substituted derivative (27)HeLaMulti-target (GSK-3β, EGFR, Bcr-Abl)4 µM[4]
Ursolic Acid-Indole Hybrid Compound 5fSMMC-7721 (Hepatocarcinoma)Topoisomerase II Inhibitor0.56 ± 0.08 µM[14]
Ursolic Acid-Indole Hybrid Compound 5fHepG2 (Hepatocarcinoma)Topoisomerase II Inhibitor0.91 ± 0.13 µM[14]
Sulfonohydrazide-Indole Compound 5fMDA-MB-468 (Breast Cancer)Not specified8.2 µM[15]
Sulfonohydrazide-Indole Compound 5fMCF-7 (Breast Cancer)Not specified13.2 µM[15]
3,5-Diprenyl Indole Natural ProductMIA PaCa-2 (Pancreatic Cancer)Not specified9.5 ± 2.2 µM[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer potential of indole derivatives.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[17]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[7][17][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow: MTT Assay

G A 1. Seed cells in a 96-well plate B 2. Treat with indole derivative dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate % viability and IC50 value F->G

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[12][20] PI is a membrane-impermeant DNA-binding dye that stains cells that have lost membrane integrity (late apoptotic and necrotic cells).[12][20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • 1x PBS, calcium-free

  • Treated and untreated cell suspensions

  • 12 x 75 mm flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the indole derivative for an appropriate time. Harvest both treated and untreated cells (approximately 1-5 x 10^6 cells per sample).

  • Washing: Wash the cells once with cold 1x PBS and then once with 1x Binding Buffer.[6] Centrifuge at 400-600 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[6]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[6]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[6][12]

    • Add 5 µL of PI Staining Solution.[6]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21]

Materials:

  • Treated and untreated cell suspensions

  • 1x PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with cold 1x PBS and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and add 1 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.[8][10][22]

  • Incubation: Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[8][10]

  • Washing: Wash the fixed cells twice with 1x PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[10] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI signal. Use software to model the cell cycle distribution.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.[4][5] This is essential for investigating the effect of indole derivatives on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[4][23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

  • Washing: Repeat the washing steps.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[23]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The indole scaffold is a remarkably versatile and productive starting point for the development of novel anticancer agents.[1][2] The diverse mechanisms of action, ranging from microtubule disruption to the targeted inhibition of key signaling kinases, highlight the broad therapeutic potential of this chemical class.[4][6][10] The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anticancer properties of new indole derivatives, from initial cytotoxicity screening to mechanistic elucidation.

Future research will likely focus on the development of indole derivatives with enhanced selectivity for cancer-specific targets, thereby minimizing off-target effects and improving therapeutic indices. The synthesis of hybrid molecules that combine the indole scaffold with other pharmacophores to create dual- or multi-targeted agents is also a promising strategy to overcome drug resistance.[1] As our understanding of the molecular drivers of cancer continues to grow, the rational design of novel indole-based therapies holds great promise for the future of oncology.

References

Large-Scale Synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] This document provides a comprehensive, field-proven guide for its large-scale synthesis. The protocol is structured as a two-step process commencing with the chemoselective N-Boc protection of Methyl 6-amino-1H-indole-4-carboxylate, followed by a regioselective Vilsmeier-Haack formylation at the C3 position of the indole nucleus. This guide emphasizes the causality behind experimental choices, robust safety protocols essential for scale-up, and self-validating checkpoints through detailed analytical characterization. The methodologies are designed to be reproducible, scalable, and efficient, ensuring high yield and purity of the final product.

Introduction: Strategic Overview

The indole scaffold is a privileged structure in drug discovery, and its functionalization is critical for developing novel therapeutics. The target molecule, this compound, possesses three key functional groups: a Boc-protected amine, a methyl ester, and an aldehyde. This trifunctional arrangement makes it a versatile intermediate for constructing more complex molecules, particularly those targeting neurological disorders or for use in agrochemical production.[1]

Our synthetic strategy involves two primary transformations:

  • Amine Protection: The amino group at the C6 position is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to deactivate the amine towards the highly electrophilic Vilsmeier reagent used in the subsequent step, thus preventing side reactions and directing formylation to the desired position. The Boc group is renowned for its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[3][]

  • C3-Formylation: The Vilsmeier-Haack reaction is employed to introduce a formyl group (-CHO) regioselectively at the C3 position of the indole ring.[5][6] This reaction is a classic and powerful method for formylating electron-rich heterocycles.[7][8] The reaction proceeds via an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] Careful control of reaction conditions is paramount due to the reaction's thermal hazards, especially at scale.[9][10]

Overall Synthetic Scheme

Start Methyl 6-amino-1H-indole-4-carboxylate Inter Methyl 6-N-Boc-amino-1H-indole-4-carboxylate Start->Inter  Step 1 c1 Start->c1 Final This compound Inter->Final  Step 2 c2 Inter->c2 reagent1 (Boc)₂O, TEA, THF reagent2 1. POCl₃, DMF 2. H₂O / NaOH c1->Inter (Boc)₂O, TEA, THF c2->Final 1. POCl₃, DMF 2. Aqueous Workup

Caption: Two-step synthesis of the target compound.

Part 1: Boc Protection of Methyl 6-amino-1H-indole-4-carboxylate

Mechanistic Rationale

The protection of the primary amine is achieved via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the in situ generated acidic byproducts, driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Methyl 6-amino-1H-indole-4-carboxylate190.191.005.261.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.265.781.1
Triethylamine (TEA)101.190.646.311.2
Tetrahydrofuran (THF), anhydrous72.1110.0 L--
Ethyl Acetate88.1120.0 L--
Saturated Sodium Bicarbonate Solution (aq.)-10.0 L--
Brine (Saturated NaCl Solution)-5.0 L--
Anhydrous Magnesium Sulfate (MgSO₄)120.370.50--
Step-by-Step Protocol
  • Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with Methyl 6-amino-1H-indole-4-carboxylate (1.00 kg, 5.26 mol).

  • Dissolution: Add anhydrous tetrahydrofuran (10.0 L) and stir the mixture at room temperature (20-25 °C) until all solids are dissolved.

  • Base Addition: Add triethylamine (0.64 kg, 6.31 mol) to the solution.

  • Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (1.26 kg, 5.78 mol) in anhydrous THF (2.0 L). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF.

  • Extraction: Redissolve the resulting residue in ethyl acetate (15.0 L) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5.0 L) and brine (1 x 5.0 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (0.50 kg), stir for 30 minutes, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. Slurry the solid in hexane (5.0 L), filter, and dry the product under vacuum at 40 °C to a constant weight.

  • Characterization: The expected product is Methyl 6-N-Boc-amino-1H-indole-4-carboxylate as an off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Vilsmeier-Haack Formylation

Mechanistic Rationale and Safety Imperatives

The Vilsmeier-Haack reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium cation) from POCl₃ and DMF.[6] The electron-rich C3 position of the indole ring then attacks this reagent. The resulting intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde.

CRITICAL SAFETY WARNING: The reaction between POCl₃ and DMF is highly exothermic and can lead to a thermal runaway if not strictly controlled.[9][10] POCl₃ is corrosive, toxic, and reacts violently with water.[11] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step is also highly exothermic and releases HCl gas; it must be performed slowly into an ice/water mixture.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Methyl 6-N-Boc-amino-1H-indole-4-carboxylate290.311.003.441.0
N,N-Dimethylformamide (DMF), anhydrous73.095.0 L--
Phosphorus Oxychloride (POCl₃)153.330.795.161.5
Dichloromethane (DCM)84.9315.0 L--
Ice-20.0 kg--
Sodium Hydroxide (NaOH) Solution, 5 M40.00~8.0 L--
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a 50 L reactor under a nitrogen atmosphere, add anhydrous DMF (5.0 L). Cool the solvent to 0-5 °C using a chiller.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (0.79 kg, 5.16 mol) dropwise to the cold DMF over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Substrate Addition: In a separate vessel, dissolve Methyl 6-N-Boc-amino-1H-indole-4-carboxylate (1.00 kg, 3.44 mol) in anhydrous DMF (3.0 L).

  • Reaction Initiation: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent over 1-2 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching (Critical Step): Prepare a separate 100 L vessel containing crushed ice (20.0 kg). Very slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. The rate of addition should be controlled to keep the quench temperature below 20 °C.

  • Hydrolysis and Neutralization: Once the addition is complete, slowly add 5 M sodium hydroxide solution to neutralize the mixture to a pH of 7-8. This will cause the product to precipitate.

  • Isolation: Filter the precipitated solid and wash the filter cake thoroughly with cold water (3 x 5.0 L).

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity. Dry the final product under vacuum at 50 °C.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[12][13]

Overall Process Workflow

cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Vilsmeier-Haack Formylation S1_Setup Reactor Setup: Charge Starting Amine S1_Add Add THF & TEA S1_Setup->S1_Add S1_React Add (Boc)₂O Solution (T < 30°C) S1_Add->S1_React S1_Monitor Stir & Monitor via TLC (12-16h) S1_React->S1_Monitor S1_Workup Solvent Removal & Aqueous Extraction S1_Monitor->S1_Workup S1_Isolate Dry, Concentrate, & Isolate Intermediate Product S1_Workup->S1_Isolate S2_Vilsmeier Prepare Vilsmeier Reagent (POCl₃ + DMF, T < 10°C) S1_Isolate->S2_Vilsmeier To Next Step S2_React Add Intermediate Solution (T < 10°C) S2_Vilsmeier->S2_React S2_Monitor Stir & Monitor via TLC (4-6h) S2_React->S2_Monitor S2_Quench CRITICAL: Slow Quench onto Ice S2_Monitor->S2_Quench S2_Neutralize Neutralize with NaOH (pH 7-8) & Precipitate S2_Quench->S2_Neutralize S2_Purify Filter, Wash, & Recrystallize Final Product S2_Neutralize->S2_Purify Final_QC Final QC Analysis (NMR, MS, Purity) S2_Purify->Final_QC

Caption: End-to-end workflow for the synthesis.

Summary of Results

StageProductExpected YieldPurity (HPLC)Physical Form
Step 1: Protection Methyl 6-N-Boc-amino-1H-indole-4-carboxylate85-95%>98%Off-white solid
Step 2: Formylation This compound75-85%>99%Pale yellow solid

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. By adhering to the outlined protocols, particularly the stringent temperature control and safety measures required for the Vilsmeier-Haack reaction, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The inclusion of mechanistic rationale and clear, step-by-step instructions provides a comprehensive guide for successful large-scale chemical synthesis.

References

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate. This molecule is a complex synthetic intermediate possessing multiple reactive functional groups, including an acid-labile N-Boc protecting group, a reactive formyl group, and a potentially hydrolyzable methyl ester. The developed method addresses these challenges to provide accurate and reliable purity assessment, crucial for researchers, scientists, and drug development professionals. The protocol herein is designed to be self-validating through rigorous system suitability tests and is grounded in established principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a highly functionalized indole derivative, a class of compounds of significant interest in medicinal chemistry. Accurate analytical characterization is paramount for its use in subsequent synthetic steps and for overall quality control. The development of a suitable HPLC method, however, is not trivial due to the inherent chemical properties of the analyte:

  • Acid-Labile N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5] Standard RP-HPLC mobile phase additives like trifluoroacetic acid (TFA), even at low concentrations (0.1%), can cause on-column deprotection, leading to the appearance of a primary amine impurity peak and a corresponding underestimation of the main analyte.[6]

  • Reactive Aldehyde (Formyl) Group: Aldehydes can be susceptible to oxidation or other degradation pathways, necessitating a method that can resolve the parent compound from its potential degradants.[7]

  • Indole Nucleus: The indole core provides a strong chromophore for UV detection, but its basic nitrogen can cause peak tailing on silica-based columns if the mobile phase pH is not adequately controlled.[8]

Therefore, the primary objective of this work was to develop a method that ensures the integrity of the analyte during analysis while achieving excellent chromatographic performance. This was accomplished by selecting a C18 stationary phase and a mobile phase system utilizing formic acid, which is sufficiently acidic to ensure sharp peak shapes by protonating silanols but mild enough to prevent significant Boc-group cleavage.[9][10] The method is designed to be stability-indicating, as demonstrated through a forced degradation protocol.[11][12][13]

Method Development Logic and Workflow

The selection of the final chromatographic conditions was guided by a systematic approach that considered the physicochemical properties of the analyte and potential analytical challenges.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Challenges Potential Challenges cluster_Solutions Chromatographic Solutions A Indole Core (UV Active) F Peak Tailing A->F Can cause K UV Detection at λmax (~280 nm) A->K Justifies B N-Boc Group (Acid Labile) E On-column Deprotection B->E Leads to C Formyl & Ester Groups (Reactive) G Co-elution of Impurities C->G Can cause D Moderate Polarity H RP-HPLC (C18 Column) D->H Dictates I Mobile Phase: ACN/H2O with 0.1% Formic Acid E->I Avoids F->I Prevents J Gradient Elution G->J Resolves

Caption: Logic diagram illustrating the method development strategy.

Detailed Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reagents: Formic acid (≥98%).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of purified water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure good solubility and peak shape.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the sample diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with the sample diluent. This yields a stock solution of approximately 1.0 mg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial for analysis.

Chromatographic Conditions

The quantitative data for the HPLC method is summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or λmax determined by PDA)
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

System Suitability and Method Validation

For any analytical procedure, validation is required to demonstrate its suitability for the intended purpose.[3][14] Before sample analysis, the chromatographic system must pass a System Suitability Test (SST) as defined by pharmacopeial guidelines like USP <621>.[1][15][16]

System Suitability Test (SST)

Perform five replicate injections of a standard solution (e.g., 0.1 mg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time
Method Validation Protocol (ICH Q2(R2) Framework)

A full validation of this method should be conducted according to ICH guidelines.[4][17] This includes:

  • Specificity (Stability-Indicating): Perform a forced degradation study to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 0.01 to 0.5 mg/mL) and demonstrate a linear relationship (R² ≥ 0.999) between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability.

Protocol for Forced Degradation Study

This protocol is essential to establish the stability-indicating nature of the method.[12][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

ForcedDegradation cluster_conditions Stress Conditions start Prepare 1 mg/mL API Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) start->acid base Base Hydrolysis (0.1 M NaOH, RT, 1h) start->base oxid Oxidation (3% H2O2, RT, 8h) start->oxid therm Thermal (80°C, 24h, Solid) start->therm photo Photolytic (ICH Q1B Light, Solid & Solution) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC with PDA Detector dilute->analyze

Caption: Workflow for the forced degradation study.

Procedure:

  • Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. After the target time, cool and neutralize with an equivalent amount of 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. After the target time, neutralize with an equivalent amount of 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal & Photolytic Degradation: Expose both solid API and a solution of the API to thermal and photolytic stress as per ICH Q1B guidelines.

After exposure, dilute all samples to the target concentration with the sample diluent and analyze using the HPLC method. The use of a PDA detector is crucial to assess peak purity and ensure no co-eluting peaks are present under the main analyte peak.

Expected Results and Conclusion

A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any impurities or degradation products. The de-Boc'd impurity, being more polar, is expected to elute significantly earlier than the parent compound.[5] The forced degradation study will confirm the method's specificity. By following this detailed protocol and adhering to the validation principles outlined, researchers can confidently and accurately assess the purity and stability of this complex indole intermediate, ensuring the integrity of their research and development efforts.

References

Application Notes and Protocols for the Deprotection of N-Boc-Amino-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Deprotecting N-Boc-Amino-Indoles

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable cleavage under acidic conditions.[1][2][3] However, when the Boc group is attached to an amino-indole scaffold, a common motif in pharmaceuticals and natural products, the deprotection step becomes a critical challenge requiring careful consideration. The indole nucleus, being electron-rich, is highly susceptible to electrophilic attack.[4][5] During acid-mediated Boc deprotection, the generation of a reactive tert-butyl cation intermediate poses a significant risk of irreversible alkylation of the indole ring, leading to undesired side products and reduced yields of the target compound.[4][5]

This guide provides an in-depth analysis of various protocols for the deprotection of N-Boc-amino-indoles, offering researchers the insights needed to select and optimize conditions that ensure high yields and purity. We will delve into the mechanistic underpinnings of common deprotection strategies, the rationale for scavenger use, and provide detailed, field-proven protocols for both robust and sensitive substrates.

The Core Problem: Indole Alkylation by the tert-Butyl Cation

The standard mechanism for acidic Boc deprotection involves protonation of the carbamate, followed by its collapse to release the free amine, carbon dioxide, and a tert-butyl cation.[2][3][6]

This tert-butyl cation is a potent electrophile that can readily react with the nucleophilic indole ring, primarily at the C3 position, leading to a common +56 Da impurity observed in mass spectrometry analysis.[5] For tryptophan derivatives, this side reaction is a well-documented challenge.[4][7] Therefore, the key to successful deprotection of N-Boc-amino-indoles lies in effectively managing this reactive intermediate.

Visualizing the Mechanism and Side Reaction

The following diagram illustrates the acid-catalyzed deprotection of an N-Boc-amino-indole and the competing side reaction of indole alkylation.

Caption: Boc deprotection and the critical role of scavengers.

Protocol I: Trifluoroacetic Acid (TFA) with Scavengers

This is the most common and robust method for Boc deprotection. The high acidity of TFA ensures rapid cleavage, while a carefully selected scavenger cocktail is essential to prevent side reactions.[4][5]

Expertise & Rationale
  • TFA: A strong acid that efficiently cleaves the Boc group, typically used in concentrations from 20% to 95% in a solvent like dichloromethane (DCM).[5][8] The choice of concentration depends on the lability of other functional groups in the molecule.

  • Scavengers: These are nucleophilic agents added to the reaction mixture to trap the tert-butyl cation faster than it can react with the indole ring.[4]

    • Triisopropylsilane (TIS): A highly effective carbocation scavenger.[5]

    • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan and cysteine residues.[5]

    • Water: Can act as a scavenger and helps to suppress side reactions.

    • Anisole: A classic scavenger, but can be less effective than TIS for preventing indole alkylation.[7]

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the N-Boc-amino-indole (1 equivalent) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Scavenger Addition: Add the scavenger cocktail. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] For substrates particularly sensitive to oxidation or containing cysteine, a cocktail including EDT can be beneficial.

  • TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. For a standard deprotection, a final concentration of 50-95% TFA is used.[5]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate with toluene or DCM (repeat 3 times).

    • The resulting TFA salt can be precipitated by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation and wash thoroughly with cold diethyl ether.

    • For the free amine, dissolve the crude salt in an appropriate solvent and wash with a mild base (e.g., saturated aqueous sodium bicarbonate) or use ion-exchange chromatography.

Protocol II: Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard and effective method. It is sometimes considered milder than neat TFA and can offer different selectivity.[8][9][10]

Expertise & Rationale
  • 4M HCl in Dioxane: This commercially available reagent is convenient and provides a controlled source of acid.[9][11] The reaction typically proceeds cleanly, yielding the hydrochloride salt of the deprotected amine, which often precipitates from the reaction mixture, simplifying purification.[3] This method has shown superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.[9][10]

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the N-Boc-amino-indole (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[8][11]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours.[3][9] Monitor progress by TLC or LC-MS.

  • Work-up:

    • If the product precipitates as the hydrochloride salt, it can be collected directly by filtration and washed with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol III: Milder & Alternative Deprotection Strategies

For substrates containing acid-labile functional groups where TFA or HCl are too harsh, several milder alternatives have been developed.

A. Oxalyl Chloride in Methanol

This method provides a remarkably mild system for deprotecting a wide range of N-Boc amines, including those with acid-sensitive functionalities.[12][13][14][15]

  • Mechanism Insight: The deprotection is not simply due to the in situ generation of HCl. Comparative studies have shown that the oxalyl chloride-methanol system is significantly more effective than an equivalent amount of HCl in methanol, suggesting a broader mechanism involving the electrophilic character of oxalyl chloride.[12][13][15]

  • Conditions: The reaction proceeds at room temperature in 1-4 hours using 3 equivalents of oxalyl chloride in methanol, with yields often exceeding 90%.[13][14][15]

B. Thermal Deprotection

Heating the N-Boc-amino-indole in specific solvents can effect deprotection without any added acid, which is ideal for highly acid-sensitive molecules.

  • Solvent Choice: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are effective for thermal deprotection, often accelerated by microwave irradiation.[16] Even boiling water has been shown to be an effective, green alternative for some substrates.[1][17]

  • Selectivity: Thermal methods can offer unique selectivity. For instance, in a molecule with both an N-Boc on an indole and on an alkyl amine, the indole N-Boc group can be selectively removed at a lower temperature.[18]

C. Basic Deprotection with Sodium Methoxide (NaOMe)

A catalytic amount of sodium methoxide in dry methanol at room temperature can selectively deprotect N-Boc groups on indoles, pyrroles, and other carbolines, often in high yields.[14][19] This method is particularly valuable when needing to preserve acid-labile groups.[19]

Data Summary & Method Comparison

Deprotection MethodReagentsSolvent(s)Temp.Typical TimeKey Advantages & Considerations
TFA / Scavengers TFA (20-95%), TIS, H₂O, EDTDCM0°C to RT1-4 hRobust & Fast. Scavengers are essential to prevent indole alkylation.[4][5]
HCl in Dioxane 4M HCl in DioxaneDioxane, MeOHRT0.5-4 hClean. Product often precipitates as HCl salt. Good selectivity over t-butyl esters.[3][9][10]
Oxalyl Chloride (COCl)₂ (3 eq.)MethanolRT1-4 hVery Mild. Tolerates many acid-labile functional groups.[13][14][15]
Thermal (Flow/MW) NoneTFE, HFIP150-240°C30-60 minAcid-Free. Excellent for highly sensitive substrates. Offers unique selectivity.[16][18]
Sodium Methoxide NaOMe (catalytic)MethanolRT~3 hBase-Mediated. Highly selective for N-Boc on indoles over other amines.[14][19]

Experimental Workflow Visualization

The following diagram outlines a general workflow for the deprotection and purification of an N-Boc-amino-indole.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Final Product Dissolve Dissolve N-Boc-Indole in Anhydrous Solvent Cool Cool to 0 °C (if required) Dissolve->Cool AddReagents Add Deprotection Reagent (e.g., TFA/Scavengers or HCl) Cool->AddReagents Stir Stir at RT (or specified temp) AddReagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Precipitate Precipitate Salt with Cold Diethyl Ether Concentrate->Precipitate Filter Filter and Wash Solid Precipitate->Filter PurifiedSalt Purified Amine Salt Filter->PurifiedSalt Neutralize Neutralization (optional) (e.g., aq. NaHCO₃ wash) PurifiedSalt->Neutralize FreeAmine Purified Free Amine Neutralize->FreeAmine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

The synthesis of this target molecule involves two critical transformations: the N-Boc protection of the 6-aminoindole core and the subsequent formylation at the C3 position. Low yields can typically be traced back to suboptimal conditions in one of these key steps.

Q1: My N-Boc protection of Methyl 6-amino-1H-indole-4-carboxylate is inefficient. What are the common causes and solutions?

Low efficiency in the Boc-protection step often stems from incomplete reactions, challenging purification, or the use of inappropriate reaction conditions for this specific substrate.

Root Cause Analysis:

  • Weak Nucleophilicity: The amino group at the C6 position of the indole is part of an aniline-like system. Its nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the aromatic system, making the reaction with di-tert-butyl dicarbonate (Boc)₂O sluggish under neutral conditions.[1][2]

  • Inappropriate Base/Solvent System: Standard aqueous basic conditions can lead to hydrolysis of the methyl ester at the C4 position. Non-aqueous bases are preferred.

  • Side Reactions: While less common, reaction at the indole N-H is a potential side reaction, though it is sterically more hindered and electronically less favored for this specific reaction.

Solutions & Optimized Protocol:

To drive the reaction to completion without compromising the ester functionality, a non-aqueous system with a suitable base and catalyst is recommended.

Optimized N-Boc Protection Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 6-amino-1H-indole-4-carboxylate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv.) as a catalyst, followed by Triethylamine (TEA) (1.5 equiv.) as a base. Stir the solution for 10 minutes at room temperature.

  • Boc Anhydride: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel column chromatography to yield Methyl 6-N-Boc-amino-1H-indole-4-carboxylate.

Q2: The Vilsmeier-Haack formylation is the main source of my low yield. Why is this step so challenging for this substrate?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic rings.[3] However, the electronic nature of your substrate, Methyl 6-N-Boc-amino-1H-indole-4-carboxylate, presents specific challenges.

Root Cause Analysis:

  • Electronic Deactivation: The most significant factor is the presence of the electron-withdrawing methyl carboxylate group (-CO₂Me) at the C4 position. This group deactivates the indole ring towards electrophilic aromatic substitution, making the attack by the relatively weak Vilsmeier reagent (a chloroiminium ion) less favorable.[4]

  • Vilsmeier Reagent Instability: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), must be prepared in situ at low temperatures (0-5 °C) to prevent decomposition before the substrate is introduced.[5]

  • Harsh Reaction Conditions: The reaction is conducted under acidic conditions, which can lead to partial deprotection of the acid-labile Boc group or other decomposition pathways if the temperature is not carefully controlled.[6][7]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction, while a large excess can increase the likelihood of side reactions and complicate the workup.

Troubleshooting Workflow for Vilsmeier-Haack Formylation:

G start Low Yield in Formylation Step check_reagents Are POCl₃ and DMF fresh and anhydrous? start->check_reagents check_temp_prep Was Vilsmeier reagent prepared at 0-5°C? check_reagents->check_temp_prep Yes solution_reagents Use freshly distilled POCl₃ and anhydrous DMF. check_reagents->solution_reagents No check_temp_rxn Was reaction temperature maintained below 35°C? check_temp_prep->check_temp_rxn Yes solution_temp_prep Prepare reagent in an ice bath. Add POCl₃ slowly to DMF. check_temp_prep->solution_temp_prep No check_workup Was workup performed promptly with careful pH adjustment? check_temp_rxn->check_workup Yes solution_temp_rxn Add indole substrate slowly at low temp. Allow to warm gradually. Avoid overheating. check_temp_rxn->solution_temp_rxn No solution_workup Pour reaction mixture onto ice, then neutralize carefully with aq. NaOH or Na₂CO₃. check_workup->solution_workup No end_node Improved Yield check_workup->end_node Yes solution_reagents->check_temp_prep solution_temp_prep->check_temp_rxn solution_temp_rxn->check_workup solution_workup->end_node

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Optimized Vilsmeier-Haack Formylation Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (5.0 equiv.). Cool the flask to 0 °C in an ice-salt bath. Add freshly distilled POCl₃ (1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5] Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C.

  • Substrate Addition: Dissolve Methyl 6-N-Boc-amino-1H-indole-4-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent. Keep the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to room temperature and pour it carefully onto a stirred mixture of crushed ice and water. This hydrolysis step is exothermic.[5]

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (or 10% NaOH) with vigorous stirring until the pH is ~8-9. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

ParameterStandard ConditionOptimized Condition for this SubstrateRationale for Optimization
POCl₃ Equiv. 1.1 - 1.21.5 - 2.0To overcome the deactivating effect of the C4-ester group and drive the reaction to completion.
Reaction Temp. 80 - 100 °C35 - 40 °CTo prevent decomposition of the sensitive indole nucleus and avoid deprotection of the acid-labile Boc group.
Workup Addition of waterPouring onto ice, then careful neutralizationControls the exothermic hydrolysis and ensures the product is isolated in its neutral form, preventing degradation.

Table 1: Comparison of standard vs. optimized Vilsmeier-Haack conditions.

Frequently Asked Questions (FAQs)

Q3: Why is the Boc group used for this synthesis, and is it fully stable under Vilsmeier-Haack conditions?

The tert-Butoxycarbonyl (Boc) group is chosen for several strategic reasons. First, it is an excellent protecting group for the nucleophilic 6-amino group, preventing it from reacting with the electrophilic Vilsmeier reagent.[8] Second, as a carbamate, it is stable to the basic and nucleophilic conditions that might be used in other synthetic steps.[6][7]

While the Boc group is designed to be cleaved under acidic conditions (e.g., with TFA), it exhibits sufficient stability during the relatively short duration and controlled temperature of the Vilsmeier-Haack reaction.[8] However, prolonged exposure to the acidic reaction medium or elevated temperatures (>50-60 °C) can lead to partial or complete deprotection, which is a primary reason for maintaining strict temperature control.

Q4: Can the order of operations be reversed? Can I perform the formylation first and then the Boc protection?

Reversing the order is not advisable. Attempting to formylate Methyl 6-amino-1H-indole-4-carboxylate directly would lead to a complex mixture of products. The primary amino group is a potent nucleophile and would likely react with the Vilsmeier reagent to form formamidine derivatives, competing with the desired C3-formylation of the indole ring.[9] Protecting the amino group first ensures that the formylation occurs selectively at the intended C3 position.

Overall Synthetic Pathway:

G A Methyl 6-amino- 1H-indole-4-carboxylate B Methyl 6-N-Boc-amino- 1H-indole-4-carboxylate A->B (Boc)₂O, TEA, DMAP THF, rt C Methyl 6-N-Boc-amino- 3-formyl-1H-indole-4-carboxylate B->C POCl₃, DMF 0°C to 40°C

Caption: Synthetic route to the target molecule.

Q5: What are the best methods for final product purification?

Purification is critical for obtaining the final product with high purity.

  • Silica Gel Column Chromatography: This is the most common and effective method.[10] A gradient elution starting with a low polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increasing the polarity allows for the separation of the product from less polar starting material and non-polar impurities.

  • Recrystallization: If the product obtained after chromatography is a stable solid, recrystallization can be an excellent final step to achieve high purity.[10] Experiment with solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

References

Technical Support Center: Navigating Side Reactions in the Formylation of N-Boc-Amino-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the formylation of N-Boc-amino-indoles. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during this critical synthetic transformation. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing these reactions.

Introduction: The Challenge of Selective Formylation

The formylation of indoles, particularly those bearing an N-Boc-amino substituent, is a cornerstone of many synthetic routes in medicinal chemistry. The resulting indole-3-carbaldehydes are versatile intermediates. However, the electron-rich nature of the indole nucleus, coupled with the electronic effects of the N-Boc-amino group, can lead to a variety of undesired side reactions. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical literature.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired C3-Formylated Product and Complex Product Mixture

Question: I am attempting to formylate my N-Boc-amino-indole at the C3 position using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am observing a low yield of my desired product along with several unidentified spots on my TLC plate. What are the likely causes and how can I optimize my reaction?

Answer: This is a common issue stemming from the high reactivity of the indole core and the nature of the Vilsmeier-Haack reagent. Several factors could be at play, often concurrently.

Potential Causes & Recommended Solutions:

  • Competitive Formylation at the Indole Nitrogen (N1): The indole nitrogen, even when substituted with an amino group, can be nucleophilic enough to react with the Vilsmeier reagent, especially if the C3 position is sterically hindered.

    • Solution: While the N-Boc group on the exocyclic amine provides some steric bulk, direct protection of the indole nitrogen can be the most effective strategy. However, many common N-protecting groups are electron-withdrawing and can deactivate the ring towards electrophilic substitution.[1] A careful choice of protecting group that can be easily removed is crucial.[2]

  • Diformylation: In some cases, a second formylation can occur, particularly at activated positions of the indole ring.[3]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use of 1.0 to 1.2 equivalents is typically sufficient. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

  • Decomposition of Starting Material or Product: The acidic nature of the Vilsmeier-Haack reaction and the subsequent aqueous workup can lead to the degradation of sensitive substrates or products. The N-Boc group itself can be labile under strongly acidic conditions.[4][5]

    • Solution: Maintain low reaction temperatures. The Vilsmeier reagent is typically prepared at 0-5 °C, and the formylation reaction is often run at or below room temperature.[6] For the workup, quenching the reaction mixture by pouring it onto ice-cold water or a buffered solution (e.g., saturated sodium bicarbonate) can mitigate decomposition.[7]

  • Formation of Cyano Byproducts: Although less common with substituted indoles, the formation of 3-cyanoindoles can occur, especially if there are nitrogen-containing impurities in the reagents or if the workup involves ammonia-based solutions.[7]

    • Solution: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the DMF is free from decomposition products like dimethylamine.[7] Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[7]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the potential reaction pathways that can lead to a complex product mixture during the formylation of an N-Boc-amino-indole.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start N-Boc-Amino-Indole C3_Attack Electrophilic Attack at C3 (Desired Pathway) Start->C3_Attack Electron-rich C3 N1_Attack Electrophilic Attack at N1 (Side Reaction) Start->N1_Attack Nucleophilic N1 Decomposition Decomposition Products Start->Decomposition Harsh Conditions Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->C3_Attack Vilsmeier->N1_Attack Desired C3-Formyl Product C3_Attack->Desired N1_Formyl N1-Formyl Product N1_Attack->N1_Formyl Overreaction Further Reaction (Side Reaction) Diformyl Diformyl Product Overreaction->Diformyl Desired->Overreaction Excess Reagent/ Prolonged Time Desired->Decomposition Harsh Conditions

Caption: Competing pathways in N-Boc-amino-indole formylation.

Frequently Asked Questions (FAQs)

Q1: My N-Boc group seems to be cleaving during the reaction. Why is this happening and what can I do?

A1: The N-Boc group is known to be labile to acidic conditions.[4] The Vilsmeier-Haack reaction, while not always strongly acidic, can generate acidic byproducts, and the workup often involves acidic conditions. A recent study has shown that even under specific boron-catalyzed formylation conditions, N-Boc protected indole can undergo deprotection.[8]

  • Troubleshooting:

    • Milder Formylation Methods: Consider alternative, milder formylation methods that do not rely on strong acids. For instance, boron trifluoride diethyl etherate with trimethyl orthoformate has been used for the formylation of indoles under milder conditions.[8] Another option is the use of iron catalysts with formaldehyde.[9]

    • Careful pH Control during Workup: Ensure the aqueous workup is performed under neutral or slightly basic conditions by using reagents like saturated sodium bicarbonate or a phosphate buffer.

    • Alternative Protecting Groups: If the N-Boc group proves too labile for your desired reaction conditions, you may need to consider a more robust protecting group for the amino functionality.

Q2: I am observing formylation at an unexpected position on the indole ring, not at C3. What governs the regioselectivity?

A2: The C3 position of indole is generally the most electron-rich and nucleophilic, making it the preferred site for electrophilic substitution.[10][11] However, steric and electronic factors can alter this selectivity.

  • Steric Hindrance: If the C2 position or the N-Boc-amino group is particularly bulky, it may sterically hinder the approach of the Vilsmeier reagent to the C3 position.

  • Electronic Effects: While the amino group is activating, its position on the ring can influence the electron density at other positions.

  • Reaction Conditions: In some cases, high temperatures can lead to less selective reactions or even rearrangement products.[12]

  • Troubleshooting:

    • Optimize Sterics: If possible, consider if a less bulky protecting group on the amine could be used.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve regioselectivity.

    • Alternative Reagents: Some formylating reagents may have different steric requirements and could provide better selectivity.

Q3: Are there alternatives to the Vilsmeier-Haack reaction for formylating N-Boc-amino-indoles that might avoid some of these side reactions?

A3: Yes, several alternative methods have been developed to address the limitations of classical formylation reactions.[8]

MethodReagentsKey AdvantagesPotential Drawbacks
Vilsmeier-Haack POCl₃ / DMFWell-established, widely used.[13][14]Can be harsh, may cause side reactions.[8]
Boron-Catalyzed BF₃·OEt₂ / TMOFMilder conditions, rapid reactions.[8]May cause N-Boc deprotection.[8]
Iron-Catalyzed FeCl₃ / Formaldehyde / NH₃ (aq)Environmentally benign, uses inexpensive reagents.[9]Requires elevated temperatures.[9]
Rieche Formylation Dichloromethyl methyl ether / TiCl₄Good for electron-rich aromatics.[15]Uses hazardous reagents.

TMOF = Trimethyl orthoformate

The choice of method will depend on the specific substrate, its functional group tolerance, and the desired scale of the reaction.

Experimental Protocol: A Reliable Vilsmeier-Haack Formylation

This protocol provides a general starting point for the C3-formylation of an N-Boc-amino-indole. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • N-Boc-amino-indole derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, ice bath, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add anhydrous DMF (e.g., 5 mL per 1 mmol of indole).

    • Cool the flask in an ice-water bath to 0-5 °C.[6]

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[6]

    • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

  • Formylation Reaction:

    • In a separate flask, dissolve the N-Boc-amino-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back down in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a stirred, saturated NaHCO₃ solution. This should be done in a fume hood as gas evolution may occur.

    • Stir the resulting suspension for 30-60 minutes until the hydrolysis of the intermediate iminium salt is complete.

    • Extract the aqueous mixture with DCM (3 x volume of DMF).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting Workflow Diagram

If you encounter issues, this workflow can help guide your optimization process.

G start Start: Low Yield/ Complex Mixture check_reagents Check Reagent Quality (Anhydrous, Pure DMF) start->check_reagents check_reagents->start Reagents Impure control_temp Control Temperature (0-5°C for reagent prep, < RT for reaction) check_reagents->control_temp Reagents OK control_stoich Control Stoichiometry (1.0-1.2 eq. POCl₃) control_temp->control_stoich monitor_rxn Monitor Reaction Closely (TLC/LC-MS) control_stoich->monitor_rxn workup Modify Workup (Quench on ice/NaHCO₃) monitor_rxn->workup alt_method Consider Alternative Formylation Method workup->alt_method Still Poor Result success Successful Formylation workup->success Improved Result alt_method->success Optimization

Caption: A step-by-step troubleshooting workflow.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The indole core is a privileged structure in a vast array of pharmaceuticals and natural products, yet its functionalization presents unique and often frustrating challenges related to reactivity and selectivity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Instead of merely listing procedures, we will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions and logically troubleshoot your own experiments.

Section 1: Troubleshooting Regioselectivity

The indole nucleus possesses multiple reactive sites, with the C3, N1, and C2 positions being the most accessible. Controlling where a substituent adds is the most common challenge in indole chemistry.

FAQ 1: My alkylation reaction is giving a mixture of N1 and C3 products. How can I control the selectivity?

This is a classic and critical issue in indole chemistry. The regioselectivity of alkylation is a delicate balance between the kinetic and thermodynamic properties of the indolide anion, heavily influenced by the base, its counterion, and the solvent.

Causality: The indole N-H is the most acidic proton, so deprotonation typically occurs at N1 to form an indolide anion. However, this anion has significant electron density at the C3 position, making it a highly nucleophilic site. The reaction outcome depends on where the electrophile attacks.

Troubleshooting Strategies:

  • The Counterion Effect: The nature of the metal counterion from the base is paramount.

    • For N-Alkylation: Use bases that generate ionic salts, such as sodium hydride (NaH) or potassium hydride (KH).[1] The "harder" Na⁺ and K⁺ ions associate more strongly with the nitrogen atom (the site of deprotonation), leaving the electrophile to react at this position. This is often considered the thermodynamic pathway.

    • For C3-Alkylation: Use bases with more covalent character, such as Grignard reagents (RMgX) or zinc complexes.[1] These "softer" counterions (Mg²⁺, Zn²⁺) coordinate less tightly to the nitrogen, allowing the more nucleophilic C3 position to attack the electrophile. This is often the kinetic pathway.

  • Solvent Choice: Polar aprotic solvents like DMF and THF are standard. Lowering the reaction temperature can sometimes increase selectivity for N-alkylation.[1]

  • Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can react at the highly nucleophilic C3 position via an electrophilic substitution mechanism, competing with the N-alkylation of the indolide anion.[1]

    • Solution: Ensure you are using a sufficient excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH to drive the deprotonation to completion.[1]

Summary of Conditions for Alkylation Selectivity:

Desired ProductRecommended BaseCounterionSolventKey Considerations
N1-Alkylated Indole NaH, KH, K₂CO₃Na⁺, K⁺ (Ionic)DMF, THFEnsure complete deprotonation; may require heating.
C3-Alkylated Indole RMgX, ZnCl₂Mg²⁺, Zn²⁺ (Covalent)Ether, THFOften proceeds at lower temperatures.
FAQ 2: How can I achieve functionalization at the C2 position, bypassing the more reactive C3 site?

The inherent electronic properties of the indole ring make the C3 position the most nucleophilic and thus the most common site for electrophilic attack.[2] To target the C2 position, a strategic intervention is required, most commonly through the use of a directing group (DG).

Causality: A directing group, typically installed at the N1 position, contains a Lewis basic atom (e.g., N or O) that can coordinate to a transition metal catalyst (commonly Palladium or Rhodium). This coordination brings the catalyst into close proximity to the C2-H bond, facilitating its selective activation and subsequent functionalization.

Troubleshooting & Key Strategies:

  • Choice of Directing Group: The selection of the DG is critical and depends on the desired transformation and the ease of its subsequent removal.

    • N-(2-pyridyl)sulfonyl (PySO₂): An effective DG for Pd-catalyzed C2-alkenylation.[2]

    • P(O)tBu₂: A powerful auxiliary group that can direct arylation to the C2 position.[3]

    • Carbamoyl: Can be used to direct Rh-catalyzed C2-alkenylation.[4]

  • Catalyst System: Palladium(II) catalysts, such as Pd(OAc)₂, are frequently used. The choice of ligand and oxidant is also crucial for catalyst stability and turnover.[5][6]

  • Solvent-Controlled Switching: In some specific Pd-catalyzed reactions, the solvent system can dramatically alter the regioselectivity between C2 and C3. For example, in a Pd-catalyzed alkenylation, using DMF/DMSO can favor C3 vinylation, while switching to a dioxane/AcOH medium can promote a Pd-migration mechanism that results in the C2-vinylated product.[2][7]

Workflow for C2-Functionalization:

C2_Functionalization_Workflow Start Start: Unfunctionalized Indole Protect Step 1: Install Directing Group (DG) at N1 Start->Protect e.g., PySO₂Cl Reaction Step 2: Transition Metal- Catalyzed C-H Activation (e.g., Pd(OAc)₂) Protect->Reaction Add catalyst, coupling partner, oxidant Product_DG C2-Functionalized Indole with DG Reaction->Product_DG C2-H bond selectively activated Deprotect Step 3: Remove Directing Group Product_DG->Deprotect e.g., Base/Acid hydrolysis Final_Product Final Product: C2-Functionalized Indole Deprotect->Final_Product Troubleshooting_Tree Start Reaction Issue? Q_Selectivity Poor Regioselectivity? Start->Q_Selectivity Q_Yield Low Yield / No Reaction? Start->Q_Yield A_NC_Mix N vs. C3 Mixture? Q_Selectivity->A_NC_Mix Yes A_C2C3_Mix C2 vs. C3 Mixture? Q_Selectivity->A_C2C3_Mix Yes A_Benzene No Benzene Ring Functionalization? Q_Selectivity->A_Benzene Yes A_Decomp Starting Material Decomposes? Q_Yield->A_Decomp Yes A_Stall Reaction Stalls? Q_Yield->A_Stall Yes A_SM_Unreacted Starting Material Unreacted? Q_Yield->A_SM_Unreacted Yes Sol_NC Adjust Base/Counterion: - NaH for N-alkylation - RMgX for C3-alkylation A_NC_Mix->Sol_NC Sol_C2C3 Introduce N1 Directing Group (e.g., PySO₂, P(O)tBu₂). Or, investigate solvent control. A_C2C3_Mix->Sol_C2C3 Sol_Benzene Use advanced DG strategy: - N-P(O)tBu₂ for C7 - C3-Pivaloyl for C4 A_Benzene->Sol_Benzene Sol_Decomp Consider N-protection (Boc, Ts) to reduce ring reactivity. Check for oxidation (run under N₂). A_Decomp->Sol_Decomp Sol_Stall Catalyst Deactivation? - Check oxidant purity/amount - Screen different ligands - Ensure inert/dry conditions A_Stall->Sol_Stall Sol_SM_Unreacted Reaction conditions too mild? - Increase temperature - Use stronger base/activator - Check catalyst activity A_SM_Unreacted->Sol_SM_Unreacted

References

Technical Support Center: Purification of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate . This molecule is a key intermediate in the synthesis of various biologically active compounds. Its purification is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products. The presence of multiple functional groups—a Boc-protected amine, a formyl group, and a methyl ester on an indole scaffold—presents unique purification challenges.

This guide is structured as a series of troubleshooting questions and detailed FAQs to address common issues encountered during the purification process. We will delve into the causality behind each purification step, providing you with the robust, field-proven knowledge needed to optimize your experimental outcomes.

Troubleshooting Guide: Common Purification Issues

Question 1: My crude product is a dark, viscous oil or gum, but I expected a solid. What are the likely causes and how do I purify it?

Probable Causes: This is a frequent issue, often stemming from residual high-boiling solvents or the presence of impurities that inhibit crystallization.

  • Residual Vilsmeier-Haack Reagents/Solvent: The synthesis of 3-formylindoles often employs the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] DMF is a high-boiling point solvent (153 °C) and can be difficult to remove completely under standard rotary evaporation, leaving an oily residue.

  • Formation of Polar Impurities: Side reactions, including minor oxidation of the aldehyde to a carboxylic acid or partial deprotection of the Boc group, can create a complex mixture that fails to crystallize.

Step-by-Step Purification Protocol:

Step 1: Aqueous Workup to Remove DMF and Salts

  • Rationale: This exploits the high water solubility of DMF and inorganic salts (from quenching the Vilsmeier reagent) while your target compound remains in the organic phase.

  • Protocol:

    • Dissolve the crude oil in a generous volume of a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This neutralizes any residual acid and removes the more acidic carboxylic acid impurity.

      • Water (1x).

      • Saturated aqueous sodium chloride (brine) (1x). This helps to break up any emulsions and removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Step 2: Primary Purification via Column Chromatography

  • Rationale: Flash column chromatography is a powerful technique for separating compounds based on their polarity.[3][4] It is highly effective at removing impurities that are significantly more or less polar than the desired product.

  • Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.2-0.4.

    • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

    • Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique often provides better resolution than loading the sample dissolved in solvent.

    • Elution: Run the column, collecting fractions and monitoring them by TLC. Combine the fractions containing the pure product.

Step 3: Final Purification via Recrystallization

  • Rationale: Recrystallization is an excellent final step to obtain a highly pure, crystalline solid by leveraging differences in solubility between the product and trace impurities.[5][6][7]

  • Protocol:

    • Dissolve the purified material from the column in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone).

    • Slowly add a "poor" solvent (e.g., hexanes, petroleum ether) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Question 2: My TLC shows an impurity spot very close to my product spot. How can I improve the separation?

Probable Cause: The impurity is structurally very similar to your product, possessing nearly identical polarity. This is common with isomers or byproducts where only a minor functional group change has occurred.

Troubleshooting & Optimization Strategies:

  • Optimize the Mobile Phase for Chromatography:

    • Rationale: Fine-tuning the solvent polarity is the most effective way to improve separation on silica gel. The principle relies on altering the differential partitioning of the compounds between the stationary and mobile phases.[3]

    • Action:

      • If using a standard Ethyl Acetate/Hexane system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (if the compounds are basic) or acetic acid (if they are acidic).

      • Alternatively, switch to a completely different solvent system. A dichloromethane/methanol system often provides different selectivity compared to EtOAc/Hexane.

  • Change the Stationary Phase:

    • Rationale: If optimizing the mobile phase fails, the interaction with the stationary phase is the next target. Different stationary phases offer unique separation mechanisms.

    • Action:

      • Alumina (Al₂O₃): Can be used in its neutral, acidic, or basic form. It may offer better separation for certain classes of compounds compared to silica.

      • Reversed-Phase Silica (C18): Here, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[8][9] Compounds elute in reverse order of polarity (less polar compounds elute later). This is an excellent alternative when normal-phase chromatography fails.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and how can I identify them?

The most common impurities arise from the Vilsmeier-Haack formylation reaction and subsequent workup.

Impurity Likely Origin Identification / Characterization Removal Strategy
Starting Material Incomplete reaction.Compare with an authentic sample of the starting indole on TLC.Column Chromatography.
N-formyl Side Product Reaction of the Boc-protected amine with the Vilsmeier reagent.Often visible in ¹H NMR as an additional formyl proton signal.Column Chromatography.
De-Boc Compound Exposure to acidic conditions during workup or chromatography.[10]More polar spot on TLC. Mass spectrometry will show a loss of 100 amu.Neutralize the crude mixture before chromatography. Can be removed by column chromatography.
Oxidized Product (Carboxylic Acid) Air oxidation of the aldehyde group.More polar spot on TLC. Will be extracted into a basic aqueous wash (e.g., NaHCO₃).Basic aqueous wash during workup.
Residual DMF Used as a solvent/reagent in the Vilsmeier-Haack reaction.[2][11]Broad signals in ¹H NMR around 8.0, 2.9, and 2.7 ppm.Thorough aqueous workup; drying under high vacuum.
Q2: Is the Boc protecting group stable during purification?

The tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions, making it robust during basic washes and standard silica gel chromatography.[12][] However, it is highly sensitive to acid.

  • Mechanism of Cleavage: The Boc group is removed under acidic conditions via the formation of a stable tert-butyl carbocation.[10]

  • Risks During Purification:

    • Acidic Workup: Using strong acids (e.g., 1M HCl) to neutralize the reaction can cause partial or complete deprotection. It is safer to use a milder acid or a buffered solution.

    • Silica Gel: Standard silica gel is slightly acidic and can sometimes cause slow removal of the Boc group, especially if the product spends a long time on the column.

  • Precautionary Measures:

    • Ensure all acidic reagents are thoroughly quenched and neutralized before beginning chromatography.

    • If you suspect on-column degradation, you can use silica gel that has been pre-treated with a base like triethylamine (typically 1% in the mobile phase).

Q3: What analytical techniques should I use to confirm the purity of my final product?

A multi-faceted approach is the most reliable strategy for confirming purity.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of detecting impurities at very low levels.[8] A reversed-phase C18 column with a mobile phase like acetonitrile/water (often with 0.1% formic acid or TFA) is a good starting point.[14][15] Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%). Look for the characteristic indole N-H proton, the formyl proton, and the Boc group protons. The absence of signals corresponding to residual solvents (like DMF or EtOAc) is a key indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capability of mass spectrometry.[14] It is invaluable for identifying the molecular weights of the main product and any unknown impurities, helping to diagnose the source of contamination.

Visualized Workflows

General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to a final, analytically pure product.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polish & Analysis Crude Crude Reaction Mixture (Oil/Gum) Workup Aqueous Wash (NaHCO3, Brine) Crude->Workup Dissolve in EtOAc Column Silica Gel Column Chromatography Workup->Column Concentrate & Dry Load TLC TLC Analysis Column->TLC Monitor Fractions Recrystal Recrystallization (e.g., EtOAc/Hexanes) Column->Recrystal Combine Pure Fractions Analysis Purity Confirmation (HPLC, NMR, MS) Recrystal->Analysis ChromatographyTroubleshooting Start TLC shows poor separation (ΔRf < 0.1) CheckPolarity Is the mobile phase polarity optimized? Start->CheckPolarity AdjustGradient Fine-tune solvent ratio (e.g., 20% EtOAc -> 22% EtOAc) CheckPolarity->AdjustGradient No ChangeStationary Change stationary phase (Alumina or C18 Reversed-Phase) CheckPolarity->ChangeStationary Yes, still poor AddModifier Add a modifier (0.5% MeOH or TEA) AdjustGradient->AddModifier ChangeSystem Switch solvent system (e.g., DCM/MeOH) AddModifier->ChangeSystem Success Separation Achieved ChangeSystem->Success ChangeStationary->Success

References

Technical Support Center: Alternative Protecting Groups for 6-Aminoindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for chemists and researchers engaged in the synthesis of 6-aminoindole derivatives. As a senior application scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. The reactivity of the indole nucleus, combined with the nucleophilicity of the 6-amino group, presents a unique set of synthetic hurdles. This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities and select the optimal protecting group strategy for your project.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the 6-amino group on the indole ring a critical step in my synthesis?

The 6-amino group is a potent nucleophile and a base.[1] Left unprotected, it can react with a wide range of electrophilic reagents intended for other parts of your molecule, such as acyl chlorides, alkyl halides, or activated carboxylic acids. This leads to a mixture of undesired side products, significantly reducing the yield of your target compound and complicating purification. Furthermore, the amino group can influence the electronic properties of the indole ring, potentially altering its reactivity in unforeseen ways during subsequent transformations.[2] Protection effectively "masks" this reactivity, rendering the amine inert to the desired reaction conditions until it is intentionally revealed in a later deprotection step.[1][3]

Q2: I typically use Boc (tert-butoxycarbonyl) for amine protection. What are its main limitations in the context of 6-aminoindole synthesis?

The Boc group is a workhorse in organic synthesis for good reason: it's easy to install and generally stable.[4] However, its primary liability is its instability to acidic conditions.[5] The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in various solvents.[4] This presents a significant problem if your synthetic route requires an acid-catalyzed reaction, such as a Fischer indole synthesis, certain cyclizations, or the removal of other acid-labile protecting groups like tert-butyl esters. Attempting such steps on a Boc-protected 6-aminoindole will lead to premature and undesired deprotection.

Q3: What does "orthogonality" mean for protecting groups, and why is it crucial for complex syntheses?

Orthogonality is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups, without affecting the others.[3][6] Each orthogonal group has a unique cleavage condition (e.g., acid-lability, base-lability, hydrogenolysis, fluoride-mediated cleavage). For example, a molecule might have a Boc group (acid-labile) on one amine and an Fmoc group (base-labile) on another.[6] You can selectively remove the Fmoc group with a base like piperidine while leaving the Boc group intact, or vice-versa with an acid.[5][7] This is indispensable in multi-step syntheses where you need to unmask and react different functional groups sequentially.

Q4: How do I decide which protecting group is right for my multi-step synthesis involving a 6-aminoindole core?

The choice is dictated entirely by the sequence of reactions you plan to perform after the protection step. You must choose a protecting group that is stable to all downstream conditions until you are ready to remove it. Consider the following:

  • Acidic Conditions: If your synthesis involves strong acid, avoid Boc. Consider Cbz, Alloc, Fmoc, or sulfonamides.[7][8][9]

  • Basic Conditions: If you plan to use strong bases (e.g., saponification of an ester), avoid Fmoc. Boc, Cbz, and Alloc are generally more stable.[4][10]

  • Hydrogenation: If you need to perform catalytic hydrogenation (e.g., to reduce a nitro group or a double bond), avoid Cbz and other benzyl-type groups, which will be cleaved.[8] Boc, Fmoc, and Alloc are excellent choices here.[4][7][11]

  • Palladium Catalysis: If your route involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), be cautious with the Alloc group, as it is removed by Pd(0) catalysts.[9][11]

  • Nucleophiles: If you are using strong nucleophiles, most carbamates are stable. However, some acyl groups like trifluoroacetyl (Tfa) can be susceptible.[10]

The following decision tree provides a visual guide for this selection process.

G start Start: Choose a Protecting Group for 6-Aminoindole q1 Will the synthesis involve strong acidic conditions? start->q1 acid_stable Use Acid-Stable Group: Cbz, Fmoc, Alloc, Teoc, Sulfonamides q1->acid_stable Yes acid_labile Use Acid-Labile Group: Boc q1->acid_labile No q2 Will the synthesis involve catalytic hydrogenation? hydrog_stable Use Hydrogenation-Stable Group: Boc, Fmoc, Alloc, Teoc q2->hydrog_stable No hydrog_labile Use Hydrogenation-Labile Group: Cbz q2->hydrog_labile Yes q3 Will the synthesis involve strong basic conditions? base_stable Use Base-Stable Group: Boc, Cbz, Alloc, Teoc q3->base_stable No base_labile Use Base-Labile Group: Fmoc, Tfa q3->base_labile Yes q4 Is a mild, non-acidic, non-basic, non-reductive deprotection required? mild_deprot Use Orthogonal Group: Alloc (Pd(0)), Teoc (F-) q4->mild_deprot Yes continue_path Continue Evaluation q4->continue_path No acid_stable->q2 acid_labile->q2 hydrog_stable->q3 hydrog_labile->q3 base_stable->q4 base_labile->q4

Decision tree for protecting group selection.

Troubleshooting Guide

Q: My downstream reaction requires strong acidic conditions that will cleave my Boc group. What are some acid-stable alternatives?

A: This is a classic scenario requiring a switch to a more robust protecting group. The benzyloxycarbonyl (Cbz or Z) group is an excellent choice.[12] It is stable to a wide range of acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which offers an orthogonal deprotection pathway.[8]

Another strong candidate is the trifluoroacetyl (Tfa) group. It is exceptionally stable to strong acids but can be cleaved under mild basic conditions, such as aqueous piperidine or potassium carbonate in methanol.[10][13] Sulfonamide-based protecting groups like tosyl (Ts) or nosyl (Ns) are also extremely stable to acid.[14][15] However, be aware that their removal often requires harsh reductive conditions (e.g., sodium in liquid ammonia for Ts) or specific nucleophilic reagents (e.g., thiophenol for Ns).[6][15]

Q: I need to perform a catalytic hydrogenation, which will remove my Cbz group prematurely. What are some hydrogenation-stable options?

A: If hydrogenation is a key step, Cbz and other benzyl-type groups are unsuitable. The Boc group is the most common alternative, as it is completely stable to hydrogenation conditions.[4]

For an orthogonal option, consider the allyloxycarbonyl (Alloc) group.[9] It is stable to both the acidic conditions that remove Boc and the basic conditions that remove Fmoc. Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst and a scavenger like dimedone or phenylsilane.[11] This makes it highly valuable for complex molecules with sensitive functional groups. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is another excellent choice, being stable to hydrogenation and removed specifically by a fluoride source like tetrabutylammonium fluoride (TBAF).[9]

Q: My molecule is sensitive to both strong acids and bases. Are there any protecting groups that can be removed under neutral or very mild conditions?

A: Yes, this is precisely where orthogonal protecting groups that respond to unique triggers are essential.

  • Allyloxycarbonyl (Alloc): As mentioned above, this group is a premier choice. It is introduced using allyl chloroformate (Alloc-Cl) and removed with a catalytic amount of Pd(PPh₃)₄ in the presence of a nucleophilic scavenger.[11] The reaction is fast, clean, and proceeds under neutral pH.

  • Benzyloxycarbonyl (Cbz): While often removed by hydrogenation, this is a very mild and neutral process that is compatible with many sensitive functional groups.[16]

  • 2-Nitrobenzenesulfonyl (Nosyl or Ns): This sulfonamide can be cleaved under mild conditions using a thiol nucleophile (like thiophenol) and a mild base (like K₂CO₃).[6][15] This is significantly gentler than the conditions required to remove the more common tosyl (Ts) group.

Q: I'm getting low yields when trying to protect the 6-aminoindole. What are common causes and how can I fix them?

A: Low yields in protection reactions often stem from a few common issues.

  • Competing N1-Indole Protection: The indole N-H proton is also acidic and can be deprotonated and react with your protecting group reagent, especially under basic conditions. To favor 6-amino protection, you can often use milder bases or specific reaction conditions. For Boc protection with Boc₂O, using a base like NaHCO₃ in a solvent system like THF/water can favor amine protection.

  • Reagent Decomposition: Reagents like benzyl chloroformate (Cbz-Cl) are moisture-sensitive. Ensure you are using anhydrous solvents and fresh reagents.

  • Insufficient Activation/Base: The amine may not be sufficiently nucleophilic, or the base may not be strong enough to facilitate the reaction. For carbamate formation, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the acid byproduct (e.g., HCl).[17]

  • Steric Hindrance: While less of an issue at the 6-position, if your indole is heavily substituted, steric hindrance could slow the reaction. Increasing the reaction temperature or time may be necessary.

Comparative Data & Protocols

Protecting Group Comparison Table
Protecting GroupAbbreviationStructureStable ToLabile To (Cleavage Conditions)
tert-ButoxycarbonylBoc-(C=O)O-tBuBase, H₂, Pd(0)Strong Acid (TFA, HCl)[4]
BenzyloxycarbonylCbz or Z-(C=O)OCH₂PhAcid, BaseCatalytic Hydrogenation (H₂, Pd/C)[8][16]
9-FluorenylmethoxycarbonylFmoc-(C=O)O-CH₂-FmAcid, H₂Base (Piperidine, DBU in DMF)[7][10]
AllyloxycarbonylAlloc-(C=O)OCH₂CH=CH₂Acid, Base, H₂Pd(0) catalyst + scavenger[9][11]
2-(Trimethylsilyl)ethoxycarbonylTeoc-(C=O)OCH₂CH₂SiMe₃Acid, Base, H₂Fluoride Source (TBAF, HF)[9]
p-ToluenesulfonylTosyl or Ts-SO₂-C₆H₄-CH₃Acid, Base, H₂Strong Reduction (Na/NH₃(l))[6][15]
2-NitrobenzenesulfonylNosyl or Ns-SO₂-C₆H₄-NO₂Acid, H₂Thiol + Base (e.g., PhSH, K₂CO₃)[6][15]
TrifluoroacetylTfa-(C=O)CF₃Strong Acid, H₂Mild Base (K₂CO₃/MeOH, Piperidine)[10][18]
Experimental Protocols

Protocol 1: Boc Protection of 6-Aminoindole

  • Rationale: This standard protocol uses di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent, to install the acid-labile Boc group.

  • Procedure:

    • Dissolve 6-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

    • Add a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[4]

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc-6-aminoindole.[19][20]

Protocol 2: Palladium-Catalyzed Alloc Deprotection of N-Alloc-6-aminoindole

  • Rationale: This protocol demonstrates the removal of the Alloc group under mild, neutral conditions, highlighting its orthogonality to acid- and base-labile groups.[11]

  • Procedure:

    • Dissolve the N-Alloc-6-aminoindole (1.0 eq) in an anhydrous, deoxygenated solvent like THF or DCM.

    • Add a scavenger such as dimedone (3.0 eq) or phenylsilane (3.0 eq). The scavenger traps the allyl group, preventing side reactions.

    • Bubble argon or nitrogen through the solution for 10-15 minutes to ensure an inert atmosphere.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the resulting 6-aminoindole by column chromatography or recrystallization.

Workflow Visualization

The following diagram illustrates an orthogonal strategy where the 6-amino group and the indole N1-position are protected with groups that can be removed independently, allowing for selective functionalization at either position.

G cluster_0 Orthogonal Protection & Selective Deprotection Workflow A 6-Aminoindole B Step 1: Protect 6-NH2 (Alloc-Cl, Base) A->B C 6-Alloc-aminoindole B->C D Step 2: Protect Indole N1 (Boc2O, DMAP) C->D E 1-Boc, 6-Alloc-aminoindole (Fully Protected) D->E F Option A: Deprotect 6-NH2 (Pd(PPh3)4) E->F Selective Cleavage 1 H Option B: Deprotect Indole N1 (TFA) E->H Selective Cleavage 2 G 1-Boc-6-aminoindole (Ready for 6-NH2 chemistry) F->G I 6-Alloc-aminoindole (Ready for N1 chemistry) H->I

Orthogonal protection and deprotection workflow.

References

Technical Support Center: Navigating the Labyrinth of Complex Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the multifaceted challenges inherent in the multi-step synthesis of complex indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common and often frustrating hurdles in constructing these vital heterocyclic scaffolds. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of these reactions, providing you with the expert insights needed to troubleshoot effectively and advance your research.

Part 1: Troubleshooting Core Indole Ring Formation

The construction of the indole nucleus is the foundation of any synthesis. However, even these well-established name reactions can be fraught with difficulties. This section addresses common failures and how to systematically diagnose and resolve them.

FAQ 1: My Fischer Indole Synthesis is failing or giving disappointingly low yields. What's going on?

The Fischer indole synthesis, while a workhorse reaction, is notoriously sensitive to substrate electronics and reaction conditions.[1][2] Low yields or complete reaction failure often trace back to a few key factors.

Answer:

Low yields in Fischer indole synthesis can be attributed to several factors, including the purity of starting materials, choice of acid catalyst, reaction temperature, and the stability of the hydrazone intermediate.[1][2] A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow: Fischer Indole Synthesis

fischer_troubleshooting start Low Yield or No Product in Fischer Indole Synthesis check_purity Verify Purity of Arylhydrazine & Carbonyl start->check_purity Step 1 screen_catalyst Screen Acid Catalysts (Brønsted vs. Lewis, e.g., PPA, ZnCl₂) check_purity->screen_catalyst Step 2 optimize_temp Optimize Reaction Temperature (Monitor by TLC) screen_catalyst->optimize_temp Step 3 one_pot Consider One-Pot Procedure (In situ hydrazone formation) optimize_temp->one_pot Step 4 check_substituents Analyze Substituent Effects (EDGs on carbonyl can cause failure) one_pot->check_substituents Step 5 success Improved Yield check_substituents->success

Caption: A step-by-step troubleshooting workflow for low-yielding Fischer indole syntheses.

In-Depth Analysis:

  • Substituent Effects: A critical and often overlooked issue is the electronic nature of substituents on the carbonyl component. Strong electron-donating groups (EDGs) can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement, which is the key step in the Fischer synthesis.[2][4] If your substrate has a potent EDG, you may need to consider an alternative synthetic route.

  • Catalyst Choice: The choice of acid catalyst is highly substrate-dependent.[2] While polyphosphoric acid (PPA) is often effective for less reactive substrates, it can cause decomposition with more sensitive ones.[1][2] A screening of both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[1][2]

  • Temperature Control: Elevated temperatures are often necessary to overcome the activation energy of the sigmatropic rearrangement.[1] However, excessive heat can lead to tar formation and decomposition.[2] Careful temperature optimization, with monitoring by thin-layer chromatography (TLC), is essential. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times by providing rapid and uniform heating.[1]

Experimental Protocol: Screening of Acid Catalysts for Fischer Indole Synthesis

  • Setup: In parallel reaction vials, place your arylhydrazine (1.0 equiv) and carbonyl compound (1.1 equiv).

  • Solvent: Add the chosen solvent (e.g., toluene, acetic acid, or run neat).[1]

  • Catalyst Addition: To each vial, add a different acid catalyst (0.2-1.0 equiv), for example:

    • Vial 1: p-Toluenesulfonic acid

    • Vial 2: Zinc chloride

    • Vial 3: Boron trifluoride etherate

    • Vial 4: Polyphosphoric acid

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-120 °C) and monitor by TLC.

  • Analysis: Compare the reaction progress and byproduct formation across the different catalysts to identify the optimal conditions.

FAQ 2: My Bischler-Möhlau synthesis is giving a mixture of regioisomers and low yields. How can I improve this?

The Bischler-Möhlau synthesis, which constructs 2-arylindoles from an α-bromoacetophenone and an excess of an aniline, is known for its harsh conditions and potential for unpredictable regioselectivity.[5][6]

Answer:

The challenges with the Bischler-Möhlau synthesis often stem from its complex mechanistic pathways, which can lead to different regioisomers.[6] The reaction is highly substrate-dependent, and modifications to the reaction conditions can significantly influence the outcome.[6]

Mechanistic Considerations:

The formation of either a 2-aryl or 3-aryl indole is dependent on competing mechanistic pathways.[6] Recent studies suggest that the reaction can proceed through an imine intermediate, which dictates the final regiochemistry.[7]

Troubleshooting Strategies:

  • Milder Conditions: Recent advancements have shown that using milder catalysts, such as lithium bromide, can improve yields and selectivity.[5][8]

  • Microwave Irradiation: The use of microwave heating can sometimes provide better control over the reaction and lead to cleaner product formation in shorter reaction times.[5][8]

  • Alternative Routes: For substrates that consistently give poor results, it may be more efficient to consider alternative modern methods for 2-arylindole synthesis, such as palladium-catalyzed cross-coupling reactions.[9]

Part 2: Tackling Regioselectivity and Protecting Group Strategies

For multi-step syntheses, controlling the regioselectivity of subsequent functionalization and effectively managing protecting groups are paramount.

FAQ 3: I'm struggling with regioselective C-H functionalization of the indole core. How can I control where my substituent adds?

The indole nucleus has multiple potential sites for C-H functionalization, with the C3 position being the most electronically rich and typically the most reactive towards electrophiles.[10] Achieving selectivity at other positions (C2, C4, C5, C6, C7) is a significant challenge.

Answer:

Controlling regioselectivity in indole C-H functionalization requires a strategic approach, often involving directing groups or specialized catalyst systems.

Strategies for Regiocontrol:

  • Directing Groups: The use of a directing group (DG) is a powerful strategy to achieve functionalization at less reactive positions.[11] The DG is temporarily installed on the indole nitrogen and coordinates to the metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond. For example, a pivaloyl group at the C3 position has been used to direct C4 and C5 arylation.[12]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can dramatically influence the regioselectivity.[3] For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity from the electronically preferred C3 position to the C2 position.[3][13]

  • Transient Directing Groups: An emerging strategy involves the use of transient directing groups, such as glycine, which can facilitate regioselective C4 arylation.[11]

Logical Flow of Directing Group Strategy

directing_group indole Indole Substrate protect Install Directing Group (DG) on Indole Nitrogen indole->protect functionalize Metal-Catalyzed C-H Functionalization protect->functionalize DG directs catalyst to specific C-H bond deprotect Remove Directing Group functionalize->deprotect product Regioselectively Functionalized Indole deprotect->product

Caption: The logical workflow for employing a directing group to achieve regioselective C-H functionalization of an indole.

FAQ 4: My protecting group is cleaved under the reaction conditions, or I'm having trouble removing it. What are the best practices for protecting group selection in indole synthesis?

Protecting groups are essential for masking the reactive N-H of the indole during multi-step sequences.[14] However, an improperly chosen protecting group can lead to undesired side reactions or difficult deprotection.

Answer:

The ideal protecting group should be robust to a range of reaction conditions yet easily removable under mild conditions that do not affect other functional groups in the molecule.[14]

Common Protecting Groups for Indoles and Their Removal:

Protecting GroupAbbreviationCommon Introduction ConditionsRemoval ConditionsKey Considerations
BenzenesulfonylBsBenzenesulfonyl chloride, baseMild base (e.g., K₂CO₃/MeOH)Robust to many conditions, but can be difficult to remove from electron-rich indoles.
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acid (e.g., TFA)Commonly used, but sensitive to acidic conditions.
AllyloxycarbonylAlocAllyl chloroformate, basePd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to many other protecting groups.[15]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF) or acidStable to a wide range of conditions.

Protecting Group Strategy:

When planning a multi-step synthesis, it is crucial to devise an "orthogonal" protecting group strategy. This means selecting protecting groups for different functional groups in your molecule that can be removed under distinct conditions, allowing for selective deprotection at various stages of the synthesis.[16]

Part 3: Overcoming Purification and Scalability Hurdles

The final stages of a synthesis, purification and scale-up, present their own unique set of challenges.

FAQ 5: I'm having extreme difficulty purifying my indole intermediates. They are either unstable on silica gel or co-elute with byproducts.

The purification of indoles can be challenging due to their potential for decomposition on acidic silica gel and the often-similar polarity of byproducts.[1][17]

Answer:

A multi-pronged approach is often necessary to successfully purify problematic indole intermediates.

Purification Troubleshooting:

  • Test Stability: Before attempting column chromatography, spot your crude material on a TLC plate and let it sit for 30 minutes. If the spot streaks or new spots appear, your compound is likely unstable on silica.

  • Neutralize Silica: If instability is an issue, consider neutralizing your silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine in your eluent).

  • Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Crystallization: Don't underestimate the power of crystallization. It can be a highly effective method for obtaining high-purity material and is often more scalable than chromatography.[18][19]

  • Derivative Formation: In some cases, converting the crude indole to a crystalline derivative can facilitate purification. The derivative can then be converted back to the desired indole in a subsequent step.[1]

FAQ 6: My reaction worked well on a small scale, but the yield dropped dramatically upon scale-up. What are the key factors to consider for scalable indole synthesis?

A drop in yield upon scale-up is a common and costly problem in drug development.[20][21] This is often due to issues with mass and heat transfer that are not apparent on the milligram scale.

Answer:

Successful scale-up requires careful consideration of the reaction's physical and chemical parameters.

Key Scale-Up Considerations:

  • Heat Transfer: Many indole syntheses are exothermic. In large reactors, inefficient stirring can create localized "hot spots" that lead to byproduct formation and decomposition.[20] Ensure adequate cooling and agitation.

  • Mass Transfer: In heterogeneous reactions, efficient mixing is crucial to ensure all reactants are in contact. What appears well-mixed in a small flask may not be in a large reactor.

  • Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition on a large scale can prevent temperature spikes and minimize side reactions.

  • Safety: A thorough safety assessment is paramount before any scale-up. Understand the thermal hazards of your reaction and have a contingency plan for controlling any potential exotherms.

By systematically addressing these common challenges with a deep understanding of the underlying chemistry, you can significantly increase your success rate in the multi-step synthesis of complex indoles.

References

Technical Support Center: Synthesis and Handling of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole-3-carbaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable synthetic intermediates. As a Senior Application Scientist, I have compiled this guide based on a synthesis of established literature and practical field experience to help you navigate the common challenges associated with the synthesis, purification, and storage of these sensitive compounds. Our goal is to empower you with the knowledge to anticipate and prevent degradation, ensuring the integrity and success of your experiments.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: My indole-3-carbaldehyde has developed a yellow or brownish tint upon storage. What is happening and is it still usable?

Answer: The discoloration of indole-3-carbaldehyde, which is typically an off-white to pale yellow crystalline solid, is a common indicator of degradation. The primary culprit is atmospheric oxygen, which oxidizes the aldehyde functionality to the corresponding carboxylic acid, indole-3-carboxylic acid.[1] This oxidation can be accelerated by exposure to light and ambient moisture.

While a slight change in color may not significantly impact the outcome of all reactions, it is a clear sign of impurity. For sensitive downstream applications, such as in drug development, the presence of even small amounts of indole-3-carboxylic acid can interfere with subsequent steps or lead to the formation of unwanted byproducts.

Recommendation: It is always best to use the pure, colorless compound. If your material has discolored, consider repurification by recrystallization. For routine reactions where a small amount of the carboxylic acid impurity is tolerable, you may be able to proceed, but be aware of the potential for reduced yields and the need for more rigorous purification of your final product.

Question 2: What are the optimal conditions for storing indole-3-carbaldehyde to ensure its long-term stability?

Answer: To minimize degradation, indole-3-carbaldehydes should be stored with the understanding that they are air- and light-sensitive compounds. The following storage conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.
Temperature 2-8 °C (Refrigerated)Slows the rate of decomposition reactions.
Light Amber vial or protected from lightMinimizes potential photodegradation pathways.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential clumping of the solid.

For maximum stability, especially for analytical standards or high-purity starting materials, storage in a glovebox under an inert atmosphere is ideal.

Synthesis and Purification

Question 3: I am synthesizing an indole-3-carbaldehyde via the Vilsmeier-Haack reaction. What are the most common side products I should be aware of?

Answer: The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of indoles.[2] However, several side products can arise, depending on the substrate and reaction conditions.

  • Di-formylation: Although the C3 position of indole is the most nucleophilic and typically reacts preferentially, over-formylation can occur, leading to the formation of di-formylated products.

  • Formylation at other positions: With certain substitution patterns on the indole ring, formylation may occur at other positions, such as C2 or N1.

  • Hydrolysis of the Vilsmeier reagent: Incomplete reaction or premature quenching can lead to the presence of unreacted starting material and hydrolysis products of the Vilsmeier reagent.

  • Polymerization: Under harsh acidic conditions or at elevated temperatures, indoles can be prone to polymerization, resulting in intractable tars.

Careful control of stoichiometry and temperature is crucial to minimize the formation of these byproducts.

Question 4: I am having trouble purifying my crude indole-3-carbaldehyde by recrystallization. It either "oils out" or the impurities co-crystallize. What can I do?

Answer: Recrystallization is the most common method for purifying indole-3-carbaldehydes, but it can be challenging. Here are some troubleshooting tips:

  • Oiling Out: This occurs when the compound is insoluble in the cold solvent but too soluble in the hot solvent, causing it to separate as a liquid upon cooling.

    • Solution 1: Change the solvent system. If you are using a single solvent, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

    • Solution 2: Slow down the cooling process. Rapid cooling can favor oiling out. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Co-crystallization of Impurities: This happens when the impurities have similar solubility properties to the desired product.

    • Solution 1: Multiple recrystallizations. Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization may be necessary to achieve the desired purity.

    • Solution 2: Activated charcoal. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Solution 3: Column chromatography. If recrystallization fails to remove persistent impurities, purification by silica gel column chromatography may be necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Formation in Vilsmeier-Haack Formylation

Symptoms:

  • TLC analysis shows mostly unreacted starting indole.

  • The reaction mixture does not develop the characteristic color change associated with the formation of the iminium salt intermediate.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.Ensure that your DMF is anhydrous and that the reaction is set up under an inert atmosphere (N₂ or Ar). Use freshly distilled POCl₃.
Insufficiently Activated Indole The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If the indole ring is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low to react with the Vilsmeier reagent under standard conditions.Consider using a more reactive formylating agent or employing harsher reaction conditions (e.g., higher temperature), though be mindful of potential side reactions.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Carefully check the stoichiometry of your reagents. It is common to use a slight excess of the Vilsmeier reagent.
Issue 2: Product Degradation During Aqueous Work-up

Symptoms:

  • The desired indole-3-carbaldehyde is isolated, but it is contaminated with a significant amount of indole-3-carboxylic acid.

  • The overall yield is lower than expected.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Prolonged Exposure to Basic Conditions During the hydrolysis of the iminium intermediate, prolonged exposure to strong base at elevated temperatures can promote the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.Keep the work-up temperature low and minimize the time the product is in contact with the basic solution. Neutralize the reaction mixture as soon as the hydrolysis is complete.
Aerial Oxidation The aldehyde is susceptible to oxidation, which can be accelerated in solution, especially at elevated pH.After neutralization, extract the product into an organic solvent promptly. If possible, degas the water used for the work-up by bubbling with an inert gas.
Issue 3: Unexpected Side Product Formation

Symptoms:

  • NMR or Mass Spectrometry data of the purified product shows unexpected signals or molecular weights.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Photodegradation Indole derivatives can be sensitive to UV light. Exposure of the reaction mixture or the purified product to direct sunlight or strong laboratory light can lead to the formation of photoproducts.Protect your reaction and stored product from light by using amber glassware or by wrapping the flasks in aluminum foil.
Reaction with Solvent If using a reactive solvent, it may participate in side reactions. For example, if the reaction is performed at high temperatures in a protic solvent, side reactions with the solvent may occur.Choose an inert solvent for your reaction. For Vilsmeier-Haack, DMF is typically both the reagent and the solvent.
Dimerization/Polymerization Under certain conditions, the indole ring can undergo dimerization or polymerization.Maintain a controlled reaction temperature and avoid overly acidic conditions.

Visualizing Degradation Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate key degradation pathways and experimental workflows.

Degradation Pathways of Indole-3-Carbaldehyde I3A Indole-3-Carbaldehyde I3CA Indole-3-Carboxylic Acid I3A->I3CA Oxidation (O2, air) Photo Photodegradation Products I3A->Photo Light (UV) Polymer Polymeric Byproducts I3A->Polymer Harsh Acid/Heat

Caption: Key degradation pathways for indole-3-carbaldehyde.

Vilsmeier-Haack Synthesis Workflow cluster_0 Reaction cluster_1 Work-up & Purification Indole Indole Substrate Iminium Iminium Salt Intermediate Indole->Iminium Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Iminium Hydrolysis Aqueous Hydrolysis (NaOH, H2O) Iminium->Hydrolysis Crude Crude Indole-3-Carbaldehyde Hydrolysis->Crude Recrystal Recrystallization Crude->Recrystal Pure Pure Product Recrystal->Pure

Caption: General workflow for the Vilsmeier-Haack formylation of indoles.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling for Storage and Reactions

This protocol outlines the basic setup for handling air-sensitive compounds like indole-3-carbaldehyde on a laboratory scale.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septa

  • Nitrogen or Argon gas source with a regulator

  • Bubbler (filled with mineral oil)

  • Needles and syringes

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator.

  • Assembling the Apparatus: Assemble the reaction flask and fit it with a rubber septum.

  • Inerting the Flask: Insert a needle connected to the inert gas line through the septum, and another needle as an outlet. Flush the flask with the inert gas for several minutes.

  • Maintaining Positive Pressure: Remove the outlet needle and connect the gas line to a bubbler to maintain a slight positive pressure of the inert gas.

  • Adding Reagents: Solid reagents like indole-3-carbaldehyde can be added quickly by briefly removing the septum under a positive flow of inert gas. Liquid reagents should be added via syringe.

Protocol 2: Recrystallization of Indole-3-Carbaldehyde

This protocol provides a general procedure for the purification of indole-3-carbaldehyde. The choice of solvent may need to be optimized for specific derivatives.

Materials:

  • Crude indole-3-carbaldehyde

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choosing a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude indole-3-carbaldehyde in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

By understanding the inherent instabilities of indole-3-carbaldehydes and implementing these preventative and troubleshooting strategies, you can significantly improve the quality of your synthetic outcomes. For further assistance or to discuss specific applications, please do not hesitate to reach out to our technical support team.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate and Related Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Indoles in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for targeted interactions with a wide array of biological targets, including enzymes and central nervous system receptors.[2] Specifically, 3-formylindoles serve as critical precursors for the synthesis of more complex molecules, such as tryptophan derivatives and tryptamines, which are foundational in the development of novel therapeutics.[3]

This guide focuses on Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS No. 731810-57-4), a highly functionalized building block designed for multi-step synthetic campaigns.[4] The strategic placement of three key functional groups—a formyl group at the C3 position for subsequent elaboration, a Boc-protected amine at C6 for controlled nucleophilic additions, and a methyl carboxylate at C4 for potential amide coupling—makes this molecule a valuable intermediate in drug discovery programs, particularly in oncology and virology research.[2][5]

This document provides a comprehensive overview of its characterization data, offers a comparative analysis with structurally related alternatives, and presents standardized, field-proven protocols for its analytical validation.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical and spectroscopic techniques. The data presented below represents a typical profile for a high-purity sample.

PropertyValueSource
CAS Number 731810-57-4[4][6]
Molecular Formula C₁₆H₁₈N₂O₅[4][7]
Molecular Weight 318.32 g/mol [4][7]
Appearance Off-white to yellow solidN/A (Typical)
Storage 2-8°C, stored under inert gas[5]

Diagram: Chemical Structure

Caption: Structure of this compound.

Expected Spectroscopic Data

The following data are predicted based on the chemical structure and established principles of spectroscopic analysis for indole derivatives.[8][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.0 ppm (s, 1H): Indole N-H proton.

    • δ ~10.0 ppm (s, 1H): Formyl (aldehyde) C-H proton.[10]

    • δ ~9.5 ppm (s, 1H): Boc-protected amine N-H proton.

    • δ ~8.3 ppm (s, 1H): Indole C2-H proton.

    • δ ~7.5-8.0 ppm (d, 2H): Aromatic protons at C5 and C7.

    • δ ~3.9 ppm (s, 3H): Methyl ester (COOCH₃) protons.

    • δ ~1.5 ppm (s, 9H): tert-Butyl (Boc) protons.

    • Rationale: The chemical shifts are characteristic for the indole core, with deshielding effects observed for the aldehyde and N-H protons.[8] The singlet for the C2 proton is expected due to the lack of adjacent protons. The Boc group presents a highly shielded, intense singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~185 ppm: Formyl carbon (C=O).

    • δ ~168 ppm: Ester carbonyl carbon (C=O).

    • δ ~153 ppm: Boc carbonyl carbon (C=O).

    • δ ~110-140 ppm: Aromatic and indole ring carbons.

    • δ ~80 ppm: tert-Butyl quaternary carbon.

    • δ ~52 ppm: Methyl ester carbon.

    • δ ~28 ppm: tert-Butyl methyl carbons.

    • Rationale: Carbonyl carbons are the most downfield signals. The number and approximate location of aromatic carbons can be confirmed in this region. The aliphatic carbons of the protecting group and the ester are found upfield.[11]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated for C₁₆H₁₉N₂O₅⁺, m/z 319.13.

    • [M+Na]⁺: Calculated for C₁₆H₁₈N₂NaO₅⁺, m/z 341.11.

    • Rationale: Electrospray ionization (ESI) in positive mode is expected to produce the protonated molecular ion as the base peak, with a sodium adduct also commonly observed.

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretching (indole and carbamate).

    • ~2980 cm⁻¹: C-H stretching (aliphatic).

    • ~1720-1740 cm⁻¹: C=O stretching (ester carbonyl).

    • ~1680-1700 cm⁻¹: C=O stretching (carbamate Boc carbonyl).

    • ~1650-1670 cm⁻¹: C=O stretching (aldehyde carbonyl).

    • Rationale: The spectrum should clearly show multiple, distinct carbonyl stretches, which is a key validation checkpoint. The broad N-H bands are also characteristic.[9]

Comparative Analysis with Structural Alternatives

The utility of this compound is best understood by comparing its analytical signature to less functionalized, commercially available alternatives. This comparison highlights how specific structural modifications influence the characterization data, allowing researchers to quickly identify and differentiate these key intermediates.

CompoundStructureKey Differentiating FeaturesImpact on Characterization
Target Molecule C₁₆H₁₈N₂O₅Contains Boc-amino, formyl, and ester groups.¹H NMR: Shows signals for Boc (1.5 ppm), Boc N-H (9.5 ppm). MS: [M+H]⁺ at m/z 319. IR: Multiple C=O bands.
Methyl 3-formyl-1H-indole-4-carboxylate [12]C₁₁H₉NO₃Lacks the 6-N-Boc-amino group.¹H NMR: Absence of Boc and Boc N-H signals. Aromatic region shows a different splitting pattern. MS: [M+H]⁺ at m/z 204.
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate [13]C₁₁H₈BrNO₃Bromo group at C6 instead of Boc-amino.¹H NMR: Absence of Boc signals. MS: Shows characteristic isotopic pattern for bromine with [M+H]⁺ peaks at m/z 282/284.
Indole-3-carboxaldehyde [3]C₉H₇NOParent scaffold; lacks ester and Boc-amino groups.¹H NMR: Simpler aromatic region, no ester or Boc signals. MS: [M+H]⁺ at m/z 146. IR: Only one C=O band (aldehyde).

Standard Operating Protocols for Characterization

To ensure scientific integrity, all characterization workflows must be self-validating. The following protocols are designed for robust and reproducible analysis of indole derivatives.

Diagram: Standard Characterization Workflow

cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Validation s0 Sample Receipt s1 Visual Inspection (Color, Form) s0->s1 s2 Solubility Screening (DMSO, DCM, MeOH) s1->s2 s3 TLC Analysis (Initial Purity Check) s2->s3 s4 HPLC-UV Analysis (Quantitative Purity >95%) s3->s4 s5 LC-MS Analysis (Confirm MW) s4->s5 s6 ¹H and ¹³C NMR (Confirm Structure) s5->s6 s7 FT-IR Analysis (Confirm Functional Groups) s6->s7 s8 Data Interpretation & Comparison to Reference s7->s8 s9 Certificate of Analysis (COA) Generation s8->s9

Caption: A logical workflow for the comprehensive characterization of a synthetic intermediate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Causality: Reverse-phase HPLC is the gold standard for quantifying the purity of moderately polar organic molecules like our target compound. The C18 column provides excellent separation based on hydrophobicity.

  • Instrumentation: HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 301 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

  • Trustworthiness Check: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. The system is validated by running a blank (solvent) injection first to ensure no carryover.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful technique for unambiguous structure determination. DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for polar compounds and its ability to prevent the exchange of labile N-H protons, allowing for their observation.[11]

  • Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment. Acquire at least 16 scans.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30). Acquire for 1-2 hours or until a good signal-to-noise ratio is achieved.

    • (Optional) 2D NMR: If structural ambiguity exists, run COSY (proton-proton correlation) and HSQC (one-bond carbon-proton correlation) experiments.

  • Trustworthiness Check: The observed chemical shifts, integration values, and coupling constants must be fully consistent with the proposed structure. The solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) serves as an internal reference.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery. Its robust characterization relies on a multi-technique approach, with HPLC confirming purity and a combination of NMR, MS, and IR spectroscopy validating its complex structure. By comparing its analytical data to that of simpler indole analogues, researchers can appreciate the specific contributions of each functional group to the overall spectroscopic profile. The standardized protocols provided herein offer a reliable framework for ensuring the quality and identity of this and similar high-value chemical building blocks, thereby upholding the principles of scientific integrity and reproducibility in the research and development pipeline.

References

A Senior Application Scientist's Guide to Alternative Formylating Agents for N-Boc-Amino-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-formylindole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds, including tryptophan derivatives and kinase inhibitors. For substrates bearing sensitive functionalities, such as the N-Boc-amino group, classical formylation methods like the Vilsmeier-Haack reaction present significant challenges, including harsh acidic conditions that risk cleaving the Boc-protecting group, poor functional group tolerance, and the use of hazardous reagents. This guide provides an in-depth comparison of modern, alternative formylating agents for N-Boc-amino-indoles. We will dissect the mechanistic underpinnings, operational parameters, and performance of several key alternatives, including Lewis acid-mediated formylation with dichloromethyl methyl ether, metal-catalyzed approaches using formaldehyde, and organocatalytic systems. Supported by experimental data and detailed protocols, this guide is designed to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal formylation strategy, ensuring high yields and the preservation of molecular integrity.

Introduction: The Challenge of Formylating Protected Amino-Indoles

The indole nucleus is a privileged scaffold in drug discovery. Functionalization at the C3-position is a common strategy to access a diverse chemical space. Specifically, the introduction of a formyl group (C-H=O) creates a powerful synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, and condensations. When the indole core is further substituted with an N-Boc-amino group, a common motif in peptide chemistry and drug design, the synthetic challenge intensifies.

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. This presents a direct conflict with the most traditional method for indole formylation: the Vilsmeier-Haack reaction. This reaction employs a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] While effective for robust, electron-rich aromatics, the strongly acidic nature of the reagent and the reaction workup can lead to premature deprotection of the N-Boc group, resulting in complex product mixtures and diminished yields of the desired product.

This guide explores milder, more selective alternatives that circumvent the harsh conditions of the Vilsmeier-Haack protocol, thereby offering superior compatibility with acid-sensitive substrates like N-Boc-amino-indoles.

The Benchmark: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich indole C3-position. The resulting iminium ion is subsequently hydrolyzed to yield the aldehyde.[3]

Vilsmeier_Haack cluster_reagent_formation Reagent Formation cluster_formylation Formylation & Hydrolysis cluster_side_reaction Side Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole N-Boc-Amino-Indole Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent (Electrophilic Attack) Deprotection Boc Deprotection Indole->Deprotection Harsh Acidic Conditions (POCl₃, HCl) Aldehyde 3-Formyl-Indole Iminium->Aldehyde + H₂O Workup (Hydrolysis)

Figure 1: Vilsmeier-Haack reaction pathway and competing Boc-deprotection.

The primary drawback is evident: the reaction conditions are inherently acidic, posing a significant risk to the Boc protecting group. This necessitates the exploration of alternative methodologies.

Comparative Analysis of Alternative Formylating Agents

Several strategies have emerged to address the limitations of the Vilsmeier-Haack reaction. These methods generally rely on generating a formylating electrophile under neutral or mildly acidic conditions that are compatible with the N-Boc group.

Dichloromethyl Methyl Ether (DCMME) with Lewis Acids

A well-established alternative involves the use of dichloromethyl methyl ether (Cl₂CHOMe) activated by a Lewis acid, most commonly titanium tetrachloride (TiCl₄).[4][5] This method, sometimes referred to as the Rieche formylation, offers a significant improvement in terms of reaction mildness.

Mechanism of Action: The Lewis acid (TiCl₄) coordinates to the methoxy oxygen of DCMME, facilitating the departure of the methoxy group and generating a highly electrophilic dichloromethyl cation [CHCl₂]⁺. This cation is the active formylating agent that attacks the indole C3-position. Subsequent hydrolysis of the resulting dichloromethyl adduct yields the aldehyde. The key advantage is that the reaction can often be run at low temperatures (0 °C to room temperature), and the Lewis acid can be carefully chosen and stoichiometrically controlled, minimizing global acidity.[5]

DCMME_Mechanism DCMME Cl₂CHOMe Activated_Complex Activated Complex [Cl₂CH-O(TiCl₄)Me] DCMME->Activated_Complex + TiCl₄ TiCl4 TiCl₄ (Lewis Acid) Electrophile Electrophile [CHCl₂]⁺ Activated_Complex->Electrophile Generates Indole N-Boc-Amino-Indole Adduct Dichloromethyl Adduct Indole->Adduct + [CHCl₂]⁺ Aldehyde 3-Formyl-Indole Adduct->Aldehyde + H₂O Workup

Figure 2: Mechanism of TiCl₄-mediated formylation with DCMME.

Performance Insights:

  • Regioselectivity: Excellent for the C3 position of indoles.

  • Yields: Generally good to excellent.

  • Conditions: Low temperatures (e.g., 0 °C) in an inert solvent like dichloromethane (DCM).

  • Limitations: Requires stoichiometric amounts of the Lewis acid, which can be moisture-sensitive and require careful handling. Over-exposure or stronger Lewis acids can still cause some Boc-deprotection.

Metal-Catalyzed C-H Formylation

Recent advances have introduced catalytic systems that offer greener and more atom-economical routes. An excellent example is the iron-catalyzed C3-formylation of indoles using formaldehyde as the C1 source.[6]

Mechanism of Action: This method employs a cheap and abundant iron salt, such as FeCl₃, as a catalyst. The proposed mechanism involves the in-situ formation of an imine from formaldehyde and an amine source (e.g., aqueous ammonia). The indole then performs a nucleophilic attack on this imine. The crucial step is the oxidation of the resulting intermediate to the formylated product, which is achieved using air as the terminal oxidant.[6] This process avoids harsh acids and hazardous reagents entirely.

Performance Insights:

  • Reagents: Utilizes inexpensive and readily available reagents like FeCl₃, formaldehyde, and aqueous ammonia.

  • Conditions: Typically requires elevated temperatures (e.g., 130 °C in DMF), which could be a limitation for highly sensitive substrates, but the overall conditions are not strongly acidic or basic.[6]

  • Green Chemistry: Employs a non-toxic catalyst and air as the oxidant, making it an environmentally benign option.

  • Compatibility: The neutral to slightly basic conditions are highly compatible with the N-Boc group.

The Duff Reaction (Hexamethylenetetramine)

The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically acetic or trifluoroacetic acid.[7][8] It is most effective for highly activated aromatic rings like phenols but has been successfully applied to indoles.[9][10]

Mechanism of Action: HMTA acts as a source for an electrophilic iminium species upon protonation and ring-opening. This electrophile attacks the indole ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnishes the aldehyde.[7]

Performance Insights:

  • Yields: Often moderate and lower than Vilsmeier-Haack or DCMME methods for indoles.[9]

  • Conditions: Requires acidic conditions, which again poses a risk to the N-Boc group, although the acidity can be tuned (e.g., acetic acid is milder than POCl₃).

  • Simplicity: The reaction is operationally simple to perform.

  • Applicability: Generally less favored for sensitive, protected indoles compared to more modern catalytic methods due to variable yields and the requisite acidic environment.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves treating an electron-rich aromatic compound with chloroform (CHCl₃) in a strong base. While classic for phenols, its application to indoles is problematic.[11][12]

Mechanism of Action: The reaction proceeds via the generation of dichlorocarbene (:CCl₂) in a biphasic system.[13] For indoles, instead of simple formylation, the dichlorocarbene can insert into the C2-C3 double bond, leading to a ring-expansion reaction that yields 3-chloroquinolines. This is known as the abnormal Reimer-Tiemann or Ciamician-Dennstedt reaction.[11]

Performance Insights:

  • Outcome: Does not typically yield the desired 3-formylindole. Instead, it leads to ring-expanded quinoline products.

  • Utility: This method is unsuitable for the targeted synthesis of 3-formyl-N-Boc-amino-indoles and is included here as a cautionary example of an incompatible classical method.

Quantitative Performance Comparison

The choice of formylating agent is dictated by a trade-off between reactivity, selectivity, cost, and substrate compatibility. The following table summarizes the key performance metrics for the discussed alternatives.

MethodFormylating Agent(s)Typical ConditionsYield Range (Indoles)N-Boc CompatibilityKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃ / DMF0 °C to RT, then H₂O70-95%PoorHigh yields, reliable for robust substrates.Harshly acidic, uses hazardous POCl₃, risk of Boc deprotection.[9]
DCMME / Lewis Acid Cl₂CHOMe / TiCl₄0 °C, DCM80-95%Good to ModerateHigh yields, milder than V-H, good regioselectivity.Requires stoichiometric, moisture-sensitive Lewis acid.[5]
Fe-Catalyzed HCHO / aq. NH₃ / FeCl₃130 °C, DMF, Air75-93%ExcellentGreen, inexpensive reagents, excellent functional group tolerance.High temperature required.[6]
Duff Reaction HMTA / Acetic AcidReflux25-75%ModerateOperationally simple, avoids POCl₃.Moderate yields, requires acidic conditions.[9]
Reimer-Tiemann CHCl₃ / NaOH60 °C, BiphasicN/AN/AN/ALeads to ring expansion (3-chloroquinolines), not formylation.[11]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for two of the most promising alternatives for N-Boc-amino-indole substrates.

Protocol 1: Formylation using DCMME and TiCl₄

This protocol is adapted from methodologies described for electron-rich aromatic rings.[4][5]

Workflow Diagram:

Protocol_Workflow Start Start Setup Dissolve N-Boc-amino-indole in dry DCM under Argon Start->Setup Cool Cool reaction mixture to 0 °C (ice bath) Setup->Cool Add_TiCl4 Add TiCl₄ (2.2 eq.) dropwise Cool->Add_TiCl4 Stir1 Stir for 1 hour at 0 °C Add_TiCl4->Stir1 Add_DCMME Add DCMME (1.1 eq.) dropwise Stir1->Add_DCMME Stir2 Stir for 45-60 min at 0 °C Add_DCMME->Stir2 Quench Quench with saturated aq. NH₄Cl solution Stir2->Quench Workup Perform aqueous workup: Separate layers, wash organic phase, dry, and concentrate Quench->Workup Purify Purify by column chromatography (Silica gel) Workup->Purify End Product Purify->End

Figure 3: Experimental workflow for DCMME/TiCl₄ formylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the N-Boc-amino-indole (1.0 eq.). Dissolve the substrate in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: While stirring vigorously, add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe. Causality Note: Slow, dropwise addition is crucial to manage the exothermic reaction and prevent localized heating that could degrade the substrate or cleave the Boc group. The solution will typically turn a deep color.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete complexation.

  • Reagent Addition: Add dichloromethyl methyl ether (DCMME, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Safety Note: Quenching is highly exothermic and should be done slowly at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 0.1 N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-formyl-N-Boc-amino-indole.

Protocol 2: Iron-Catalyzed Formylation with Formaldehyde

This protocol is based on the green chemistry approach developed by Zeng and coworkers.[6]

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine the N-Boc-amino-indole (1.0 eq.), iron(III) chloride (FeCl₃, 2 mol%), and N,N-dimethylformamide (DMF).

  • Reagent Addition: To this mixture, add aqueous formaldehyde (37 wt. %, 2.0 eq.) and aqueous ammonia (28 wt. %, 2.0 eq.).

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 130 °C. Causality Note: The high temperature is necessary to drive the catalytic cycle and the oxidation step. The sealed vessel prevents the evaporation of volatile reagents.

  • Reaction Monitoring: Stir the reaction at this temperature for the required time (typically 2-4 hours), monitoring by TLC.

  • Cooling and Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Conclusion and Recommendations

The classical Vilsmeier-Haack reaction, while powerful, is often incompatible with the acid-labile N-Boc protecting group. For researchers working with N-Boc-amino-indoles, superior alternatives are readily available.

  • For High Yields and Speed: The DCMME/TiCl₄ method is an excellent choice, providing high yields under relatively mild, low-temperature conditions. Its primary drawback is the need for stoichiometric amounts of a moisture-sensitive Lewis acid.

  • For Green Chemistry and Scalability: The iron-catalyzed formylation using formaldehyde is a highly attractive, modern alternative. It leverages an inexpensive, non-toxic catalyst and air as the oxidant. While it requires higher temperatures, its excellent N-Boc compatibility and favorable environmental profile make it ideal for process development and scale-up applications.[6]

Methods like the Duff and Reimer-Tiemann reactions are generally not recommended for this specific transformation due to issues with yield, harsh conditions, or undesirable side reactions like ring expansion.[9][11] By understanding the mechanisms and operational parameters of these alternative methods, scientists can confidently select the most appropriate strategy to synthesize 3-formyl-N-Boc-amino-indoles efficiently and with high fidelity.

References

A Strategic Guide for Medicinal Chemists: Evaluating Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate Against Alternative Indole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Primacy of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its role as a "privileged structure."[1] This designation stems from its prevalence in a multitude of natural products and FDA-approved drugs, where it acts as a versatile scaffold capable of interacting with a wide range of biological targets.[1][2][3][4][5][6] From anticancer agents like vinca alkaloids to antimigraine drugs, the indole framework is a recurring motif in successful therapeutics.[3][4][7]

However, the very versatility that makes the indole scaffold so attractive also presents a significant synthetic challenge: achieving precise regiochemical control during functionalization.[8] While modern methods like C-H activation are advancing, they often require extensive optimization.[9] A more direct and robust strategy, particularly in the fast-paced environment of drug discovery, is the use of pre-functionalized indole building blocks.[10] This guide provides an in-depth comparison of a highly versatile reagent, Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, with other common indole starting materials, offering a framework for strategic synthetic planning.

In-Depth Analysis: this compound

This building block (CAS 731810-57-4) is a powerful intermediate precisely because it incorporates three synthetically valuable functional groups at strategic positions, each with orthogonal reactivity.[11] This multi-functional design permits a logical, sequential, and highly controlled approach to molecular diversification.

  • The C3-Formyl Group: The aldehyde at the C3 position is a classic and indispensable handle. It is primed for a vast array of transformations, including reductive aminations to install diverse amine side chains, Wittig reactions for C-C bond formation, and condensations to construct fused heterocyclic systems. This position is frequently involved in key binding interactions with protein targets.

  • The C4-Carboxylate: The methyl ester at C4 provides a latent carboxylic acid. It is generally stable to the conditions used to modify the C3-formyl group. Upon saponification, the resulting carboxylate is an ideal anchor point for amide library synthesis via coupling reactions, a cornerstone of modern medicinal chemistry for exploring SAR (Structure-Activity Relationships).

  • The C6-N-Boc-amino Group: The presence of a protected amine on the benzene ring portion of the indole is a significant feature. The Boc (tert-butyloxycarbonyl) group is a robust protecting group, stable to a wide range of non-acidic reaction conditions. Its eventual removal under acidic conditions reveals a nucleophilic amino group ready for late-stage functionalization, such as acylation, sulfonylation, or urea formation, enabling further exploration of the pharmacophore.

The strategic placement of these three groups allows chemists to build molecular complexity in a controlled, stepwise manner, making it an exceptional tool for generating diverse compound libraries from a single, advanced intermediate.

Comparative Analysis with Alternative Indole Building Blocks

The value of this compound is best understood when contrasted with simpler, more traditional indole starting materials.

Table 1: Comparative Overview of Key Indole Building Blocks
Building BlockKey Functional GroupsPrimary Synthetic UtilityStrategic AdvantagesKey Limitations
This compound C3-Formyl, C4-Carboxylate, C6-N-Boc-aminoMulti-vector diversification for library synthesis; convergent synthesis of complex targets.Orthogonal reactivity allows for precise, stepwise modifications at three key positions.Higher initial cost; molecular framework is already somewhat complex.
Indole-3-carbaldehyde C3-FormylPrimary entry point for C3 functionalization (e.g., reductive amination, Wittig).[12]Inexpensive, commercially available, and simple to handle for C3-focused synthesis.Lacks functional handles on the benzene ring, requiring multi-step de novo synthesis for substitution.
Methyl Indole-4-carboxylate C4-CarboxylateSynthesis of C4-amides and derivatives.[13]Provides a direct handle for modification at the C4 position.Requires separate steps to introduce functionality at C3 or other positions, increasing step count.
6-Nitroindole C6-NitroPrecursor to 6-aminoindole via reduction.The nitro group is a versatile precursor to a key amine functionality.[14]Strong electron-withdrawing nature deactivates the ring to some electrophilic substitutions.
Indole-6-boronic acid C6-Boronic AcidSuzuki cross-coupling to introduce aryl/heteroaryl groups at C6.Enables direct and powerful C-C bond formation on the benzene ring.Boronic acids can have limited stability; requires transition-metal catalysis.

Experimental Workflow: A Representative Synthetic Application

The true power of this building block is demonstrated in a synthetic sequence where each functional group is addressed sequentially. The following protocol illustrates a common and logical workflow.

Diagram 1: Sequential Diversification Workflow

workflow cluster_0 Step 1: C3 Modification cluster_1 Step 2: C4 Modification cluster_2 Step 3: C6 Modification start Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate reductive_amination Reductive Amination (R¹-NH₂, NaBH(OAc)₃) start->reductive_amination product1 C3-Aminomethyl Intermediate reductive_amination->product1 hydrolysis Ester Hydrolysis (LiOH) product1->hydrolysis amide_coupling Amide Coupling (R²-NH₂, HATU) hydrolysis->amide_coupling product2 C4-Amide Intermediate amide_coupling->product2 deprotection Boc Deprotection (TFA) product2->deprotection final_functionalization Final Functionalization (e.g., R³-SO₂Cl) deprotection->final_functionalization final_product Trisubstituted Indole Target final_functionalization->final_product

Caption: A logical workflow for multi-vector diversification of the indole scaffold.

Step-by-Step Methodologies

Step 1: Selective Reductive Amination at C3

  • Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.2 eq) followed by acetic acid (1.1 eq).

  • Reaction: Stir the mixture for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous phase with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Expertise & Causality: NaBH(OAc)₃ is the reagent of choice because it is a mild and selective reducing agent for imines and enamines, which will not reduce the ester at C4. The reaction is typically run in chlorinated solvents like DCE or DCM.

Step 2: Saponification and Amide Coupling at C4

  • Saponification: Dissolve the product from Step 1 (1.0 eq) in a 3:1 mixture of THF/water (0.1 M). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until LC-MS confirms complete ester hydrolysis.

  • Acidification: Carefully acidify the mixture to pH 3-4 with 1N HCl and extract the carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the crude acid, which is often used directly.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes, then add the desired amine (1.2 eq).

  • Reaction & Workup: Stir at room temperature for 2-8 hours. Upon completion, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

  • Expertise & Causality: The LiOH-mediated saponification is a standard and reliable method. HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for library synthesis. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Step 3: Deprotection and Final Functionalization at C6

  • Boc Deprotection: Dissolve the product from Step 2 (1.0 eq) in DCM (0.1 M). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Workup: Remove all volatiles under reduced pressure. The resulting amine is often isolated as its TFA salt.

  • Final Functionalization (e.g., Sulfonylation): Dissolve the crude TFA salt in DCM containing pyridine (3.0 eq). Cool to 0 °C and add the desired sulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir until complete.

  • Purification: Quench with water, extract with DCM, wash the organic layer with 1N HCl and brine, dry, and concentrate. Purify the final compound by flash chromatography or preparative HPLC.

  • Expertise & Causality: TFA provides clean and efficient cleavage of the Boc group. The orthogonality of this step is key; the conditions are harsh but do not affect the modifications already installed at C3 and C4, showcasing a well-designed synthetic strategy.

Strategic Recommendations for Researchers

The decision of which building block to use is a critical juncture in any synthetic plan.

  • Choose this compound when:

    • The project requires extensive SAR exploration at multiple positions (C3, C4, and C6).

    • A convergent synthesis is planned, where complex side chains are prepared separately and coupled to the core.

    • Speed and efficiency are paramount; the higher upfront cost is offset by a significantly reduced step count and higher probability of success compared to a linear synthesis from a simpler indole.

  • Consider simpler alternatives like Indole-3-carbaldehyde or 6-Nitroindole when:

    • The synthetic target is relatively simple and requires modification at only one or two positions.

    • Cost is a primary driver and a longer, linear synthesis is acceptable.

    • The specific substitution pattern of the target is easily accessible from these basic starting materials.

References

Spectroscopic Analysis and Validation of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth spectroscopic analysis and validation strategy for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a substituted indole derivative with potential applications in medicinal chemistry. Given the scarcity of published data for this specific molecule, this guide will employ a comparative approach, referencing established data for structurally related indole analogues to predict, interpret, and validate its spectroscopic features. This methodology not only serves to characterize the target compound but also provides a robust framework for the analysis of similarly complex heterocyclic systems.

Indole scaffolds are privileged structures in numerous biologically active compounds.[1] The subject of this guide, this compound, integrates several key functional groups: a Boc-protected amine, a formyl group, and a methyl ester, all attached to the core indole ring. Each of these moieties imparts a unique spectroscopic signature, which, when analyzed in concert, allows for a comprehensive structural confirmation.

Predicted Spectroscopic Profile: A Comparative Approach

The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are grounded in the analysis of spectroscopic data from analogous compounds reported in the literature, providing a scientifically rigorous basis for validation.

¹H and ¹³C NMR Spectroscopy: Deciphering the Core and its Substituents

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the target compound are based on the known chemical shifts and coupling constants of similar indole derivatives.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Rationale and Comparative Data
NH (Indole)11.0 - 12.0br s-The indole NH proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.
CHO (Formyl)9.9 - 10.1s184 - 186The aldehyde proton is highly deshielded and appears as a singlet. The corresponding carbonyl carbon resonates at a very downfield chemical shift.[4]
H-28.2 - 8.4s135 - 138The proton at the 2-position of the indole ring is typically a singlet and is deshielded by the adjacent formyl group.
H-57.8 - 8.0d120 - 122This aromatic proton will appear as a doublet due to coupling with H-7.
H-77.0 - 7.2d110 - 112This aromatic proton will appear as a doublet due to coupling with H-5.
NH (Boc)9.0 - 9.5s-The amide proton of the Boc protecting group is a singlet.
OCH₃ (Ester)3.8 - 4.0s51 - 53The methyl protons of the ester group appear as a sharp singlet.
C(CH₃)₃ (Boc)1.5 - 1.6s28 - 29The nine equivalent protons of the tert-butyl group of the Boc protecting group give a strong singlet signal.
C=O (Ester)--165 - 168The ester carbonyl carbon is found in this characteristic region.
C=O (Boc)--153 - 155The carbamate carbonyl carbon of the Boc group is also in a predictable downfield region.
C-3--118 - 120The presence of the formyl group at this position influences its chemical shift.
C-3a--125 - 127A quaternary carbon within the indole ring system.
C-4--130 - 132The position of the carboxylate group will influence the chemical shift of this carbon.
C-6--140 - 142The attachment of the nitrogen atom of the Boc-amino group will significantly deshield this carbon.
C-7a--136 - 138Another quaternary carbon of the indole core.
C(CH₃)₃ (Boc)--80 - 82The quaternary carbon of the tert-butyl group.

Experimental Validation Protocols

To confirm the predicted spectroscopic profile, a rigorous, multi-technique validation is essential. The following protocols outline the steps for acquiring high-quality spectroscopic data. The validation of analytical methods is a critical step to ensure the reliability of the results.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra, including 2D correlation experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons like the indole NH.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[2]

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H NMR C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C NMR TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR 2D NMR Structure Final Structure H1_NMR->Structure C13_NMR->Structure TwoD_NMR->Structure COSY, HSQC, HMBC

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands corresponding to the functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H (Indole)3300 - 3400Medium, Sharp
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Aldehyde)1680 - 1700Strong
C=O (Ester)1710 - 1730Strong
C=O (Boc)1690 - 1710Strong
C-N1200 - 1350Medium
C-O1000 - 1300Strong
Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass determination.

Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined accurate mass with the calculated theoretical mass. The difference should be within a few parts per million (ppm).

    • Analyze the fragmentation pattern (if MS/MS is performed) to confirm the presence of key structural fragments.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₇H₂₀N₂O₅

  • Calculated Monoisotopic Mass: 332.1372 g/mol

  • Expected [M+H]⁺: 333.1445

Comparison with an Alternative: Methyl 6-amino-3-formyl-1H-indole-4-carboxylate

To highlight the influence of the Boc protecting group on the spectroscopic properties, a comparison with its unprotected analogue, Methyl 6-amino-3-formyl-1H-indole-4-carboxylate, is instructive.

Table 3: Spectroscopic Comparison

Spectroscopic Feature This compound Methyl 6-amino-3-formyl-1H-indole-4-carboxylate (Predicted) Key Difference and Rationale
¹H NMR Boc protons at ~1.5 ppm; Boc NH at ~9.2 ppmAbsence of Boc signals; Amino protons (NH₂) as a broad singlet at ~5-6 ppmThe presence of the bulky and electronically distinct Boc group is easily identifiable. The chemical shift of the amino protons in the unprotected analogue will be significantly different.
¹³C NMR Boc carbonyl at ~154 ppm; Boc quaternary carbon at ~81 ppm; Boc methyls at ~28 ppmAbsence of Boc signalsThe additional signals from the Boc group are a clear diagnostic feature.
IR C=O (Boc) stretch at ~1700 cm⁻¹N-H bend of the primary amine at ~1600-1650 cm⁻¹The presence of the carbamate carbonyl and the absence of the characteristic primary amine bending vibration differentiate the two compounds.
MS [M+H]⁺ at m/z 333.1445[M+H]⁺ at m/z 233.0921A mass difference of 100.0524 Da, corresponding to the mass of the Boc group (C₅H₈O₂).

Diagram 2: Structural Comparison

Structural_Comparison cluster_target Target Compound cluster_alternative Alternative Target This compound Alternative Methyl 6-amino-3-formyl-1H-indole-4-carboxylate Target->Alternative Removal of Boc Group

Caption: Comparison of the target compound and its unprotected analogue.

Conclusion

The structural validation of this compound requires a multi-faceted spectroscopic approach. By leveraging comparative data from related indole structures, a detailed and accurate prediction of its NMR, IR, and MS spectra can be formulated. The experimental protocols outlined in this guide provide a robust framework for acquiring high-quality data to confirm these predictions. The comparison with a closely related analogue underscores the significant and predictable influence of the Boc protecting group on the spectroscopic properties. This comprehensive analysis ensures a high degree of confidence in the structural assignment, a critical step in the advancement of any research or development program involving this and similar novel chemical entities.

References

A Comparative Guide to the Bioactivity of Indole Derivatives: From Benchtop to Clinical Insight

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with profound pharmacological importance.[1][2] Its unique ability to mimic peptide structures allows it to interact with a diverse array of biological targets, making it a focal point in the discovery and development of new therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the bioactivity of different indole derivatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Versatile Indole Nucleus: A Foundation for Diverse Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in a wide range of bioactive compounds.[3][4] From the essential amino acid tryptophan to potent alkaloids like mitomycin C and reserpine, the indole nucleus is central to a vast spectrum of biological activities.[3][4] This versatility stems from the ability of the indole core to be extensively modified, allowing for the fine-tuning of its pharmacological properties.[5] These modifications can influence the molecule's electronic properties, lipophilicity, and steric interactions, ultimately dictating its binding affinity and selectivity for specific biological targets. Consequently, indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[6][7]

Comparative Bioactivity Profiles of Representative Indole Derivatives

To illustrate the diverse therapeutic potential of this scaffold, we will compare the bioactivity of three distinct classes of indole derivatives: a potent anticancer agent, a broad-spectrum antimicrobial, and a selective enzyme inhibitor.

Anticancer Activity: Indole-Chalcone Hybrids

Indole-chalcone hybrids have emerged as a promising class of anticancer agents, often exhibiting dual mechanisms of action.[6] These compounds can disrupt microtubule dynamics and inhibit critical enzymes involved in cancer cell proliferation and survival.[6]

Compound ClassDerivative ExampleTarget Cell Line(s)IC50 Value(s)Mechanism of ActionReference
Indole-Chalcone HybridCompound 14 (CPT Prodrug)HCT-116 (colon cancer), PTX-resistant HCT-1160.15 µM, 0.25 µMInhibition of tubulin polymerization, mitochondrial membrane depolarization, apoptosis induction, autophagy, and ROS enhancement.[6]
Indole-Chalcone HybridCompound 4 A549 (lung), HeLa (cervix), Bel-7402 (liver), MCF-7 (breast), A2780 (ovarian), HCT-8 (colorectal)6-35 nMDual inhibitor of tubulin polymerization (IC50 = 0.81 µM) and thioredoxin reductase (TrxR) (IC50 = 3.728 µM).[5][6]
Indole-Curcumin DerivativeMethoxy-substituted (Compound 27 )Hep-2 (laryngeal), A549 (lung), HeLa (cervix)12 µM, 15 µM, 4 µMCytotoxicity comparable to doxorubicin and paclitaxel.[6]
Antimicrobial Activity: Indole-Triazole Derivatives

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives, particularly those hybridized with triazoles, have demonstrated significant efficacy against a broad spectrum of bacteria and fungi, including multidrug-resistant strains.[8][9]

Compound ClassDerivative ExampleTarget Microorganism(s)MIC Value(s)Noteworthy ActivityReference
Indole-Triazole HybridCompound 3d S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mLBroad-spectrum activity, particularly promising against MRSA and C. krusei.[8][9]
Indole-Thiourea Hybrids-M. tuberculosis, P. aeruginosa< 8 µg/mLPotent activity against pathogenic bacteria.[2]
Halogenated Indole Derivatives-C. krusei-Effective against fluconazole-resistant fungal strains.[9]
Enzyme Inhibition: Indole-based Acetylcholinesterase Inhibitors

Enzyme inhibition is a key strategy in the treatment of various diseases, including neurodegenerative disorders like Alzheimer's disease.[10] Indole derivatives have been designed as potent and selective inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in cognitive function.[11]

Compound ClassDerivative ExampleTarget EnzymeIC50 ValueTherapeutic ApplicationReference
Indole-based Donepezil AnalogueCompound IIId Acetylcholinesterase (AChE)More potent than DonepezilAlzheimer's Disease[11]
Indolyl-hydantoinCompound 66 Monoamine Oxidase A (MAO-A)-Neurodegenerative Diseases[10]
Indole DerivativeCompound 43 Lysine-Specific Demethylase 1 (LSD1)0.050 µMCancer Therapy[6]
Spiro-indoline-pyrano substituted indoleCompound 1 α-Amylase73.82 µg/mlDiabetes[12]

Experimental Protocols for Bioactivity Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of indole derivatives.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[13][14]

Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][15]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the indole derivative in a 96-well microtiter plate containing broth.[8][9]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test indole derivative in a suitable buffer (e.g., phosphate buffer).

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme. Incubate for a short period.

  • Initiate Reaction: Add the substrate (acetylthiocholine) to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor.[16][17]

Principle: A competitive binding assay is commonly used, where the test compound competes with a known radiolabeled ligand for binding to the target receptor. The amount of radiolabeled ligand displaced by the test compound is measured, providing an indication of its binding affinity.[16]

Procedure:

  • Membrane Preparation: Prepare cell membranes containing the target receptor (e.g., from CHO cells transfected with the human dopamine D4 receptor).[18]

  • Binding Reaction: In a reaction tube, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test indole derivative.[19]

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the bound ligand from the free ligand by filtration through a glass fiber filter.[16]

  • Quantification: Wash the filters to remove any unbound radioligand. The amount of radioactivity retained on the filters (representing the bound ligand) is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the Ki value (inhibitory constant), which reflects the affinity of the compound for the receptor.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the biological impact of indole derivatives, it is essential to visualize their interaction with cellular machinery and the experimental processes used to assess their activity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Indole Indole Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Indole->Receptor Binding Kinase Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase Activation TF Transcription Factor (e.g., NF-κB, AP-1) Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Response Cellular Response (Apoptosis, Proliferation, etc.) Gene->Response

Caption: A generalized signaling pathway potentially modulated by indole derivatives.

G cluster_workflow Bioactivity Evaluation Workflow start Compound Synthesis & Characterization assay_selection Selection of Bioassay (e.g., MTT, MIC) start->assay_selection in_vitro In Vitro Testing (Cell lines, Microbes, Enzymes) assay_selection->in_vitro data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

References

A Senior Application Scientist's Guide to Indole Formylation: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of countless biologically active molecules. The introduction of a formyl group at the C3 position of the indole nucleus is a pivotal transformation, unlocking a gateway to a vast array of complex derivatives and pharmaceutical candidates. The choice of formylation method is therefore a critical decision in any synthetic campaign, directly impacting yield, purity, scalability, and the overall efficiency of the process.

This guide provides an in-depth, objective comparison of the leading methods for indole formylation. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings of each reaction, providing a rationale for the experimental choices and offering insights gleaned from years of practical application. All quantitative data is presented in clear, comparative tables, and detailed, field-tested protocols are provided for each key methodology.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for the C3-formylation of indoles.[1] Its enduring popularity stems from its generally high yields, broad substrate scope, and the use of readily available and inexpensive reagents.

Mechanistic Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (most commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[2] This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carboxaldehyde. The high electron density at the C3 position of the indole nucleus makes it highly susceptible to electrophilic attack, explaining the excellent regioselectivity of this reaction.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Indole_3_carboxaldehyde Indole-3-carboxaldehyde Iminium_Salt->Indole_3_carboxaldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Data: Yield Comparison for Substituted Indoles

The Vilsmeier-Haack reaction is compatible with a wide range of substituents on the indole ring. The following table summarizes typical yields for the formylation of various indole derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 351.5~97
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989
5-MethoxyindolePOCl₃, DMF0 to 35-85
5-BromoindolePOCl₃, DMF0 to 35-80
5-NitroindolePOCl₃, DMF0 to 35-75

Data compiled from various sources, including Organic Syntheses.[3]

Detailed Experimental Protocol

Materials:

  • Indole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool DMF in an ice-salt bath.

  • Slowly add POCl₃ (1.1 eq) to the cooled DMF with stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is often indicated by a color change to pink or yellow.

  • Prepare a solution of indole (1.0 eq) in DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of an aqueous NaOH solution until the pH is alkaline. This step is exothermic and should be performed with care.

  • The product, indole-3-carboxaldehyde, will typically precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Diagram: Experimental Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Indole_Addition Add Indole Solution in DMF (keep <10°C) Reagent_Prep->Indole_Addition Reaction React at 35°C Indole_Addition->Reaction Workup Quench on Ice & Neutralize with NaOH Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallize Isolation->Purification End Pure Indole-3-carboxaldehyde Purification->End

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

Classical Alternatives to the Vilsmeier-Haack Reaction

While the Vilsmeier-Haack reaction is a powerful tool, several other classical methods for indole formylation exist, each with its own set of advantages and disadvantages.

Gattermann Reaction

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds, including indoles.[4][5] A significant drawback is the use of highly toxic HCN. The Adams modification, which generates HCN in situ from zinc cyanide and HCl, offers a safer alternative.[6]

  • Mechanism: The reaction proceeds via the formation of an electrophilic iminium species from HCN and HCl, which then attacks the indole ring. Subsequent hydrolysis yields the aldehyde.

  • Yields: Generally, the yields for indole formylation using the Gattermann reaction are moderate and often lower than those obtained with the Vilsmeier-Haack method. Specific, directly comparable data for a range of substituted indoles is less commonly reported in the literature. One report mentions the use of a modified Gattermann reaction on 2-carbethoxyindole.[3]

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[7][8] This method is generally more suited for highly activated aromatics like phenols and is often inefficient for indoles, typically resulting in low yields.[7]

  • Mechanism: The reaction is thought to involve the initial aminomethylation of the indole followed by oxidation to an imine, which is then hydrolyzed to the aldehyde.[7]

  • Yields: The yields of the Duff reaction on indoles are generally poor. One study, however, reported the successful use of a modified Duff reaction to obtain 1H-indole-3-carboxaldehyde, suggesting that under specific conditions, it can be a viable, albeit less common, method.[9]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols, using chloroform in a basic solution.[10] While it can be applied to other electron-rich heterocycles like indoles, it is often plagued by low yields and the formation of side products.[10][11][12]

  • Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) as the electrophile, which then attacks the indole nucleus. Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde.[11]

  • Yields: The yields of the Reimer-Tiemann reaction on indole are typically low.[11] For instance, the formylation of phenol gives yields in the range of 30-50%.[2]

Modern and Greener Approaches to Indole Formylation

In recent years, a significant research effort has been directed towards developing milder, more efficient, and environmentally benign methods for indole formylation. These approaches often utilize catalytic systems and avoid the use of harsh reagents.

Iron-Catalyzed C3-Formylation

An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia, with air as the oxidant.[13] This method offers a greener alternative to traditional techniques that employ stoichiometric and often hazardous reagents.[13]

  • Key Features:

    • Catalyst: Ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, is used in low loading (2 mol%).[13]

    • Reagents: Formaldehyde and aqueous ammonia are used as the formylating source.[13]

    • Oxidant: The reaction utilizes air as the terminal oxidant.[13]

    • Yields: The reaction provides moderate to excellent yields (up to 93%) for a range of N-H and N-substituted indoles.[13]

Electrochemical C3-Formylation

An electrochemical approach for the C3-formylation and acylation of indoles has been reported. This method involves a two-step transformation via a Mannich-type reaction followed by an electrochemical C-N bond cleavage.

  • Mechanism: The indole is first subjected to a Mannich reaction to introduce an aminomethyl group at the C3 position. This intermediate is then electrochemically oxidized to an iminium ion, which is subsequently hydrolyzed to the corresponding aldehyde.

  • Advantages: This method exhibits excellent functional-group tolerance and is suitable for the late-stage functionalization of complex molecules.

Visible-Light Photoredox Catalysis

A transition-metal-free, visible-light-promoted C3-formylation of indoles has been developed using an organic dye as a photoredox catalyst.

  • Key Features:

    • Catalyst: Rose Bengal or Eosin Y can be used as the photocatalyst.

    • Carbon Source: Tetramethylethylenediamine (TMEDA) serves as the one-carbon source.

    • Oxidant: The reaction utilizes molecular oxygen from the air as the terminal oxidant.

    • Conditions: The reaction proceeds under mild conditions using visible light irradiation.

    • Yields: Good yields have been reported for a variety of indole substrates.

Comparative Summary and Outlook

The choice of an appropriate indole formylation method is a strategic decision that depends on several factors, including the specific indole substrate, the desired scale of the reaction, and the availability of reagents and equipment. The following table provides a high-level comparison of the discussed methods.

MethodReagentsConditionsTypical YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃Mild (0-100°C)High to ExcellentReliable, scalable, inexpensiveUse of corrosive POCl₃
Gattermann HCN/HCl or Zn(CN)₂/HCl, Lewis AcidAcidicModerateApplicable to some indolesUse of highly toxic cyanide
Duff Hexamethylenetetramine, AcidAcidic, requires heatingGenerally Low-Inefficient for indoles
Reimer-Tiemann Chloroform, Strong BaseStrongly Basic, requires heatingLow-Low yields, side products
Iron-Catalyzed FeCl₃, Formaldehyde, NH₃, AirMild (130°C)Moderate to ExcellentGreen, inexpensive catalystRequires elevated temperature
Electrochemical -Electrochemical cellGoodHigh functional group toleranceRequires specialized equipment
Photoredox Organic Dye, TMEDA, Visible Light, AirVery Mild (room temp.)GoodGreen, mild conditionsMay require longer reaction times

The Vilsmeier-Haack reaction remains the gold standard for the C3-formylation of indoles due to its high efficiency and reliability. However, the development of modern, catalytic methods offers promising alternatives that are milder, more environmentally friendly, and exhibit excellent functional group tolerance. For researchers in drug discovery and development, these newer methods are particularly attractive for the late-stage functionalization of complex molecules. As the field of organic synthesis continues to evolve, we can anticipate the emergence of even more efficient and sustainable methods for this crucial transformation.

References

A Comparative Guide to the Structural Analogs of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of natural products and synthetic drugs.[1][2] Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate represents a highly functionalized and versatile indole building block, poised for diverse chemical modifications. This guide provides an in-depth comparison of its structural analogs, focusing on synthetic strategies, the impact of structural modifications on biological activity, and the experimental data supporting these findings. We will explore the rationale behind synthetic choices and provide detailed protocols for key transformations and biological assays, offering a practical resource for researchers in drug development.

Introduction: The Strategic Value of the Core Scaffold

This compound is a synthetic compound[3] that combines several key functional groups, making it an ideal starting point for library synthesis and lead optimization. Its structure is characterized by:

  • An indole core , a weakly basic aromatic heterocycle known to mimic peptide structures and interact with a wide range of biological targets.[2]

  • A C3-formyl group , which acts as a versatile chemical handle for chain extension, cyclization, and the formation of Schiff bases, among other reactions.[4][5]

  • A C4-methyl carboxylate , an ester group that can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate physicochemical properties and target interactions.

  • A C6-N-Boc-amino group , a protected amine that allows for selective modification at other positions. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, revealing a primary amine for further derivatization.

These features provide multiple avenues for structural diversification to explore structure-activity relationships (SAR) systematically.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its analogs relies on established indole chemistry. The Vilsmeier-Haack reaction is a cornerstone for introducing the C3-formyl group onto an electron-rich indole ring.[6][7]

General Synthesis Workflow

The assembly of this multi-functionalized indole typically involves a multi-step sequence. The following workflow illustrates a logical synthetic pathway.

G A Substituted Aniline Precursor B Indole Ring Formation (e.g., Fischer, Bartoli) A->B C Introduction of C6-Amino Group B->C D Boc Protection of Amine C->D E C3-Formylation (Vilsmeier-Haack) D->E F Target Core Scaffold: Methyl 6-N-Boc-amino-3-formyl- 1H-indole-4-carboxylate E->F

Caption: General synthetic workflow for the core indole scaffold.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the C3-formylation of a protected 6-aminoindole-4-carboxylate intermediate. The choice of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is classic for this transformation, as they react to form the electrophilic Vilsmeier reagent in situ.

Materials:

  • Methyl 6-N-Boc-amino-1H-indole-4-carboxylate (1.0 eq)

  • Anhydrous Dimethylformamide (DMF, 10 vol)

  • Phosphoryl chloride (POCl₃, 1.5 eq)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), cool anhydrous DMF in an ice bath to 0°C.

  • Add POCl₃ dropwise to the cold DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve the indole starting material in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Once the reaction is complete, carefully quench the mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Comparative Analysis of Structural Analogs

The strategic placement of functional groups on the core scaffold allows for systematic modification to probe their influence on biological activity. We will compare three primary classes of analogs based on the site of modification.

SAR cluster_0 Points of Diversification Core Core Scaffold ModA C6-Amine Analogs (R-NH-) Core->ModA Modify Amine ModB C3-Formyl Analogs (-CH=N-R, etc.) Core->ModB Modify Aldehyde ModC C4-Carboxylate Analogs (-C(O)NHR, etc.) Core->ModC Modify Ester

Caption: Key modification points on the core indole scaffold.

Analogs via C3-Formyl Group Modification

The aldehyde at the C3 position is a prime site for derivatization. Condensation reactions with various nucleophiles yield a wide array of analogs with diverse biological properties.[5][8]

Table 1: Comparison of C3-Formyl Derivatives and Their Potential Uses

Derivative ClassReagents & ConditionsResulting MoietyPotential Biological Activity/Use
Schiff Bases Primary amines (R-NH₂), Ethanol, refluxImine (-CH=N-R)Antimicrobial, Anticancer[9][10]
Thiosemicarbazones Thiosemicarbazide, Acetic acid (cat.), Ethanol, refluxThiosemicarbazone (-CH=N-NH-C(S)NH₂)Anticholinesterase, Antioxidant[10]
Oximes Hydroxylamine HCl, Pyridine, refluxOxime (-CH=N-OH)Precursors for nitriles, Anti-inflammatory
Knoevenagel Adducts Active methylene compounds (e.g., malononitrile), Piperidine (cat.), refluxα,β-Unsaturated system (-CH=C(X)Y)Tubulin Polymerization Inhibitors[11]

Causality in Experimental Choice: The synthesis of thiosemicarbazones often includes a catalytic amount of acetic acid to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic thiosemicarbazide.[10] This simple step significantly enhances the reaction rate.

Analogs via C6-Amino Group Modification

After deprotection of the Boc group, the resulting primary amine at C6 can be acylated, alkylated, or used in coupling reactions to introduce new functionalities that can serve as pharmacophores or modulate physicochemical properties.

Table 2: Comparison of C6-Amino Derivatives and Their Performance

ModificationReagents & ConditionsResulting MoietyImpact on Properties & PerformanceSupporting Rationale
Acylation Acyl chlorides (R-COCl), Triethylamine, DCMAmide (-NH-CO-R)Increases H-bond donor/acceptor capacity; can improve target binding.Amide bonds are prevalent in many drug scaffolds and can mimic peptide backbones.[12]
Sulfonylation Sulfonyl chlorides (R-SO₂Cl), PyridineSulfonamide (-NH-SO₂-R)Introduces a strongly acidic N-H proton; can act as a zinc-binding group in metalloenzymes.Sulfonamides are a key feature of carbonic anhydrase and protease inhibitors.
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃, DCESecondary/Tertiary Amine (-NHR, -NR₂)Increases basicity and can improve aqueous solubility at physiological pH.Basic amines are often crucial for interactions with acidic residues in protein binding pockets.[13]
Analogs via C4-Carboxylate Group Modification

The methyl ester at C4 is readily converted into amides, which can dramatically alter a compound's properties. Amidation is a common strategy in late-stage drug development to fine-tune solubility, cell permeability, and metabolic stability.

Experimental Protocol: Amide Formation

  • Saponification: Stir the methyl ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1) with Lithium Hydroxide (LiOH, 2.0 eq) at room temperature until hydrolysis is complete. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.1 eq) in DMF. Add a non-nucleophilic base such as DIPEA (2.0 eq). Stir at room temperature for 12-18 hours. Work up by diluting with water and extracting with ethyl acetate.

Rationale: The use of HATU as a coupling agent is preferred for its efficiency and ability to suppress racemization, especially when coupling with chiral amines. It activates the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Structure-Activity Relationship (SAR) Insights

While specific data for analogs of this compound is limited in the public domain, we can extrapolate from extensive research on related indole scaffolds to guide discovery efforts.

  • HIV Fusion Inhibition: Studies on bis-indole inhibitors of the HIV gp41 protein have shown that substituents on the indole ring significantly impact binding affinity and antiviral activity.[14][15][16] Modifications at positions corresponding to C4 and C6 of our scaffold could influence interactions within the gp41 hydrophobic pocket.

  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by inhibiting tubulin polymerization.[11] Analogs derived from the C3-formyl group, particularly those creating a conjugated system similar to combretastatin, are promising candidates for evaluation as antimitotic agents.

  • Kinase Inhibition: The indole scaffold is a common feature in kinase inhibitors. The C6-amino group can be elaborated into structures that form key hydrogen bonds within the ATP-binding site of various kinases.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for medicinal chemistry. The strategic orthogonality of its functional groups allows for the systematic and independent modification at three key positions: the C3-aldehyde, the C4-ester, and the C6-amine. This guide has provided a framework for comparing potential analogs, complete with the scientific rationale for synthetic choices and detailed experimental protocols. By leveraging the extensive knowledge base surrounding the biological activities of indoles, researchers can use this core scaffold to efficiently generate libraries of novel compounds and accelerate the discovery of new therapeutic agents for a wide range of diseases.

References

Safety Operating Guide

Proper Disposal of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's inherent chemical properties.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This assessment is primarily informed by the Safety Data Sheet (SDS) and the known reactivity of its constituent functional groups.[1]

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar chemical structures can cause skin and eye irritation upon direct contact.[2][3][4]

  • Reactivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, leading to the release of isobutylene and carbon dioxide.[5][6][7] This reactivity is a critical consideration for waste segregation to prevent uncontrolled gas evolution.

  • Thermal Decomposition: While specific thermal decomposition data for this compound is unavailable, indole derivatives can decompose at elevated temperatures to produce hazardous gases, including oxides of nitrogen.[8]

Personal Protective Equipment (PPE):

A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Generally not required under normal handling with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation of airborne particles.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of safe disposal. The primary goal is to prevent inadvertent and hazardous reactions within the waste container.

Step 1: Waste Identification

All waste streams containing this compound must be clearly identified. This includes:

  • Neat (unadulterated) compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Solvent rinsates from cleaning contaminated glassware.

  • Reaction mixtures containing the compound.

Step 2: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][9][10]

  • Listed Waste: this compound is not a specifically listed hazardous waste.

  • Characteristic Waste: The determination will depend on the nature of the waste stream.

    • Ignitability: If dissolved in a flammable solvent with a flashpoint below 60°C (140°F), the waste is considered ignitable (D001).

    • Corrosivity: The compound itself is not corrosive. However, if mixed with strong acids or bases, the resulting solution could be corrosive (D002).

    • Reactivity: The compound is not expected to be reactive in the RCRA sense (e.g., explosive, water-reactive). However, its incompatibility with acids should be noted.

    • Toxicity: Without specific toxicological data, a conservative approach is to manage this compound as potentially toxic.

Step 3: Waste Segregation

Based on the chemical properties, waste containing this compound should be segregated as follows:

  • Solid Waste:

    • Collect neat compound and contaminated solids (e.g., gloves, weighing paper, silica gel) in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Liquid Waste:

    • Non-halogenated Organic Solvents: If the compound is dissolved in non-halogenated solvents (e.g., methanol, ethanol, ethyl acetate), collect it in a dedicated "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvents: If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a dedicated "Halogenated Organic Waste" container.

    • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Crucially, do not mix this waste stream with acidic waste due to the acid-lability of the Boc group. The pH of the aqueous waste container should be maintained near neutral.

    • Incompatible Waste Streams: A chart of incompatible chemical classes is provided below for general guidance. Always consult your institution's specific guidelines.

Chemical Incompatibility Chart

Chemical ClassIncompatible With
Acids Bases, cyanides, sulfides, reactive metals, Boc-protected compounds
Bases Acids, organic halides, reactive metals
Oxidizing Agents Reducing agents, flammable and combustible materials, organic materials
Flammable Solvents Oxidizing agents, sources of ignition

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_solvent Identify Solvent liquid_waste->liquid_solvent final_disposal Arrange for Pickup by Licensed Waste Disposal Vendor solid_container->final_disposal non_halogenated Non-Halogenated Organic Solvent liquid_solvent->non_halogenated Non-Halogenated halogenated Halogenated Organic Solvent liquid_solvent->halogenated Halogenated aqueous Aqueous Solution liquid_solvent->aqueous Aqueous non_halo_container Collect in 'Non-Halogenated Organic Waste' Container non_halogenated->non_halo_container halo_container Collect in 'Halogenated Organic Waste' Container halogenated->halo_container aqueous_container Collect in 'Aqueous Hazardous Waste' (Neutral pH) Container aqueous->aqueous_container non_halo_container->final_disposal halo_container->final_disposal aqueous_container->final_disposal

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted by a licensed and reputable chemical waste disposal company.

Key Steps for Final Disposal:

  • Container Management: Ensure all waste containers are securely sealed, properly labeled, and stored in a designated satellite accumulation area.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Professional Collection: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal vendor. Provide them with a detailed inventory of the waste.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of this type of organic compound. This process ensures the complete breakdown of the molecule into less harmful components. Landfilling is not a recommended disposal method for this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a complex organic molecule that, while not extensively characterized for its specific toxicology, presents a hazard profile that can be logically inferred from its constituent functional groups. This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when handling this and structurally similar compounds.

Hazard Analysis: A Structurally-Informed Approach
  • Indole Core: The indole ring system is a common motif in biologically active compounds. While indole itself is of moderate toxicity, many of its derivatives can be harmful if swallowed, toxic upon skin contact, and cause serious eye irritation.[2] They are also frequently classified as being very toxic to aquatic life, mandating careful disposal to prevent environmental release.[3]

  • Aldehyde Group (-CHO): The formyl (aldehyde) group is a known reactive moiety. Aldehydes as a class are often toxic, irritant to the skin, eyes, and respiratory tract, and can act as sensitizers, causing allergic skin reactions upon repeated contact.[4][5] Inhalation of aldehyde vapors or fine dusts can lead to respiratory distress.[4][6]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is designed to be removed under acidic conditions.[7] While the group itself is not considered highly hazardous, its cleavage can produce a reactive tert-butyl cation, which may lead to unforeseen side reactions.[8][9] The primary concern remains the properties of the parent molecule.

Given this analysis, the compound should be treated as a fine chemical powder that is potentially toxic, a skin and eye irritant, and a respiratory sensitizer.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory as a baseline for any procedure involving this compound. The level of protection may need to be escalated based on the scale and nature of the operation, as detailed in the workflow diagram below.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are suitable only for handling very small quantities in a controlled environment.[10]

  • Recommended Standard: Chemical splash goggles that form a tight seal around the eyes should be used for most bench-scale operations (milligram to gram scale).[11] This is critical as the compound is a fine powder that can easily become airborne and is a suspected eye irritant.[10]

  • Enhanced Protection: When handling larger quantities (>10g) or if there is a significant risk of splashing (e.g., during quenching or extraction), a full-face shield should be worn in addition to chemical splash goggles.[4]

Skin contact is a primary route of exposure. The correct glove selection is critical.

  • General Handling: For tasks with minimal risk of splash, such as weighing in a contained space or preparing solutions, nitrile gloves are a reliable choice.[11] Always inspect gloves for tears or pinholes before use.

  • Extended Contact & Solvent Use: For procedures involving solvents or extended handling times, heavier-duty gloves such as butyl rubber or neoprene should be considered, as they offer superior resistance to a broader range of chemicals.[4] Double-gloving (wearing two pairs of nitrile gloves) is a practical strategy to protect against minor tears and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in a designated hazardous waste container.[2]

  • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is required at all times.[10]

  • Chemical Apron: For procedures involving larger volumes of solvents or a heightened risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]

  • Apparel: Always wear long pants and fully enclosed, chemical-resistant shoes.

The primary respiratory hazard is the inhalation of the fine, potent powder.

  • Engineering Controls First: The first line of defense is always engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood, a ducted biosafety cabinet, or a powder containment hood (ventilated balance enclosure).

  • When Respirators are Necessary: If engineering controls are insufficient to keep exposure below safe limits, or during the cleanup of a significant spill, respiratory protection is required.

    • For Fine Particulates: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.

    • For Vapors/Combined Hazards: If handling the compound in a volatile solvent outside of a fume hood (a practice that should be avoided), an air-purifying respirator with organic vapor cartridges would be necessary.[4] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[12]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

  • Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure spill kits, waste containers, and emergency eyewash/shower stations are accessible.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles/face shield, and outer gloves.

  • Weighing: Carefully weigh the solid compound on anti-static weigh paper or in a tared container within a ventilated enclosure to prevent dispersal of the powder.

  • Transfers: Use a powder funnel for transfers into reaction vessels. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel capped and within the fume hood.

  • Doffing PPE: Remove PPE carefully before leaving the lab area, avoiding self-contamination. Remove outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.[2]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Risk Assessment cluster_tasks Task & Scale Analysis cluster_ppe Required PPE & Controls cluster_controls Engineering Controls start Identify Task & Scale weighing Weighing Solid (<1g) start->weighing Small Scale reaction_setup Reaction Setup / Workup (1-10g) start->reaction_setup Medium Scale large_scale Large Scale / Spill Cleanup (>10g) start->large_scale Large Scale hood Chemical Fume Hood or Ventilated Enclosure weighing->hood reaction_setup->hood large_scale->hood ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses ppe_enhanced Enhanced PPE: - Baseline PPE + - Chemical Splash Goggles - Face Shield - Double Gloves ppe_max Maximum Protection: - Enhanced PPE + - Chemical Apron - NIOSH N95 Respirator hood->ppe_base For Weighing Task hood->ppe_enhanced For Reaction/Workup hood->ppe_max For Large Scale/Spill

Caption: PPE selection workflow based on experimental scale and task.

  • Spill:

    • Small Spill (<1g): Absorb with a spill pillow or other inert absorbent material. Gently sweep up, avoiding dust generation, and place into a sealed, labeled hazardous waste container. Decontaminate the area.

    • Large Spill (>1g): Evacuate the immediate area. Alert your supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and respiratory protection.[5]

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Disposal:

    • All solid waste, contaminated consumables (gloves, weigh paper, pipette tips), and unused product must be collected in a dedicated, clearly labeled hazardous waste container.[3]

    • The label must include the words "Hazardous Waste" and the full chemical name.[3]

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup by a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.[2][3]

By integrating this expert-level understanding of the compound's structural hazards with rigorous, step-by-step safety protocols, you can confidently and safely advance your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.